molecular formula C18H16ClNO5 B166152 Fenoxaprop-ethyl CAS No. 66441-23-4

Fenoxaprop-ethyl

Número de catálogo: B166152
Número CAS: 66441-23-4
Peso molecular: 361.8 g/mol
Clave InChI: PQKBPHSEKWERTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fenoxaprop-ethyl is a selective, post-emergence phenoxypropionic herbicide and plant growth regulator historically used for the control of perennial and annual grass weeds, including goosegrass, barnyardgrass, and foxtails, in crops such as cereals, rice, and turf . Its primary research value lies in its mechanism of action as an acetyl-CoA carboxylase (ACCase) inhibitor, which disrupts fatty acid biosynthesis and lipid formation in susceptible grass species, making it a key compound for studies on herbicide mode of action and plant physiology . It is a chiral molecule existing as R- and S-enantiomers, with the R-isomer (Fenoxaprop-P-ethyl) being the biologically active form; the commercial racemic mixture allows for comparative studies on enantioselective activity and metabolism . This compound is characterized by its low aqueous solubility, low volatility, and relatively low persistence in soil systems, presenting interesting case studies for environmental fate and residue analysis . Please note: This product is designated For Research Use Only and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBPHSEKWERTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Record name FENOXAPROP ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18149
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032392
Record name Fenoxaprop-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO]
Record name FENOXAPROP ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18149
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenoxaprop-ethyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5282
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

200 °C @ 100 pa
Record name FENOXAPROP-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l
Record name FENOXAPROP-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C
Record name Fenoxaprop-ethyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5282
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name FENOXAPROP-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless solid

CAS No.

66441-23-4, 113776-20-8
Record name FENOXAPROP ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18149
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenoxaprop-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66441-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxaprop-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066441234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxaprop-ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoxaprop-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOXAPROP-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U20WEM458
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENOXAPROP-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

84-85 °C
Record name FENOXAPROP-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenoxaprop-ethyl in Grass Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenoxaprop-ethyl is a highly effective, selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or 'fop') chemical class.[1][2] It is extensively used to control annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, and rice.[2][3] Its efficacy is rooted in the specific inhibition of a critical enzyme in fatty acid synthesis. This guide provides a detailed examination of the biochemical mechanism of this compound, the basis of its selectivity, the evolution of resistance mechanisms in grass weeds, and the experimental protocols used to investigate its mode of action.

Metabolic Activation and Primary Mechanism of Action

This compound itself is a pro-herbicide.[2] Following absorption, primarily through the leaves, it is rapidly hydrolyzed within the plant to its biologically active form, fenoxaprop (B166891) acid.[2][4] This active metabolite is then translocated systemically via the phloem to the plant's meristematic tissues and growing points, where it exerts its phytotoxic effects.[3][4][5]

The primary target of fenoxaprop acid is the enzyme Acetyl-CoA Carboxylase (ACCase) (EC 6.4.1.2).[3][6][7] ACCase is a pivotal, biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[6][8] By inhibiting ACCase, this compound effectively halts the production of malonyl-CoA, the fundamental building block for fatty acid elongation.[6] This disruption of lipid synthesis is the core mechanism of its herbicidal activity.[8][9]

cluster_plant Grass Weed Cell cluster_pathway Fatty Acid Biosynthesis Pathway FPE This compound (Pro-herbicide) FA Fenoxaprop Acid (Active Herbicide) FPE->FA Hydrolysis ACCase ACCase Enzyme FA->ACCase Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation FattyAcids Fatty Acids MalonylCoA->FattyAcids Elongation Steps

Caption: Metabolic activation of this compound and its inhibition of ACCase.

Biochemical Consequences of ACCase Inhibition

The cessation of fatty acid synthesis leads to a cascade of catastrophic cellular events in susceptible grass weeds. Fatty acids are indispensable for several vital functions:

  • Cell Membrane Integrity: As core components of phospholipids (B1166683) and glycolipids, fatty acids are essential for the formation and maintenance of all cellular membranes. Inhibition of their synthesis prevents the production of new membranes required for cell growth and division, leading to a breakdown of membrane integrity and function.[3][6]

  • Energy Storage: Triacylglycerols, derived from fatty acids, are a primary form of energy storage in plants.

  • Cuticle Formation: The plant cuticle, which is crucial for preventing desiccation and protecting against pathogens, is composed of cutin, a polyester (B1180765) of fatty acids.[6][8]

The symptoms in susceptible plants manifest within days, starting with the cessation of growth, followed by chlorosis (yellowing) of new leaves and eventual necrosis of the meristematic tissues, a condition often referred to as "deadheart".

Basis of Selectivity

The selectivity of this compound, which allows it to control grass weeds without harming broadleaf crops, is a key feature of its utility. This selectivity is primarily due to structural differences in the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots).[1][6]

  • Grasses (Monocots): Possess a homodimeric form of ACCase in their chloroplasts, which is highly sensitive to AOPP herbicides like this compound.[1]

  • Broadleaf Plants (Dicots): Typically have a multimeric, heteromeric form of ACCase that is structurally different and inherently insensitive to this class of herbicides.[7][10]

This fundamental difference in the target enzyme's structure prevents the active fenoxaprop acid from binding effectively in dicots, thus conferring natural resistance.[7]

Mechanisms of Resistance in Grass Weeds

The repeated use of this compound has led to the evolution of resistant grass weed populations. Resistance is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[11][12]

Target-Site Resistance (TSR)

TSR results from genetic mutations in the ACCase gene that alter the enzyme's structure at the herbicide binding site.[13] These mutations reduce the binding affinity of fenoxaprop acid, rendering the enzyme less sensitive to inhibition. Several specific amino acid substitutions have been identified in resistant biotypes, such as the Ile-1781-Leu substitution.[14] This form of resistance often confers a high level of resistance to this compound and other AOPP herbicides.[12]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent a lethal concentration of the active herbicide from reaching the target ACCase enzyme.[6] The most common NTSR mechanism is enhanced metabolic detoxification.[11][15] Resistant plants exhibit an increased rate of herbicide metabolism, converting fenoxaprop acid into non-toxic metabolites.[6] This is often mediated by elevated activity of enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs).[6][15]

cluster_main Herbicide Resistance Pathways cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) Herbicide Fenoxaprop Acid (Active Herbicide) Target ACCase Enzyme Herbicide->Target Inhibition Mutated_Target Altered ACCase (Insensitive) Herbicide->Mutated_Target Reduced Binding NTSR_Node Enhanced Metabolism (e.g., P450s, GSTs) Herbicide->NTSR_Node Detoxification Effect Weed Death Target->Effect Successful NoEffect Weed Survival TSR_Node ACCase Gene Mutation TSR_Node->Mutated_Target Mutated_Target->NoEffect Metabolites Non-toxic Metabolites NTSR_Node->Metabolites

Caption: Major mechanisms of resistance to this compound in grass weeds.

Quantitative Data on Herbicide Efficacy and Resistance

The efficacy of this compound and the level of resistance are quantified using IC₅₀ and GR₅₀ values. The IC₅₀ is the concentration of herbicide required to inhibit 50% of ACCase activity in vitro, while the GR₅₀ (or ED₅₀) is the dose required to reduce plant growth by 50% in vivo.[6][16] A higher value in a tested population compared to a known susceptible population indicates resistance.

Table 1: ACCase Inhibition (IC₅₀) in Susceptible vs. Resistant Wild Oat (Avena fatua)

Wild Oat Population Susceptibility ACCase IC₅₀ (µM of Fenoxaprop-p-ethyl) Resistance Factor (Fold)
Queshan (W11) Susceptible Data not specified, used as baseline 1.0
Yexian2017 (W24) Resistant Value for W24 was 7206.5-fold higher than W11 >7200

(Data synthesized from a study on 24 wild oat populations where the most resistant population's ACCase was compared to the most susceptible)[14]

Table 2: Whole Plant Growth Reduction (GR₅₀) in Susceptible vs. Resistant Barnyard Grass (Echinochloa crus-galli)

Biotype Susceptibility GR₅₀ (g a.i./ha of Fenoxaprop-p-ethyl) Resistance Factor (Fold)
S-Biotype Susceptible 3.0 1.0
R-Biotype Resistant 36.2 12.1

(Data from a dose-response experiment on E. crus-galli biotypes)[13]

Experimental Protocols

Investigating the mechanism of action and resistance to this compound relies on robust biochemical assays. The ACCase activity assay is a cornerstone experiment.

Protocol: In Vitro ACCase Activity Assay (Radiometric Method)

This protocol is a common method for determining the specific activity of ACCase and its inhibition by herbicides.

Objective: To measure the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product (malonyl-CoA) by ACCase.[17]

Methodology:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue (e.g., 1-2 grams) from susceptible and potentially resistant grass weed biotypes.

    • Pulverize the tissue in liquid nitrogen.

    • Homogenize the powder in a cold extraction buffer (e.g., 20 mM TES, pH 7.5, 10% glycerol, 5 mM EDTA, 2 mM DTT, protease inhibitors).[18]

    • Centrifuge the homogenate at ~10,000 x g for 15 seconds to pellet debris. The supernatant contains the crude enzyme extract.[18] Use immediately to prevent activity loss.[18]

  • Assay Reaction:

    • Prepare a reaction mixture in microcentrifuge tubes. A typical 200 µL reaction contains: 20 mM Tricine (pH 8.3), 10 mM KCl, 10 mM MgCl₂, 5 mM ATP, 2.5 mM DTT, and 0.1% w/v BSA.[17]

    • Add the crude enzyme extract to the reaction mixture.

    • For inhibition studies, add varying concentrations of fenoxaprop acid (dissolved in a suitable solvent like acetonitrile (B52724) or DMSO) to the tubes. Include a no-herbicide control.[17]

    • Pre-incubate the mixture at 32°C for 5-10 minutes.[17]

    • Initiate the reaction by adding the substrates: Acetyl-CoA (e.g., 0.25 mM) and NaH¹⁴CO₃ (e.g., 0.25 mM, providing ~18.5 kBq per reaction).[17]

  • Reaction Quenching and Measurement:

    • Allow the reaction to proceed for 10-20 minutes at 32°C.

    • Stop the reaction by adding a small volume of concentrated acid (e.g., 20 µL of 12 M HCl).[17] This acidifies the solution, and the un-incorporated H¹⁴CO₃⁻ is converted to volatile ¹⁴CO₂.

    • Transfer the solutions to scintillation vials and leave them uncapped overnight in a fume hood to allow for the complete volatilization of ¹⁴CO₂.[17]

    • Add scintillation cocktail to each vial and measure the remaining acid-stable radioactivity (representing ¹⁴C-malonyl-CoA) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of ACCase activity (e.g., in nmol mg protein⁻¹ min⁻¹).

    • For inhibition assays, plot the percentage of ACCase activity against the logarithm of the herbicide concentration.

    • Use a non-linear regression model to calculate the IC₅₀ value.[19]

start Start: Harvest Leaf Tissue extraction Enzyme Extraction (Homogenization & Centrifugation) start->extraction assay_prep Prepare Assay Mix (Buffer, ATP, MgCl2) extraction->assay_prep add_herbicide Add Fenoxaprop Acid (Dose-Response) assay_prep->add_herbicide add_enzyme Add Enzyme Extract add_herbicide->add_enzyme pre_incubate Pre-incubate (32°C) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add Acetyl-CoA & NaH14CO3) pre_incubate->start_reaction incubate Incubate (32°C, 10-20 min) start_reaction->incubate quench Quench Reaction (Add Conc. HCl) incubate->quench evaporate Evaporate Unincorporated 14CO2 (Overnight) quench->evaporate measure Measure Radioactivity (Scintillation Counting) evaporate->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for a radiometric ACCase inhibition assay.

Protocol: In Vitro ACCase Activity Assay (Non-Radiometric Colorimetric Method)

Objective: To quantify ACCase activity by measuring the amount of ADP produced, which is stoichiometrically equivalent to the malonyl-CoA formed. This method avoids radioactivity.

Methodology:

  • Enzyme Extraction: Follow the same procedure as in Protocol 7.1.

  • Assay Reaction:

    • This assay is often performed in a 96-well plate format.

    • The reaction buffer is similar to the radiometric assay (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, ATP, NaHCO₃, Acetyl-CoA).[19]

    • Add enzyme extract and varying concentrations of fenoxaprop acid to the wells.

    • Initiate the reaction by adding acetyl-CoA.[19]

  • ADP Detection (Malachite Green Method):

    • After a set incubation time, the reaction is stopped, and a malachite green reagent is added.[19][20]

    • This reagent forms a colored complex with the inorganic phosphate (B84403) (Pi) that is released during the conversion of ADP back to ATP by a coupling enzyme system, or more directly, detects the ADP produced. Commercial kits like ADP-Glo™ can also be used, which measure ADP via a luciferase/luciferin reaction.[21]

    • The absorbance of the colored product is measured using a microplate reader (e.g., at 630 nm for malachite green).[19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of ADP or phosphate.

    • Calculate enzyme activity based on the amount of ADP produced.

    • Determine IC₅₀ values as described in Protocol 7.1.

Conclusion

This compound is a potent graminicide whose mechanism of action is the specific inhibition of the ACCase enzyme, a critical choke point in fatty acid biosynthesis.[6][7] This targeted action provides excellent selectivity for controlling grass weeds in broadleaf crops. However, the emergence of both target-site and non-target-site resistance mechanisms poses a significant challenge to its long-term efficacy.[11][13] A thorough understanding of its biochemical interactions, coupled with robust experimental validation as outlined in this guide, is essential for developing sustainable weed management strategies and for the design of next-generation herbicides.

References

An In-depth Technical Guide on the Mode of Action of Fenoxaprop-p-ethyl as an ACCase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-p-ethyl (B1329639) is a highly effective, selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. Its herbicidal activity is derived from the targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in susceptible grass species. This technical guide provides a comprehensive overview of the molecular and physiological mode of action of fenoxaprop-p-ethyl, detailing its biochemical mechanism, the basis of its selectivity, quantitative measures of its efficacy, and the mechanisms underlying the development of resistance in weed populations. Detailed experimental protocols for assessing ACCase inhibition and herbicide resistance are also provided, along with visual representations of the key pathways and workflows.

Introduction

Fenoxaprop-p-ethyl is widely utilized in modern agriculture for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and sugar beets.[1] Its efficacy is attributed to its specific interaction with and inhibition of the plastidial isoform of Acetyl-CoA Carboxylase (ACCase) in graminaceous plants.[1][2] This enzyme catalyzes the first committed step in de novo fatty acid synthesis, a vital process for the production of cellular membranes and energy storage.[1][2] Understanding the intricate details of fenoxaprop-p-ethyl's mode of action is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.

Fenoxaprop-p-ethyl itself is a pro-herbicide that is rapidly absorbed by the leaves and stems of plants.[3] Within the plant, it is quickly hydrolyzed to its biologically active form, fenoxaprop (B166891) acid, which is then translocated to the meristematic tissues where it exerts its inhibitory effect.[3]

Biochemical Mode of Action

The primary target of fenoxaprop-p-ethyl is the homomeric, eukaryotic-type ACCase found in the plastids of grasses.[2] This enzyme catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1]

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Fenoxaprop acid, the active form of the herbicide, acts as a potent and reversible inhibitor of ACCase.[4] Kinetic studies on related aryloxyphenoxypropionate herbicides, such as diclofop, have shown that the inhibition is noncompetitive with respect to acetyl-CoA, MgATP, and bicarbonate.[4] This suggests that the inhibitor does not bind to the active site of the substrates but rather to a distinct allosteric site on the enzyme.[4] The binding of fenoxaprop acid to this allosteric site induces a conformational change in the enzyme, leading to a loss of catalytic activity.

The specific binding site for AOPP herbicides is located on the carboxyltransferase (CT) domain of the ACCase enzyme.[5] Molecular docking studies have identified key amino acid residues within this domain that are crucial for the interaction with fenoxaprop-p-ethyl and other AOPP herbicides.[6][7]

Disruption of Fatty Acid Biosynthesis

The inhibition of ACCase by fenoxaprop acid effectively blocks the production of malonyl-CoA, the primary building block for fatty acid synthesis. This leads to a rapid cessation of the production of new fatty acids, which are essential for:

  • Membrane Biogenesis: Phospholipids, the main components of cellular membranes, are derived from fatty acids. The inability to synthesize new membranes halts cell growth and division, particularly in the rapidly growing meristematic tissues.

  • Energy Storage: Triacylglycerols, the primary form of energy storage in plants, are composed of fatty acids.

  • Cuticle Formation: The plant cuticle, which protects against water loss and external stressors, is composed of cutin, a polymer derived from fatty acids.

The disruption of these vital processes ultimately leads to the death of the susceptible plant.

Fatty_Acid_Biosynthesis_Inhibition cluster_cytosol Cytosol cluster_plastid Plastid Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_cytosol Acetyl-CoA Pyruvate->AcetylCoA_cytosol AcetylCoA_plastid Acetyl-CoA AcetylCoA_cytosol->AcetylCoA_plastid Transport ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA_plastid->ACCase Substrate MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalysis FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Membranes Cell Membranes, Cuticle, etc. FattyAcids->Membranes Fenoxaprop Fenoxaprop-p-ethyl (Fenoxaprop acid) Fenoxaprop->ACCase Inhibition

Figure 1. Simplified pathway of fatty acid biosynthesis and the point of inhibition by Fenoxaprop-p-ethyl.

Basis of Selectivity

The selectivity of fenoxaprop-p-ethyl for grass weeds over broadleaf crops is primarily due to differences in the structure of the ACCase enzyme.[1][2] Most broadleaf plants possess a heterodimeric, prokaryotic-type ACCase in their plastids, which is insensitive to AOPP herbicides.[2] In contrast, grasses have a homodimeric, eukaryotic-type ACCase in their plastids that is susceptible to inhibition by these herbicides.[2]

Quantitative Data on Efficacy and Resistance

The effectiveness of fenoxaprop-p-ethyl and the level of resistance in weed populations can be quantified using various metrics, including the half-maximal inhibitory concentration (IC50) at the enzymatic level and the effective dose (ED50) or growth reduction (GR50) at the whole-plant level.

Table 1: In Vitro Inhibition of ACCase by Fenoxaprop-p-ethyl in Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeIC50 (µM)Fold ResistanceReference
Avena fatuaSusceptible (W11)--[4]
Avena fatuaResistant (W24)-7206.6[4]
Echinochloa colonaSusceptible~0.5-1.0-[8]
Echinochloa colonaResistant~0.5-1.01.0[8]

Note: Specific IC50 values for Avena fatua were not provided in the source, but the fold resistance was reported.

Table 2: Whole-Plant Response to Fenoxaprop-p-ethyl in Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeED50 (g ai/ha)Resistance Factor (R/S)Reference
Echinochloa colonaSusceptible20-[8]
Echinochloa colonaResistant24911.0[8]

Mechanisms of Resistance

The evolution of resistance to fenoxaprop-p-ethyl in weed populations is a significant challenge in agriculture. Resistance can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ACCase inhibitors and involves genetic mutations in the ACCase gene that alter the structure of the enzyme's binding site. These mutations reduce the binding affinity of the herbicide, thereby decreasing its inhibitory effect. Several amino acid substitutions in the CT domain of ACCase have been identified that confer resistance to fenoxaprop-p-ethyl and other AOPP herbicides.

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme. Instead, they limit the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced metabolic detoxification, where the resistant plant exhibits an increased rate of herbicide breakdown into non-toxic metabolites. Other less common NTSR mechanisms include reduced herbicide absorption and translocation.

Experimental Protocols

ACCase Activity Assay (Radiometric Method)

This protocol is adapted from methodologies used to assess ACCase inhibition by herbicides.

Materials:

  • Fresh leaf tissue from susceptible and resistant weed biotypes

  • Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 8.0, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.5 mM ATP)

  • Substrates: Acetyl-CoA, NaH14CO3 (radiolabeled sodium bicarbonate)

  • Fenoxaprop-p-ethyl (technical grade, dissolved in a suitable solvent like acetone (B3395972) or DMSO)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract (e.g., using a Bradford assay).

  • Enzyme Assay:

    • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer.

    • Add a range of concentrations of fenoxaprop-p-ethyl to the tubes.

    • Add a standardized amount of the enzyme extract to each tube.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind.

    • Initiate the reaction by adding the substrates, acetyl-CoA and NaH14CO3.

    • Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

  • Stopping the Reaction and Quantification:

    • Terminate the reaction by adding a strong acid (e.g., HCl), which also removes unreacted 14CO2.

    • Dry the samples to remove all liquid.

    • Resuspend the residue in water and transfer to a scintillation vial with scintillation cocktail.

    • Measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of ACCase activity for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Plant Herbicide Resistance Bioassay

This protocol outlines a general procedure for assessing herbicide resistance at the whole-plant level.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Pots or trays with a suitable growing medium

  • Controlled environment growth chamber or greenhouse

  • Commercial formulation of fenoxaprop-p-ethyl

  • Laboratory spray chamber

Protocol:

  • Plant Growth:

    • Sow seeds of both susceptible and resistant populations in pots.

    • Grow the plants under controlled conditions (e.g., temperature, light, humidity) to a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application:

    • Prepare a range of herbicide doses, including a no-herbicide control.

    • Apply the different herbicide doses to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Evaluation:

    • Return the plants to the controlled environment.

    • Assess plant injury and survival at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass and determine the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each herbicide dose relative to the untreated control.

    • Plot the percent growth reduction against the herbicide dose and fit the data to a dose-response curve to determine the ED50 or GR50 value.

    • Calculate the resistance factor (RF) by dividing the ED50/GR50 of the resistant population by that of the susceptible population.

Herbicide_Resistance_Workflow cluster_field Field Observation cluster_lab_prep Sample Collection and Preparation cluster_testing Whole-Plant Bioassay cluster_analysis Data Analysis and Confirmation Observation Poor weed control observed after herbicide application Collection Collect seeds from suspected resistant plants Observation->Collection Germination Germinate seeds and grow plants to 2-4 leaf stage Collection->Germination Application Apply a range of herbicide doses Germination->Application Evaluation Assess plant survival and biomass reduction Application->Evaluation DoseResponse Generate dose-response curves and calculate ED50/GR50 Evaluation->DoseResponse RF Calculate Resistance Factor (R/S) DoseResponse->RF Confirmation Resistance Confirmed RF->Confirmation

Figure 2. A generalized experimental workflow for testing herbicide resistance in weed populations.

Conclusion

Fenoxaprop-p-ethyl remains a valuable tool for grass weed management due to its specific and potent inhibition of ACCase. A thorough understanding of its mode of action, the basis of its selectivity, and the mechanisms of resistance is essential for its sustainable use. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the complex interactions between this herbicide and its target, contributing to the development of effective weed management strategies and the design of next-generation herbicides.

References

An In-depth Technical Guide to the Chemical Synthesis of Fenoxaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-p-ethyl (B1329639), the herbicidally active R-enantiomer of fenoxaprop-ethyl, is a selective post-emergence herbicide widely used for the control of grassy weeds in various broadleaf crops. Its efficacy is attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Fenoxaprop-p-ethyl, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes. The information presented is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of agrochemicals.

Introduction

Fenoxaprop-p-ethyl, chemically known as ethyl (R)-2-(4-(6-chlorobenzoxazol-2-yloxy)phenoxy)propanoate, is a member of the aryloxyphenoxypropionate class of herbicides.[4] The stereochemistry of the molecule is crucial for its biological activity, with the R-isomer exhibiting significantly higher herbicidal efficacy than the S-isomer.[1][2] Consequently, synthetic strategies are often designed to be stereoselective to produce the desired enantiomer. This guide will explore the most prevalent and industrially relevant synthesis pathways.

Core Synthesis Pathways

Several synthetic routes to Fenoxaprop-p-ethyl have been developed, primarily converging on the formation of the ether linkage between the benzoxazole (B165842) and phenoxypropionate moieties. The key starting materials and strategies are outlined below.

Pathway 1: Williamson Ether Synthesis from Pre-formed Intermediates

This common approach involves the coupling of a pre-synthesized benzoxazole intermediate with a phenoxypropionate derivative.

A widely utilized industrial method involves the reaction of 6-chloro-2-(p-hydroxy)phenoxy benzoxazole with an ethyl propionate (B1217596) derivative carrying a leaving group, such as p-toluenesulfonate, at the 2-position.[5]

Fenoxaprop_p_ethyl_Synthesis_Pathway_1 A 6-chloro-2-(p-hydroxy)phenoxy benzoxazole C Fenoxaprop-p-ethyl A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat B Ethyl (S)-2-(p-toluenesulfonyloxy)propionate B->C

Caption: Williamson ether synthesis for Fenoxaprop-p-ethyl.

Pathway 2: One-Step Synthesis from 2,6-Dichlorobenzoxazole (B51379)

This pathway offers a more direct route by reacting 2,6-dichlorobenzoxazole with ethyl (R)-2-(4-hydroxyphenoxy)propionate.[6] The reaction is typically carried out in the presence of a base to facilitate the nucleophilic aromatic substitution.

Fenoxaprop_p_ethyl_Synthesis_Pathway_2 A 2,6-Dichlorobenzoxazole C Fenoxaprop-p-ethyl A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Phase Transfer Catalyst (optional) B Ethyl (R)-2-(4-hydroxyphenoxy)propionate B->C

Caption: One-step synthesis of Fenoxaprop-p-ethyl.

Pathway 3: Two-Step Synthesis via Carboxylic Acid Intermediate

This method first involves the synthesis of the carboxylic acid intermediate, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, followed by esterification.[7][8] This approach allows for the purification of the intermediate acid, potentially leading to a higher purity final product.

Fenoxaprop_p_ethyl_Synthesis_Pathway_3 A 2,6-Dichlorobenzoxazole C (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy) phenoxy]propionic acid A->C Base (e.g., NaOH) Solvent (e.g., Water/Toluene) Phase Transfer Catalyst B (R)-2-(4-hydroxyphenoxy)propionic acid B->C D Fenoxaprop-p-ethyl C->D Ethanol (B145695) Acid Catalyst (e.g., H2SO4) Heat

Caption: Two-step synthesis via the carboxylic acid intermediate.

Experimental Protocols

The following are representative experimental protocols derived from the literature.

Protocol for Pathway 2: One-Step Synthesis[6]
  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and condenser, dissolve 2,6-dichlorobenzoxazole (0.2 mol) and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (0.2 mol) in 400 mL of acetonitrile.

  • Addition of Aqueous Phase: Add 800 mL of a 5% sodium chloride solution to the mixture and stir.

  • Base Addition and Reaction: Add anhydrous potassium carbonate (0.3 mol) to the mixture. Heat the reaction mixture to 65°C with stirring (150 rpm) and maintain for 12 hours.

  • Workup and Isolation: After the reaction is complete, allow the mixture to stand and separate the layers. The organic layer is subjected to reduced pressure distillation to remove the solvent, yielding the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure Fenoxaprop-p-ethyl as white needle-like crystals.

Protocol for Pathway 3: Two-Step Synthesis[7][8]

Step 1: Synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid

  • Reaction Setup: In a reaction flask, add 150g of water and cool to 5°C. Add solid sodium hydroxide (B78521) (1.5 mol) followed by (R)-2-(4-hydroxyphenoxy) propionic acid (0.5 mol). Stir until salt formation is complete.

  • Catalyst and Reagent Addition: Add a phase-transfer catalyst (1g) and warm the mixture to 50°C. Add a 50% solution of 2,6-dichlorobenzoxazole (0.525 mol) dropwise.

  • Reaction: Maintain the reaction at 50°C for 4 hours, then increase the temperature to 80-90°C for 1 hour.

  • Workup and Isolation: After cooling, separate the toluene (B28343) layer. Acidify the aqueous layer to a pH of 3-4 with hydrochloric acid to precipitate the product.

  • Purification: Filter and dry the crude product.

Step 2: Esterification

  • Reaction Setup: In a suitable reactor, suspend the (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC or HPLC).

  • Workup and Isolation: Cool the reaction mixture and remove the excess ethanol under reduced pressure. The residue can be taken up in an organic solvent and washed with a basic solution to remove any unreacted acid.

  • Purification: The organic layer is dried and the solvent is evaporated to yield Fenoxaprop-p-ethyl. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis methods reported in the literature.

PathwayKey ReactantsBase/CatalystSolventTemperature (°C)Reaction Time (h)Molar Yield (%)Product Purity (%)Optical Purity (%)Reference
Pathway 2 2,6-Dichlorobenzoxazole, Ethyl (R)-2-(4-hydroxyphenoxy)propionateK₂CO₃Acetonitrile/NaCl(aq)651293.59898[6]
Pathway 2 2,6-Dichlorobenzoxazole, Ethyl (R)-2-(4-hydroxyphenoxy)propionateK₂CO₃Ethyl Acetate/NaCl(aq)5012949898[6]
Pathway 3 (Step 1) 2,6-Dichlorobenzoxazole, (R)-2-(4-hydroxyphenoxy)propionic acidNaOHWater/Toluene50-90595--[8]
Pathway 3 (Step 1) 2,6-Dichlorobenzoxazole, (R)-2-(4-hydroxyphenoxy)propionic acidNaOHWater/Toluene50-80596--[7]

Logical Workflow for Synthesis Route Selection

The choice of a particular synthetic pathway depends on several factors including the availability and cost of starting materials, desired product purity, and scalability. The following diagram illustrates a logical workflow for selecting a synthesis route.

Synthesis_Route_Selection_Workflow Start Define Synthesis Requirements A Assess Starting Material Availability and Cost Start->A B1 High Purity and Optical Specificity Required? A->B1 C1 Consider Two-Step Pathway 3 (via acid intermediate) B1->C1 Yes B2 Direct, One-Step Process Preferred? B1->B2 No D1 Intermediate Purification Step C1->D1 E Optimize Reaction Conditions (Solvent, Base, Temperature) D1->E C2 Evaluate One-Step Pathway 2 B2->C2 Yes B2->E No C2->E F Scale-up Feasibility Study E->F End Select Optimal Synthesis Route F->End

Caption: Decision workflow for selecting a Fenoxaprop-p-ethyl synthesis route.

Conclusion

The synthesis of Fenoxaprop-p-ethyl can be achieved through several efficient pathways. The one-step reaction of 2,6-dichlorobenzoxazole with ethyl (R)-2-(4-hydroxyphenoxy)propionate offers a direct and high-yielding route. Alternatively, a two-step process involving the formation and purification of the carboxylic acid intermediate provides an avenue for achieving high product purity. The selection of the optimal synthetic strategy will depend on a careful evaluation of factors such as raw material costs, process efficiency, and the desired quality of the final product. This guide provides a foundational understanding of these synthetic approaches to aid in research and development efforts.

References

A Technical Guide to the Hydrolysis of Fenoxaprop-ethyl: From Pro-herbicide to Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fenoxaprop-ethyl is a post-emergence herbicide belonging to the aryloxyphenoxypropionate class, widely utilized for the control of annual and perennial grass weeds.[1][2] Its herbicidal efficacy is dependent on its bioactivation via hydrolysis to the corresponding active metabolite, fenoxaprop (B166891) acid. This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis of this compound. It details the reaction kinetics under various environmental conditions, outlines established experimental protocols for studying its degradation, and presents quantitative data in a structured format. The document is intended to serve as a critical resource for researchers in agrochemistry, environmental science, and toxicology.

Introduction: The Bioactivation of this compound

This compound is applied as a pro-herbicide in an ester form, which facilitates more rapid absorption by plants compared to its acid formulation.[3][4] Once absorbed, its biological activity is realized through the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway in plant chloroplasts.[2][5][6] This inhibition is not caused by the parent ester but by its active metabolite, fenoxaprop acid. The conversion of this compound to fenoxaprop acid occurs through hydrolysis of the ethyl ester bond. This hydrolysis can be mediated by both abiotic (chemical) and biotic (enzymatic) processes, with the reaction pathway and rate being highly sensitive to environmental factors, most notably pH.[4][7]

Chemical Hydrolysis: A pH-Dependent Transformation

The chemical stability and degradation pathway of this compound in aqueous environments are strongly dictated by pH.[8][9] The molecule exhibits distinct hydrolysis mechanisms under acidic, neutral, and alkaline conditions.[3][10]

  • Alkaline Conditions (pH > 7): Under basic conditions, this compound undergoes rapid hydrolysis via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl group of the ester.[3] This process efficiently cleaves the ester bond to yield the herbicidally active fenoxaprop acid (FA).[8][10] This is the primary pathway for the formation of the desired active metabolite through chemical means.

  • Acidic Conditions (pH < 6): In acidic media, the hydrolysis pathway shifts. Instead of ester cleavage, the benzoxazolyl-oxy-phenyl ether linkage is cleaved.[3][8] This acid-catalyzed hydrolysis results in the formation of two different degradation products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[7][10]

  • Neutral Conditions (pH 6-7): In a neutral pH range, both degradation pathways—ester hydrolysis and ether bond cleavage—occur concurrently.[8][10] this compound is most stable and degradation rates are at a minimum around pH 6.0.[3][9]

The differing pathways are visualized in the diagram below.

Figure 1: pH-Dependent Hydrolysis Pathways of this compound.

Quantitative Hydrolysis Data

The rate of this compound hydrolysis is often described by first-order kinetics.[8] The half-life (t½) varies significantly with pH and temperature. Below is a summary of quantitative data from cited studies.

MatrixpHTemperature (°C)Half-life (t½) / Dissipation Time (DT50)Reference(s)
Aqueous Buffer4.0303.2 days[3]
Aqueous Buffer6.03019 days[3]
Aqueous Buffer7.4Not SpecifiedSlow Hydrolysis[11]
Aqueous Buffer9.1Not Specified8.3 hours[11]
Aqueous Buffer10.0300.07 days (1.7 hours)[3]
Tap Water4.02326.8 days[12]
Tap Water7.0237.0 days[12]
Tap Water7.0514.5 days[12]
Tap Water9.0231.5 days[12]
Soil4.5 - 6.9Field Conditions1.45 - 2.30 days[13]

Enzymatic Hydrolysis: Bioactivation in Soil and Plants

While chemical hydrolysis is significant in aquatic environments, biotic degradation mediated by enzymes is the primary route of transformation in plants and soil.[4]

In target weed species, esterase enzymes rapidly hydrolyze the absorbed this compound into the active fenoxaprop acid within the plant tissue.[5][7] This de-esterification is the crucial activation step that allows the metabolite to inhibit ACCase.

In soil, microbial activity plays a major role in the degradation of this compound.[13] The half-life in soil is significantly shorter than in sterile water, typically only a few days.[14] Studies have isolated specific bacteria, such as Alcaligenes sp., that can utilize this compound as a carbon source, degrading it via hydrolysis.[4][15] Enzymatic de-esterification by microbial enzymes is also sensitive to pH, with studies using extracts from Pseudomonas fluorescens showing optimal activity at a pH range of 7.6-8.6.[7]

FPE This compound (Pro-herbicide) ABS Plant Leaf Absorption FPE->ABS ENZ Esterase Enzymes ABS->ENZ FA Fenoxaprop Acid (Active Herbicide) ENZ->FA ACC ACCase Inhibition FA->ACC FAS Fatty Acid Synthesis Blocked ACC->FAS WC Weed Control FAS->WC

Figure 2: Bioactivation Pathway of this compound in Plants.

Experimental Protocols

Protocol for Chemical Hydrolysis Kinetics Study

This protocol is adapted from methodologies described in the literature for determining the hydrolysis rate of this compound in aqueous solutions.[3]

1. Preparation of Buffer Solutions:

  • Prepare a series of sterile aqueous buffer solutions across a wide pH range (e.g., pH 4.0 to 10.0).

  • Example Buffers: pH 4.0 (citric acid/disodium hydrogen phosphate), pH 5.0-8.0 (phosphate buffer), pH 9.0-10.0 (boric acid/potassium chloride/sodium hydroxide).[3]

  • Sterilize all glassware (e.g., muffle furnace at 400°C) and buffer solutions (e.g., autoclaving) before use to prevent microbial degradation.[3]

2. Incubation:

  • Prepare a stock solution of this compound in a water-miscible solvent like acetonitrile (B52724).

  • Spike the buffer solutions with the stock solution to a known initial concentration (e.g., 5.5 µmol/L). A small percentage of cosolvent (e.g., 5% acetonitrile) may be necessary to ensure solubility.[3]

  • Dispense the solutions into sterile glass vessels and seal them.

  • Incubate the samples at a constant temperature (e.g., 30°C) in the dark to prevent photodegradation.[3]

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 45 days), withdraw duplicate samples from each pH condition.

  • Immediately quench any further reaction if necessary (e.g., by acidification/basification or freezing).

  • Analyze the concentration of this compound and its degradation products (fenoxaprop acid, EHPP, CDHB) using a validated analytical method (see Protocol 4.2).

4. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time.

  • For a first-order reaction, the plot will be linear. The negative slope of this line represents the observed rate constant (k_obs).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.

Protocol for Analytical Quantification via HPLC-DAD

This protocol outlines a general method for the quantification of this compound and its primary acid metabolite, fenoxaprop acid.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., C18) appropriate for the analytes.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with high-purity water to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-DAD Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% formic or acetic acid).

  • Flow Rate: 1.0 mL/min.[16]

  • Injection Volume: 20 µL.[16]

  • Detection: Monitor at a wavelength where all analytes have significant absorbance (e.g., 280 nm).[16]

3. Quantification:

  • Prepare calibration standards of this compound and its metabolites of known concentrations.

  • Generate a calibration curve by plotting peak area versus concentration for each analyte.

  • Determine the concentration of analytes in the experimental samples by comparing their peak areas to the calibration curve.

cluster_prep 1. Experiment Setup cluster_sampling 2. Sample Collection & Processing cluster_analysis 3. Analysis & Data Interpretation A Prepare Sterile Buffer Solutions (pH 4-10) B Spike with this compound to known concentration A->B C Incubate at constant temp in the dark (e.g., 30°C) B->C D Collect Samples at Predetermined Time Intervals C->D E Sample Cleanup/Concentration (e.g., Solid Phase Extraction) D->E F Analytical Quantification (HPLC-DAD or LC-MS/MS) E->F G Data Analysis: Plot ln(C) vs. time F->G H Calculate Rate Constant (k) and Half-life (t½) G->H

Figure 3: General Experimental Workflow for a Hydrolysis Kinetics Study.

Conclusion

The hydrolysis of this compound is a critical transformation that dictates its environmental fate and herbicidal efficacy. The reaction is highly pH-dependent, with alkaline conditions favoring the formation of the active fenoxaprop acid, while acidic conditions lead to cleavage of the ether linkage and loss of activity. In biological systems, enzymatic de-esterification in both plants and soil microorganisms serves as the primary bioactivation pathway. Understanding these distinct hydrolysis routes and their kinetics is essential for predicting the environmental behavior of this compound and for developing effective and safe weed management strategies. The protocols and data summarized in this guide provide a foundational resource for scientists and researchers in this field.

References

The Core of Inhibition: A Technical Guide to the Biochemical Pathway of Fatty Acid Synthesis Disruption by Fenoxaprop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-p-ethyl stands as a prominent herbicide, valued for its selective control of grass weeds in broadleaf crops. Its efficacy is rooted in the targeted disruption of a fundamental metabolic process: de novo fatty acid synthesis. This technical guide provides an in-depth exploration of the biochemical cascade leading to this inhibition. We will dissect the fatty acid synthesis pathway, pinpoint the precise molecular target of Fenoxaprop (B166891), and present quantitative data on its inhibitory action. Furthermore, this guide furnishes detailed experimental protocols for the in vitro analysis of this inhibition and visualizes the key pathways and workflows to facilitate a comprehensive understanding of Fenoxaprop's mechanism of action.

Introduction: The Central Role of Fatty Acid Synthesis

Fatty acid synthesis is an indispensable anabolic pathway in plants, responsible for producing the hydrocarbon chains that form the backbone of cellular membranes, storage lipids, and signaling molecules. In plants, this process is primarily carried out in the plastids, particularly within the chloroplasts. The pathway commences with the carboxylation of acetyl-CoA to form malonyl-CoA, a committed and rate-limiting step. This initial reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACCase), the central figure in the mechanism of Fenoxaprop's herbicidal activity.[1][2] A disruption in this pathway leads to a cascade of cellular failures, including the loss of membrane integrity and ultimately, cell death, making it an effective target for herbicides.[3]

The Biochemical Pathway of Fatty Acid Synthesis in Plant Chloroplasts

The synthesis of fatty acids in plant chloroplasts is a cyclical process involving a multi-enzyme complex known as fatty acid synthase (FAS). The key steps are as follows:

  • Carboxylation of Acetyl-CoA: The pathway is initiated by the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by ACCase. This enzyme utilizes a biotin (B1667282) prosthetic group to transfer a carboxyl group from bicarbonate to acetyl-CoA.

  • Formation of Malonyl-ACP: The malonyl group from malonyl-CoA is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP.

  • Chain Elongation: The fatty acid chain is elongated in a series of four reactions:

    • Condensation: An acetyl group (from acetyl-CoA in the first cycle, or from the growing acyl-ACP chain in subsequent cycles) condenses with malonyl-ACP, releasing a molecule of CO2.

    • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP, utilizing NADPH as the reducing agent.

    • Dehydration: A molecule of water is removed to create a double bond, forming an enoyl-ACP.

    • Reduction: The enoyl-ACP is further reduced by NADPH to form a saturated acyl-ACP, which is now two carbons longer than the starting acyl chain.

  • Termination: This cycle of condensation, reduction, dehydration, and reduction is repeated, adding two-carbon units from malonyl-ACP in each iteration, until a 16- or 18-carbon fatty acid (palmitate or stearate) is formed. The final fatty acid is then released from the ACP.

Mechanism of Inhibition by Fenoxaprop

Fenoxaprop is typically applied as its ester prodrug, Fenoxaprop-p-ethyl. Within the plant, this ester is rapidly hydrolyzed to its biologically active form, fenoxaprop acid.[4] It is the fenoxaprop acid that acts as the potent inhibitor of ACCase.[5]

Fenoxaprop belongs to the aryloxyphenoxypropionate ("fop") class of herbicides, which specifically target the carboxyltransferase (CT) domain of the homomeric plastidic ACCase found in most grass species (Poaceae). Dicotyledonous plants, on the other hand, possess a heteromeric ACCase in their plastids, which is structurally different and thus insensitive to this class of herbicides, conferring them their natural resistance.[3]

The inhibition of the CT domain by fenoxaprop acid prevents the transfer of the carboxyl group from the biotin carrier to acetyl-CoA, thereby blocking the formation of malonyl-CoA. This effectively halts the entire fatty acid synthesis pathway at its initial committed step.

Molecular Interaction with ACCase

Computational modeling and molecular dynamics simulations have provided insights into the interaction of fenoxaprop with the ACCase active site. The fenoxaprop molecule binds within a hydrophobic pocket of the CT domain. Specific amino acid residues, such as arginine (Arg), histidine (His), and glutamine (Gln), play crucial roles in stabilizing the inhibitor within the active site through hydrogen bonding and hydrophobic interactions.[6] Mutations in the gene encoding the CT domain that alter these key residues can lead to reduced binding affinity for the herbicide, resulting in herbicide resistance.

Quantitative Analysis of ACCase Inhibition by Fenoxaprop

The inhibitory potency of Fenoxaprop is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These values can vary depending on the plant species and the specific experimental conditions.

Plant SpeciesInhibitorIC50 (µM)Notes
Avena fatua (Wild Oat) - SusceptibleFenoxaprop Acid0.1 - 2.0Inhibition of [¹⁴C]acetate incorporation into fatty acids in isolated chloroplasts.[5]
Avena fatua (Wild Oat) - ResistantFenoxaprop-p-ethyl> 100Resistant biotype showing a 7206-fold increase in IC50 compared to the susceptible population.[7]
Alopecurus myosuroides (Black-Grass) - Wild TypeFenoxaprop0.06 - 4.0I50 values for ACCase inhibition by various aryloxyphenoxypropionates.[8]
Echinochloa colona (Junglerice) - Susceptible & ResistantFenoxaprop-p-ethyl< 1.0Both susceptible and resistant populations showed a significant drop in enzyme activity between 0.1 and 1 µM.[9]

Experimental Protocols

In Vitro ACCase Inhibition Assay (Radioisotope-Based)

This protocol details the measurement of ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

1. Enzyme Extraction:

  • Homogenize fresh or frozen plant leaf tissue in a cold extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Centrifuge the homogenate at approximately 12,000 x g for 15 minutes at 4°C.

  • The resulting supernatant contains the crude enzyme extract.

  • Determine the protein concentration of the extract using a standard method such as the Bradford assay.

2. Reaction Mixture Preparation (per reaction):

  • Enzyme extract (adjusted to a final protein concentration of 0.1-0.2 mg/mL).

  • Assay buffer (as above).

  • ATP (final concentration 2.5 mM).

  • Acetyl-CoA (final concentration 0.5 mM).

  • [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol, final concentration adjusted to provide sufficient counts).

  • Fenoxaprop acid at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM), with a DMSO control.

3. Reaction and Termination:

  • Initiate the reaction by adding the enzyme extract to the pre-warmed reaction mixture.

  • Incubate at 32°C for 10-20 minutes.

  • Stop the reaction by adding 100 µL of 6 M HCl. This also serves to remove any unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂.[10]

4. Measurement and Data Analysis:

  • Dry the samples in scintillation vials.

  • Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the rate of ACCase activity as nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein.

  • Plot the percentage of inhibition against the logarithm of the Fenoxaprop acid concentration to determine the IC50 value.[10]

Spectrophotometric Assay for ACCase Activity

This non-radioactive method couples the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA, catalyzed by a recombinant malonyl-CoA reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[11][12]

1. Reagents and Enzyme Preparation:

  • Prepare enzyme extract as described in the radioisotope-based assay.

  • Purified recombinant malonyl-CoA reductase (e.g., from Chloroflexus aurantiacus).

  • Assay buffer (e.g., 200 mM MOPS-K⁺ pH 7.8, 5 mM MgCl₂, 4 mM DTE, 10 mM NaHCO₃, 4 mM ATP).

  • NADPH (final concentration 0.4 mM).

  • Acetyl-CoA (final concentration 2 mM).

  • Fenoxaprop acid at various concentrations.

2. Assay Procedure:

  • In a UV-transparent cuvette, mix the assay buffer, NADPH, malonyl-CoA reductase, and enzyme extract.

  • Add Fenoxaprop acid to the desired final concentration.

  • Monitor the baseline absorbance at 365 nm.[13]

  • Initiate the reaction by adding acetyl-CoA.

  • Continuously measure the decrease in absorbance at 365 nm over time.

3. Data Analysis:

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH.

  • Determine the percentage of inhibition for each concentration of Fenoxaprop acid and calculate the IC50 value.

Downstream Effects and Signaling

The inhibition of ACCase and the subsequent depletion of fatty acids trigger a cascade of downstream cellular events beyond the immediate loss of membrane integrity. These can include:

  • Growth Arrest: The lack of new lipids for cell membrane formation leads to a rapid cessation of cell division and growth, particularly in meristematic tissues.[14]

  • Chlorosis and Necrosis: The disruption of chloroplast membrane synthesis and function results in yellowing (chlorosis) and eventual tissue death (necrosis).[1]

  • Lipid-Mediated Signaling Disruption: Fatty acids and their derivatives act as signaling molecules in various plant processes, including defense responses. The inhibition of their synthesis can interfere with these signaling pathways. For instance, oleic acid (18:1) is involved in the crosstalk between salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for plant defense against pathogens.[15][16] Disruption of fatty acid synthesis can therefore have complex and far-reaching consequences on the plant's ability to respond to its environment.

Visualizations

Biochemical Pathway of Fatty Acid Synthesis and Inhibition by Fenoxaprop

Fatty_Acid_Synthesis_Inhibition cluster_pathway Fatty Acid Synthesis Pathway in Chloroplast cluster_inhibition Inhibition by Fenoxaprop AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase (Carboxylation) Bicarbonate Bicarbonate ATP ATP ADP ADP + Pi MalonylACP Malonyl-ACP MalonylCoA->MalonylACP FAS Fatty Acid Synthase (Multi-enzyme Complex) MalonylACP->FAS FattyAcids Fatty Acids (Palmitate, Stearate) FAS->FattyAcids Elongation Cycles NADPH NADPH NADP NADP+ Fenoxaprop_p_ethyl Fenoxaprop-p-ethyl (Applied Herbicide) Fenoxaprop_acid Fenoxaprop Acid (Active Inhibitor) Fenoxaprop_p_ethyl->Fenoxaprop_acid Hydrolysis in plant ACCase Acetyl-CoA Carboxylase (ACCase) Fenoxaprop_acid->ACCase Inhibits

Caption: Inhibition of fatty acid synthesis by Fenoxaprop.

Experimental Workflow for In Vitro ACCase Inhibition Assay (Radioisotope-Based)

ACCase_Assay_Workflow start Start: Plant Tissue homogenization Homogenization in Cold Extraction Buffer start->homogenization centrifugation Centrifugation (12,000 x g, 4°C) homogenization->centrifugation supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation->supernatant protein_assay Protein Concentration (Bradford Assay) supernatant->protein_assay reaction_setup Set up Reaction Mixture: - Enzyme Extract - Assay Buffer - ATP, Acetyl-CoA - [14C]NaHCO3 - Fenoxaprop Acid (various conc.) protein_assay->reaction_setup incubation Incubate (32°C, 10-20 min) reaction_setup->incubation termination Stop Reaction (Add 6 M HCl) incubation->termination drying Dry Samples termination->drying scintillation Add Scintillation Cocktail & Measure Radioactivity drying->scintillation analysis Data Analysis: - Calculate Activity - Determine % Inhibition - Calculate IC50 scintillation->analysis end End: IC50 Value analysis->end

Caption: Workflow for radioisotope-based ACCase inhibition assay.

Conclusion

Fenoxaprop's herbicidal efficacy is a direct consequence of its potent and specific inhibition of acetyl-CoA carboxylase, the gatekeeper of fatty acid synthesis in susceptible grass species. By blocking the production of malonyl-CoA, fenoxaprop acid effectively starves the plant of the essential building blocks for lipids, leading to a cascade of events culminating in cell death. The detailed understanding of this biochemical pathway, supported by quantitative inhibition data and robust experimental protocols, is paramount for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance. The methodologies and data presented herein provide a comprehensive resource for researchers and professionals engaged in the study of herbicide mechanisms and the development of novel agricultural chemistries.

References

Toxicological Profile of Fenoxaprop-ethyl in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxaprop-ethyl is a selective aryloxyphenoxypropionate herbicide used for the post-emergence control of annual and perennial grass weeds in a variety of broadleaf crops. Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway. While effective against target weed species, the potential for adverse effects on non-target organisms is a key consideration in its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target organisms, including aquatic and terrestrial species. The information is presented to aid researchers, scientists, and professionals in understanding its ecotoxicological implications.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for this compound and its active isomer, fenoxaprop-p-ethyl, in a range of non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound and Fenoxaprop-p-ethyl to Aquatic Organisms

OrganismSpeciesActive IngredientTest DurationEndpointValue (mg/L)Reference
Fish Rainbow Trout (Oncorhynchus mykiss)Fenoxaprop-p-ethyl96 hLC500.39[1]
Rainbow Trout (Oncorhynchus mykiss)Fenoxaprop-p-ethyl96 hLC500.46[2]
Bluegill Sunfish (Lepomis macrochirus)Fenoxaprop-p-ethyl96 hLC500.19[1]
Bluegill Sunfish (Lepomis macrochirus)Fenoxaprop-p-ethyl96 hLC500.58[2]
Common Carp (Cyprinus carpio)Fenoxaprop-p-ethyl96 hLC500.300[3]
Rainbow Trout (Oncorhynchus mykiss)Fenoxaprop-p-ethyl91 dNOEC0.036[4]
Invertebrates Water Flea (Daphnia magna)Fenoxaprop-p-ethyl48 hEC50>1.058[4]
Water Flea (Daphnia magna)This compound48 hEC504.2 - 6.9[5][6]
Water Flea (Daphnia magna)Fenoxaprop-p-ethyl21 dNOEC0.22[4]
Algae Green Alga (Raphidocelis subcapitata)Fenoxaprop-p-ethyl72 hEC500.54[4]

Table 2: Acute and Chronic Toxicity of this compound and Fenoxaprop-p-ethyl to Terrestrial Organisms

OrganismSpeciesActive IngredientEndpointValueReference
Birds Bobwhite Quail (Colinus virginianus)Fenoxaprop-p-ethylAcute Oral LD50>2000 mg/kg bw[2]
Bobwhite Quail (Colinus virginianus)This compoundAcute Oral LD50>2510 mg/kg[7]
Mallard Duck (Anas platyrhynchos)This compound5-day Dietary LC50>5620 mg/kg diet[7]
Mammals Rat (Rattus norvegicus)Fenoxaprop-p-ethylAcute Oral LD503150 - 4000 mg/kg[2]
Rat (Rattus norvegicus)Fenoxaprop-p-ethyl28-day Dermal NOAEL20 mg/kg/day[8]
Rat (Rattus norvegicus)Fenoxaprop-p-ethyl28-day Inhalation NOAEL0.07 mg/L[8]
Rat (Rattus norvegicus)This compound2-generation Reproduction NOAEL1.5 mg/kg bw/day[9]
Dog (Canis lupus familiaris)This compound2-year Oral NOAEL0.4 mg/kg bw/day[9]
Soil Organisms Earthworm (Eisenia fetida)This compound14-day LC50322.9 µg/g[10]

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the data. Below are detailed descriptions of the methodologies for key experiments.

Aquatic Organism Toxicity Testing

1. Fish Acute Toxicity Test (Following OECD Guideline 203)

  • Test Organism: Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).

  • Test Duration: 96 hours.

  • Test Conditions: Semi-static or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.

  • Procedure: Fish are exposed to a range of concentrations of this compound. Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration 50%), the concentration estimated to cause mortality in 50% of the test population, is calculated.

2. Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

  • Test Organism: Daphnia magna.

  • Test Duration: 48 hours.

  • Test Conditions: Static test. Test vessels are maintained at a constant temperature with a defined light-dark cycle.

  • Procedure: Neonates (<24 hours old) are exposed to a series of this compound concentrations. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (Effective Concentration 50%), the concentration estimated to cause immobilization in 50% of the daphnids, is determined.

3. Alga, Growth Inhibition Test (Following OECD Guideline 201)

  • Test Organism: Green Alga (Raphidocelis subcapitata).

  • Test Duration: 72 hours.

  • Test Conditions: Static test. Algal cultures are incubated under constant illumination and temperature.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of this compound. Algal growth is measured over the test period, typically by cell counts or spectrophotometry.

  • Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth (biomass or growth rate) compared to the control, is calculated.

Terrestrial Organism Toxicity Testing

1. Avian Acute Oral Toxicity Test (Following OECD Guideline 223)

  • Test Organism: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Procedure: A single oral dose of this compound is administered to the birds. The animals are then observed for at least 14 days for mortality and signs of toxicity.

  • Endpoint: The LD50 (Lethal Dose 50%), the dose estimated to be lethal to 50% of the test birds, is determined.

2. Avian Dietary Toxicity Test (Following OECD Guideline 205)

  • Test Organism: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Test Duration: 8 days (5 days of exposure followed by a 3-day observation period).

  • Procedure: Young birds are fed a diet containing various concentrations of this compound for 5 days, followed by a 3-day period on a normal diet. Mortality, body weight, and food consumption are monitored.

  • Endpoint: The LC50, the dietary concentration that is lethal to 50% of the birds, is calculated.

3. Mammalian Repeated Dose 90-Day Oral Toxicity Study (Following OECD Guideline 408)

  • Test Organism: Rat (Rattus norvegicus).

  • Test Duration: 90 days.

  • Procedure: The test substance is administered daily via the diet, drinking water, or gavage to several groups of animals at different dose levels. Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis are performed. At the end of the study, a full necropsy and histopathological examination of organs are conducted.

  • Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

4. Earthworm Acute Toxicity Test (Following OECD Guideline 207)

  • Test Organism: Eisenia fetida.

  • Test Duration: 14 days.

  • Procedure: Adult earthworms are exposed to artificial soil treated with a range of this compound concentrations. Mortality is assessed at 7 and 14 days.

  • Endpoint: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is determined.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound's primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA. In sensitive organisms, this inhibition disrupts the production of lipids essential for cell membrane integrity and energy storage.

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate Bicarbonate (HCO3-) Bicarbonate->ACCase ATP ATP ATP->ACCase ADP_Pi ADP + Pi ACCase->ADP_Pi MalonylCoA Malonyl-CoA ACCase->MalonylCoA Disruption Disruption FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Fenoxaprop This compound Inhibition Inhibition Fenoxaprop->Inhibition Inhibition->ACCase Disruption->FattyAcids

Figure 1: Simplified signaling pathway of this compound's inhibition of Acetyl-CoA Carboxylase (ACCase) and its impact on fatty acid biosynthesis.
Experimental Workflow: Fish Acute Toxicity Test (OECD 203)

The following diagram illustrates a typical workflow for conducting a fish acute toxicity test according to OECD Guideline 203.

Fish_Toxicity_Workflow start Start acclimation Acclimation of Test Fish (e.g., Rainbow Trout) start->acclimation range_finding Range-Finding Test (Optional) acclimation->range_finding definitive_test Definitive Test Setup range_finding->definitive_test test_concentrations Prepare Test Concentrations + Controls definitive_test->test_concentrations exposure 96-hour Exposure test_concentrations->exposure observations Record Mortality & Sublethal Effects (24, 48, 72, 96h) exposure->observations analysis Data Analysis (LC50 Calculation) observations->analysis end End analysis->end

Figure 2: Generalized experimental workflow for a fish acute toxicity test (OECD 203).
Logical Relationship: Environmental Risk Assessment Process

The toxicological data generated from these studies are integral to the environmental risk assessment process for pesticides like this compound.

Risk_Assessment_Logic Exposure Exposure Assessment (Predicted Environmental Concentration - PEC) Risk_Characterization Risk Characterization (Risk Quotient = PEC / Toxicity Endpoint) Exposure->Risk_Characterization Effects Effects Assessment (Toxicity Endpoints: LC50, NOEC) Effects->Risk_Characterization Risk_Management Risk Management & Mitigation Risk_Characterization->Risk_Management

Figure 3: Logical relationship of toxicity data within the environmental risk assessment framework.

Conclusion

The available data indicate that this compound poses a significant risk to some non-target aquatic organisms, particularly fish, with LC50 values in the low mg/L range.[1][2][3] In contrast, its acute toxicity to birds and mammals is relatively low.[2][7] Chronic exposure studies in mammals have identified the liver and kidneys as potential target organs.[9] For soil organisms like earthworms, the toxicity is considered low to moderate.[10] The primary mechanism of toxicity across sensitive species is the inhibition of ACCase, leading to a disruption of fatty acid metabolism. The standardized testing protocols outlined provide a robust framework for assessing the ecotoxicological risks of this compound. This compilation of data and methodologies serves as a valuable resource for researchers and professionals involved in the evaluation of pesticide safety and the development of environmentally sound agricultural practices.

References

Environmental Fate and Degradation of Fenoxaprop-ethyl in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the herbicide Fenoxaprop-ethyl in soil. The document summarizes key quantitative data, details experimental protocols for studying its degradation, and visualizes the primary degradation pathways and experimental workflows.

Introduction

This compound is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in various broadleaf crops. Its environmental fate, particularly its persistence and degradation in soil, is a critical aspect of its overall risk assessment. This guide synthesizes available scientific data to provide an in-depth understanding of the chemical, physical, and biological processes that govern the transformation of this compound in the soil environment.

Data Presentation: Dissipation of this compound and its Metabolites in Soil

This compound is known for its rapid degradation in soil, primarily through hydrolysis to its major and more persistent metabolite, fenoxaprop (B166891) acid. The dissipation rate is influenced by various soil properties and environmental conditions. The following tables summarize the dissipation half-lives (DT50) of this compound and fenoxaprop acid under different soil conditions.

Table 1: Dissipation Half-Life (DT50) of this compound in Soil

Soil TypepHTemperature (°C)Moisture LevelDT50 (days)Reference
Sandy Loam8.2Field ConditionsNot Specified0.5[1]
Silty Clay LoamNot SpecifiedField ConditionsNot Specified1.45 - 2.30[2][3][4]
Not SpecifiedNot SpecifiedField ConditionsNot Specified1.42 - 2.19[2]
Sandy LoamNot SpecifiedNot SpecifiedNot Specified< 7[5]
Silty ClayNot SpecifiedNot SpecifiedNot Specified< 7[5]
Wheat Field SoilNot SpecifiedField ConditionsNot Specified11.8[6]

Table 2: Dissipation Half-Life (DT50) of Fenoxaprop Acid in Soil

Soil TypepHTemperature (°C)Moisture LevelDT50 (days)Reference
Sandy Loam8.2Field ConditionsNot Specified7.3[1]
Silty Clay LoamNot SpecifiedField ConditionsNot Specified> 30[2][3][4]
Not SpecifiedNot SpecifiedField ConditionsNot Specified10.13 - 11.98[2]
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified6.4 - 12.4[2][7]
Control SoilNot SpecifiedNot SpecifiedNot Specified56.9[1]

Degradation Pathways

The degradation of this compound in soil is a multifaceted process involving hydrolysis, microbial degradation, and to a lesser extent, photolysis on the soil surface.

Hydrolysis

Hydrolysis is the primary and most rapid degradation pathway for this compound in soil. It involves the cleavage of the ester bond to form the herbicidally active metabolite, fenoxaprop acid. This process is significantly influenced by soil pH. This compound is relatively stable in neutral conditions but hydrolyzes rapidly under both acidic (pH < 4.6) and alkaline (pH > 9) conditions.[8] In acidic soils, hydrolysis can also lead to the cleavage of the benzoxazolyl-oxy-phenoxy ether linkage, forming 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[8]

Microbial Degradation

Microorganisms play a crucial role in the degradation of both this compound and its primary metabolite, fenoxaprop acid.[2] Several bacterial species, including those from the genera Alcaligenes, Pseudomonas, and Rhodococcus, have been identified as capable of degrading this compound.[9][10] The initial step in microbial degradation is often the de-esterification to fenoxaprop acid. Further degradation of fenoxaprop acid proceeds, although at a slower rate than the initial hydrolysis of the parent compound. The enantioselectivity of degradation has been observed, with the S-(-)-enantiomer of fenoxaprop acid degrading preferentially in some soils.

Photolysis

Photodegradation of this compound on the soil surface can occur, particularly due to its low water solubility which may cause it to remain on the surface for a longer period.[2] However, in the soil matrix, photolysis is generally considered a minor degradation pathway compared to hydrolysis and microbial degradation.

The following diagram illustrates the primary degradation pathways of this compound in soil.

Fenoxaprop_Degradation FEN This compound FA Fenoxaprop Acid FEN->FA Hydrolysis & Microbial Degradation (Primary Pathway) CDHB 6-chloro-2,3-dihydro- benzoxazol-2-one (CDHB) FEN->CDHB Hydrolysis (Acidic Conditions) EHPP Ethyl 2-(4-hydroxyphenoxy) propanoate (EHPP) FEN->EHPP Hydrolysis (Acidic Conditions) Further_Deg Further Degradation (e.g., ring cleavage) FA->Further_Deg Microbial Degradation CDHB->Further_Deg Microbial Degradation HPPA 2-(4-hydroxyphenoxy) propanoic acid (HPPA) EHPP->HPPA Hydrolysis HPPA->Further_Deg Microbial Degradation

Degradation pathways of this compound in soil.

Experimental Protocols

The study of this compound degradation in soil typically follows standardized guidelines, such as the OECD Guideline for the Testing of Chemicals 307: "Aerobic and Anaerobic Transformation in Soil".[11][12][13][14][15]

Aerobic Soil Degradation Study (based on OECD 307)

This experiment aims to determine the rate and route of degradation of this compound in soil under aerobic conditions.

1. Test System:

  • Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass). At least four different soil types are typically used.[13]

  • Test Substance: ¹⁴C-labeled this compound (radiolabeling on a stable part of the molecule) is often used to trace the fate of the substance and its transformation products.[13]

  • Apparatus: Incubation vessels (e.g., biometer flasks) that allow for the maintenance of aerobic conditions and trapping of volatile products like ¹⁴CO₂.[11]

2. Experimental Procedure:

  • Soil Preparation and Acclimation: The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and pre-incubated for a period (e.g., 7-14 days) at the test temperature to allow microbial activity to stabilize.

  • Application of Test Substance: The test substance is applied to the soil surface, typically at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.[11][13][14][15] Aerobic conditions are maintained by a continuous flow of humidified air.

  • Sampling: Soil samples are collected at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps (e.g., ethanolamine (B43304) or sodium hydroxide (B78521) solutions) to capture ¹⁴CO₂ and other volatile organic compounds.

3. Analysis:

  • Extraction: Soil samples are extracted with a suitable solvent or mixture of solvents (e.g., acetonitrile/water).[16] Solid-liquid extraction is a common technique.[3]

  • Quantification and Identification: The parent compound and its transformation products in the soil extracts are quantified and identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS/MS) detection.[16][17][18][19]

  • Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil after extraction is determined by combustion analysis.

  • Mineralization: The radioactivity in the volatile traps is measured by liquid scintillation counting to determine the extent of mineralization to ¹⁴CO₂.

4. Data Analysis:

  • The dissipation of this compound and the formation and decline of its metabolites are plotted over time.

  • The dissipation kinetics are determined, typically following first-order kinetics, and the DT50 and DT90 values are calculated.[11]

The following diagram illustrates a typical workflow for an aerobic soil degradation study.

Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Sieving (<2mm) Soil_Char Soil Characterization (pH, OC, Texture) Soil_Collection->Soil_Char Pre_Incubation Pre-incubation (Moisture & Temp Control) Soil_Char->Pre_Incubation Application Application of ¹⁴C-Fenoxaprop-ethyl Pre_Incubation->Application Incubation Incubation (Dark, 20°C) up to 120 days Application->Incubation Sampling Periodic Sampling Incubation->Sampling Volatile_Trapping Trapping of Volatiles (e.g., ¹⁴CO₂) Incubation->Volatile_Trapping Extraction Soil Extraction (e.g., Acetonitrile/Water) Sampling->Extraction LSC_Analysis LSC Analysis of Traps (Mineralization) Volatile_Trapping->LSC_Analysis HPLC_Analysis HPLC-UV/MS Analysis (Parent & Metabolites) Extraction->HPLC_Analysis Bound_Residues Bound Residue Analysis (Combustion) Extraction->Bound_Residues Kinetics Degradation Kinetics (DT50, DT90) HPLC_Analysis->Kinetics Pathway Degradation Pathway Identification HPLC_Analysis->Pathway Mass_Balance Mass Balance Calculation Bound_Residues->Mass_Balance LSC_Analysis->Mass_Balance Kinetics->Pathway Pathway->Mass_Balance

Workflow for an aerobic soil degradation study.

Conclusion

This compound undergoes rapid degradation in the soil environment, primarily through hydrolysis to fenoxaprop acid. Microbial activity further contributes to the breakdown of both the parent compound and its primary metabolite. The persistence of this compound in soil is generally low, with DT50 values typically in the range of a few days. However, its main metabolite, fenoxaprop acid, is more persistent. The rate of degradation is influenced by soil properties such as pH, microbial activity, and to a lesser extent, by environmental factors like temperature and moisture. A thorough understanding of these degradation processes, as outlined in this guide, is essential for assessing the environmental risk and ensuring the safe and effective use of this compound in agriculture.

References

Fenoxaprop-Ethyl: A Technical Guide to Its Solubility in Organic and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of fenoxaprop-ethyl, a widely used herbicide. Understanding the solubility of this compound is critical for its formulation, environmental fate assessment, and toxicological studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound varies significantly between aqueous solutions and a range of organic solvents. Generally, it exhibits low solubility in water and much higher solubility in various organic solvents.[1] The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility
Acetone20>50% (>500 g/L)[2][3]
Acetone20510 g/L
Toluene20>30% (>300 g/L)[2][3]
Toluene20340 g/L
Ethyl Acetate20>20% (>200 g/L)[2][3]
Dichloromethane20>400 g/L[4]
Methanol2043.1 g/L[4]
Ethanol20>1% (>10 g/L)[2][3]
Ethanol2020 g/L
Isopropanol2014.2 g/L[4]
1-Octanol20>1% (>10 g/L)[2][3]
1-Octanol2020 g/L
Cyclohexane20>1% (>10 g/L)[2][3]
Cyclohexane2015 g/L
n-Hexane20>0.5% (>5 g/L)[2][3]
n-Hexane205 g/L
n-Hexane207.0 g/L[4]
Sesame Oil2025 g/L

Note: Some sources report solubility as a percentage. These have been converted to g/L for comparison, assuming the density of the solvent is approximately 1 g/mL. The R-enantiomer, fenoxaprop-P-ethyl, is soluble in most organic solvents, with the lowest solubility in n-hexane.[5]

Table 2: Aqueous Solubility of this compound

Temperature (°C)pHSolubility
2570.9 mg/L[2][3][6]
2070.8 mg/L
2070.9 mg/L[1]
Not SpecifiedNot Specified0.7 ppm[7]

Note: The R-isomer, fenoxaprop-P-ethyl, also has low aqueous solubility.[8]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols are based on internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 105 ("Water Solubility").[9][10]

Aqueous Solubility Determination (Shake-Flask Method)

This method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L.[9]

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents:

  • Shaking apparatus with a constant temperature bath or a constant temperature room.

  • Glass flasks with sufficient capacity.

  • Centrifuge (if necessary for phase separation).

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC, or a spectrophotometer).

  • This compound, analytical standard.

  • Distilled or deionized water.

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add a known amount of this compound to a known volume of water and shake for 24 hours. Observe if the substance has completely dissolved. Adjust the amount of substance and repeat if necessary. This helps in determining the appropriate amount of substance to use for the definitive test to ensure a saturated solution.

  • Definitive Test: a. Add an excess amount of this compound (determined from the preliminary test) to triplicate flasks containing a known volume of water. b. Tightly stopper the flasks and place them in the shaking apparatus at a constant temperature (e.g., 20°C or 25°C). c. Agitate the flasks until equilibrium is reached. A minimum of 24 hours is recommended. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours. Equilibrium is reached when the concentration of consecutive samples is within the variability of the analytical method.

  • Sample Preparation: a. After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved material. b. Carefully collect a sample from the clear aqueous phase. If necessary, centrifuge the sample at the test temperature to ensure all solid particles are removed.

  • Analysis: a. Analyze the concentration of this compound in the aqueous samples using a validated analytical method (e.g., HPLC-UV). b. Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Reporting: The solubility is reported as the average concentration from the triplicate flasks in mg/L or g/L at the specified temperature.

Organic Solvent Solubility Determination

A similar shake-flask method can be employed to determine the solubility in organic solvents.

Principle: An excess of this compound is equilibrated with an organic solvent at a constant temperature, and the concentration in the resulting solution is measured.

Apparatus and Reagents:

  • Shaking apparatus or magnetic stirrer with temperature control.

  • Vials or flasks with solvent-resistant caps.

  • Filtration apparatus (e.g., syringe filters) or centrifuge.

  • Analytical instrumentation for quantification (e.g., HPLC, GC).

  • This compound, analytical standard.

  • High-purity organic solvents (e.g., acetone, toluene, hexane).

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove any undissolved solid. This can be achieved by allowing the solid to settle and carefully drawing off the supernatant, or by filtering the solution through a solvent-compatible filter (e.g., PTFE). Centrifugation can also be used.

  • Analysis: a. Dilute an aliquot of the clear supernatant with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method. b. Quantify the concentration of this compound using a pre-established calibration curve.

  • Data Reporting: Report the solubility as the average concentration in g/L or as a percentage (w/v) at the specified temperature for each organic solvent.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships related to the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent (water or organic) equilibrate Agitate at constant temperature (e.g., 24-72 hours) prep->equilibrate Establish Equilibrium separate Separate saturated solution (Centrifugation/Filtration) equilibrate->separate Isolate Solute-in-Solvent analyze Quantify concentration (e.g., HPLC) separate->analyze Prepare for Measurement result Determine Solubility analyze->result Calculate Final Value

Caption: Experimental workflow for determining the solubility of this compound.

solubility_comparison cluster_aqueous Aqueous Solution cluster_organic Organic Solvents fenoxaprop This compound low_sol Low Solubility (~0.9 mg/L) fenoxaprop->low_sol In Water high_sol High Solubility (e.g., >500 g/L in Acetone) fenoxaprop->high_sol In Solvents like Acetone, Toluene

Caption: Comparative solubility of this compound in aqueous vs. organic media.

References

An In-depth Technical Guide to Fenoxaprop-ethyl (C₁₈H₁₆ClNO₅)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class. It is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its analysis and a summary of its biological activity are also presented to support research and development activities.

Molecular Structure and Identification

This compound, with the chemical formula C₁₈H₁₆ClNO₅, is a chiral molecule existing as two enantiomers, the (R)- and (S)-isomers.[1][2] The herbicidally active form is the (R)-enantiomer, known as Fenoxaprop-P-ethyl.[1][2] The racemic mixture is referred to as this compound.

IdentifierValue
IUPAC Name ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[3]
CAS Registry Number 66441-23-4[4]
Molecular Formula C₁₈H₁₆ClNO₅[5]
Canonical SMILES CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl[3]
Isomeric SMILES (R-enantiomer) CCOC(=O)--INVALID-LINK--OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl[1][6]
InChI InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3[3]
InChIKey PQKBPHSEKWERTG-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

PropertyValueReference
Molecular Weight 361.78 g/mol [4]
Appearance Coarse light beige to brown powder or colorless solid[3]
Melting Point 84-85 °C[3][4]
Boiling Point 200 °C @ 100 Pa[3][4]
Vapor Pressure 0.19 x 10⁻⁵ Pa (at 20 °C)[4]
LogP (Octanol/Water Partition Coefficient) 4.58[7]
Water Solubility 0.9 mg/L (at 25 °C)[3][4]
Solubility in Organic Solvents (at 20 °C) >50% in acetone; >30% in toluene; >20% in ethyl acetate; >1% in cyclohexane, ethanol, 1-octanol; >0.5% in hexane[3][4]

Mechanism of Action

This compound functions as a systemic herbicide that is primarily absorbed through the leaves of grass weeds.[8][9] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][8][10] This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for the formation of cell membranes.[1][8] The disruption of fatty acid synthesis leads to the breakdown of cell membranes, ultimately resulting in the death of the weed.[8]

G Mechanism of Action of this compound A This compound (Absorbed by leaves) B Hydrolysis in plant to Fenoxaprop (active acid) A->B Systemic translocation D Inhibition of ACCase B->D C Acetyl-CoA Carboxylase (ACCase) in grasses E Blockage of Fatty Acid Biosynthesis D->E F Disruption of Cell Membrane Formation E->F G Weed Death F->G G Workflow for this compound Analysis in Soil cluster_0 Sample Preparation cluster_1 Analysis A 20g Soil Sample B Extract with Acetonitrile/Water (80:20) A->B C Centrifuge & Collect Supernatant B->C D Extract with aq. NaCl solution C->D E Combine Extracts D->E F Dilute and Prepare for Injection E->F G LC/MS/MS Analysis (ESI) F->G

References

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and Development of Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery and subsequent meticulous development of aryloxyphenoxypropionate (AOPP) herbicides, colloquially known as "fops," marked a paradigm shift in selective weed management. This in-depth technical guide chronicles the historical journey of these vital agricultural tools, from their conceptual genesis to the sophisticated chemical entities used today. It delves into their mechanism of action, the evolution of their chemical structures, and the experimental rigor that underpinned their journey to commercialization.

A Historical Timeline: From Discovery to Dominance

The story of AOPP herbicides begins in the early 1970s, a period of burgeoning innovation in the agrochemical industry. Scientists were actively seeking novel chemistries that could selectively control problematic grass weeds in broadleaf crops, a significant challenge at the time.

The breakthrough came in 1971 when researchers at Hoechst AG synthesized and patented the first AOPP herbicide, diclofop-methyl (B104173) .[1] This pioneering molecule demonstrated remarkable efficacy against wild oats (Avena fatua) in wheat and barley. The discovery of diclofop-methyl laid the foundational chemical scaffold for an entire class of herbicides and catalyzed a wave of research and development.

Following this initial success, the 1980s witnessed the introduction of several key AOPP herbicides, each with improved characteristics such as a broader spectrum of activity, enhanced crop safety, and greater potency. Notable milestones in this era include:

  • Fluazifop-butyl (1981): Commercialized by ICI, this herbicide offered excellent control of both annual and perennial grasses in a wide range of broadleaf crops.[2]

  • Quizalofop-ethyl (B1680411) (1984): Discovered by Nissan Chemical Corporation in 1979 and first registered in France in 1984, quizalofop-ethyl provided potent and systemic control of grass weeds.[3]

  • Fenoxaprop-ethyl: This herbicide further expanded the utility of the AOPP class.

  • Haloxyfop-methyl: Another significant addition to the AOPP portfolio, offering effective grass weed management.

A crucial advancement in the development of AOPP herbicides was the recognition of their chiral nature. The herbicidal activity was found to reside almost exclusively in the (R)-enantiomer. This led to the development and commercialization of enantiomerically pure active ingredients, such as fluazifop-P-butyl, quizalofop-P-ethyl (B1662796), fenoxaprop-P-ethyl, and haloxyfop-P-methyl. The use of the active "P" isomer allowed for lower application rates, reducing the environmental load while maintaining or even enhancing efficacy.

The timeline below illustrates the logical progression of AOPP herbicide development, starting from the foundational discovery of diclofop (B164953).

AOPP_Development_Timeline Discovery of Diclofop (1971) Discovery of Diclofop (1971) Fluazifop (1981) Fluazifop (1981) Discovery of Diclofop (1971)->Fluazifop (1981) Quizalofop (1984) Quizalofop (1984) Discovery of Diclofop (1971)->Quizalofop (1984) Fenoxaprop Fenoxaprop Discovery of Diclofop (1971)->Fenoxaprop Haloxyfop Haloxyfop Discovery of Diclofop (1971)->Haloxyfop Development of (R)-enantiomers Development of (R)-enantiomers Fluazifop (1981)->Development of (R)-enantiomers Quizalofop (1984)->Development of (R)-enantiomers Fenoxaprop->Development of (R)-enantiomers Haloxyfop->Development of (R)-enantiomers

Logical Progression of AOPP Herbicide Development

Mechanism of Action: Targeting the Heart of Fatty Acid Synthesis

The remarkable selectivity of AOPP herbicides lies in their specific mode of action: the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[4] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[4] Fatty acids are essential for the formation of cell membranes, energy storage, and the synthesis of various other critical biomolecules.

In sensitive grass species, AOPP herbicides bind to the carboxyltransferase (CT) domain of the homomeric ACCase found in the chloroplasts. This binding is non-competitive with respect to the substrates (acetyl-CoA, bicarbonate, and ATP) and effectively blocks the carboxylation of acetyl-CoA to malonyl-CoA. The disruption of fatty acid synthesis leads to a cascade of events, including the cessation of cell division and membrane formation, ultimately resulting in the death of the meristematic tissues and the entire plant.

Broadleaf plants, on the other hand, possess a heteromeric ACCase in their chloroplasts that is insensitive to AOPP herbicides. They also have a homomeric form in the cytoplasm which is also not inhibited by these herbicides. This difference in ACCase structure is the biochemical basis for the selective control of grass weeds in broadleaf crops.

The signaling pathway of ACCase inhibition by AOPP herbicides is depicted in the following diagram:

ACCase_Inhibition_Pathway cluster_plant_cell Grass Plant Cell cluster_chloroplast Chloroplast AOPP Herbicide AOPP Herbicide Absorption & Translocation Absorption & Translocation AOPP Herbicide->Absorption & Translocation Active Herbicide (Acid form) Active Herbicide (Acid form) Absorption & Translocation->Active Herbicide (Acid form) ACCase (Homomeric) ACCase (Homomeric) Active Herbicide (Acid form)->ACCase (Homomeric) Inhibits Chloroplast Chloroplast Malonyl-CoA Malonyl-CoA ACCase (Homomeric)->Malonyl-CoA Blocked Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase (Homomeric) Substrate Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Membrane Formation Membrane Formation Fatty Acid Synthesis->Membrane Formation Cell Growth & Division Cell Growth & Division Membrane Formation->Cell Growth & Division Weed Death Weed Death Cell Growth & Division->Weed Death

Signaling Pathway of ACCase Inhibition by AOPP Herbicides

Quantitative Efficacy: A Comparative Analysis

The potency of AOPP herbicides can be quantified at both the enzymatic and whole-plant levels. The half-maximal inhibitory concentration (IC50) is a measure of the herbicide concentration required to inhibit 50% of the ACCase enzyme activity in vitro. The growth reduction 50 (GR50) value represents the herbicide dose required to cause a 50% reduction in plant growth (e.g., biomass) under controlled conditions. Lower IC50 and GR50 values indicate higher herbicidal potency.

The following tables summarize representative IC50 and GR50 values for several AOPP herbicides against various grass weed species.

Table 1: In Vitro ACCase Inhibition (IC50 Values)

HerbicideWeed SpeciesSusceptible Biotype IC50 (µM)Resistant Biotype IC50 (µM)Reference
Diclofop-acidAvena fatua0.12> 100[5]
Fluazifop-acidSetaria viridis0.2525[5]
Haloxyfop-acidLolium rigidum0.085.2[5]
Quizalofop-acidSorghum halepense0.051.5[5]
Fenoxaprop-acidEchinochloa crus-galli0.1512[5]

Table 2: Whole-Plant Growth Reduction (GR50 Values)

HerbicideWeed SpeciesSusceptible Biotype GR50 (g ai/ha)Resistant Biotype GR50 (g ai/ha)Reference
Diclofop-methylAvena fatua35> 560[6]
Fluazifop-P-butylDigitaria sanguinalis15250[7]
Haloxyfop-P-methylLolium multiflorum8128[7]
Quizalofop-P-ethylSetaria faberi575[7]
Fenoxaprop-P-ethylEchinochloa colona12180[7]

Experimental Protocols: The Foundation of Discovery

The development of AOPP herbicides was reliant on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments central to the research and development of this herbicide class.

ACCase Inhibition Assay (Malachite Green Colorimetric Method)

This assay quantifies ACCase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released during the ATP-dependent carboxylation of acetyl-CoA. The released Pi forms a colored complex with malachite green, which can be measured spectrophotometrically.

Experimental Workflow:

ACCase_Assay_Workflow Plant Tissue Homogenization Plant Tissue Homogenization Crude Enzyme Extraction Crude Enzyme Extraction Plant Tissue Homogenization->Crude Enzyme Extraction Protein Quantification Protein Quantification Crude Enzyme Extraction->Protein Quantification Assay Reaction Setup Assay Reaction Setup Protein Quantification->Assay Reaction Setup Incubation Incubation Assay Reaction Setup->Incubation Addition of Malachite Green Reagent Addition of Malachite Green Reagent Incubation->Addition of Malachite Green Reagent Color Development Color Development Addition of Malachite Green Reagent->Color Development Spectrophotometric Reading Spectrophotometric Reading Color Development->Spectrophotometric Reading Data Analysis (IC50 determination) Data Analysis (IC50 determination) Spectrophotometric Reading->Data Analysis (IC50 determination)

Experimental Workflow for ACCase Inhibition Assay

Methodology:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue from the target grass species.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in an ice-cold extraction buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris. The supernatant contains the crude enzyme extract.

  • Protein Quantification:

    • Determine the protein concentration of the crude enzyme extract using a standard method such as the Bradford assay.

  • Assay Reaction:

    • Prepare a reaction mixture containing assay buffer (e.g., Tricine-HCl, MgCl2, KCl, ATP, and NaHCO3), the enzyme extract, and varying concentrations of the AOPP herbicide.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Phosphate Detection:

    • Stop the reaction by adding a solution that also initiates color development, such as a malachite green-molybdate reagent.

    • Allow the color to develop for a set period.

  • Data Analysis:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm).

    • Construct a dose-response curve by plotting the percentage of ACCase inhibition against the herbicide concentration.

    • Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

Synthesis of Aryloxyphenoxypropionate Herbicides

The general synthesis of AOPP herbicides involves the coupling of a substituted phenol (B47542) with an α-halopropionate ester. The following is a representative procedure for the synthesis of a generic AOPP herbicide.

General Synthetic Scheme:

AOPP_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Substituted Phenol Substituted Phenol Product Aryloxyphenoxypropionate Ester Substituted Phenol->Product + alpha-Halopropionate Ester alpha-Halopropionate Ester alpha-Halopropionate Ester->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetone) Solvent (e.g., Acetone) Heat Heat

General Synthetic Scheme for AOPP Herbicides

Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenol in a suitable solvent such as acetone (B3395972) or acetonitrile.

    • Add a base, typically potassium carbonate (K2CO3), to the solution.

  • Addition of Alkylating Agent:

    • Slowly add the α-halopropionate ester (e.g., ethyl 2-bromopropionate) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure aryloxyphenoxypropionate ester.

Conclusion: A Legacy of Innovation and Future Perspectives

The discovery and development of aryloxyphenoxypropionate herbicides represent a triumph of chemical ingenuity and a deep understanding of plant biochemistry. From the initial discovery of diclofop to the highly potent and selective enantiomerically pure products used today, the evolution of this herbicide class has provided farmers with an invaluable tool for sustainable and efficient crop production.

Ongoing research continues to explore novel AOPP analogues with improved toxicological profiles, broader weed control spectrums, and novel mechanisms to combat the ever-present challenge of herbicide resistance. The legacy of AOPP herbicides serves as a powerful testament to the role of scientific innovation in addressing global food security challenges.

References

The Impact of Fenoxaprop-ethyl on Soil Mycoflora and Microbial Communities: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoxaprop-ethyl, a widely utilized post-emergence herbicide for controlling grassy weeds, undergoes rapid degradation in the soil, primarily facilitated by microbial activity. While effective in its agricultural application, a growing body of evidence indicates that this compound and its metabolites can exert significant, often deleterious, effects on non-target soil microorganisms. This technical guide synthesizes current research on the impact of this compound on soil mycoflora and broader microbial communities. It provides a comprehensive overview of the quantitative effects on microbial populations, details of experimental methodologies employed in key studies, and visual representations of the herbicide's degradation and mode of action. The findings underscore the importance of judicious herbicide use to mitigate unintended consequences on soil health and ecosystem functionality.

Introduction

This compound belongs to the aryloxyphenoxypropionate class of herbicides.[1][2] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[1][2][3][4] Upon entering the soil, this compound is rapidly hydrolyzed to its biologically active form, fenoxaprop (B166891) acid.[2][5][6] While the parent compound has a relatively short half-life of 1.45 to 2.30 days, the acid metabolite can persist for over 30 days.[6][7] This persistence, coupled with the herbicide's biological activity, raises concerns about its impact on the complex and vital soil microbiome. This guide provides an in-depth analysis of these impacts, with a focus on soil fungi (mycoflora) and the broader microbial community.

Quantitative Effects on Soil Microbial Populations

The application of this compound has been shown to induce significant changes in the abundance and diversity of soil microbial populations. These effects are often dose-dependent, with higher concentrations leading to more pronounced impacts.[8]

Impact on Fungal Populations

Studies have consistently demonstrated a negative effect of this compound on soil fungal communities. This includes reductions in total fungal populations and alterations in species composition.

Table 1: Effect of this compound on Soil Fungal Populations

Fungal Species/GroupHerbicide ConcentrationObserved EffectReference
Total Fungal PopulationRecommended, Half, and Double DosesSignificant reduction in fungal species compared to control, with the effect increasing with concentration.[8]
Aspergillus ruber, Aureobasidium sp., Humicola sp., Trichosporium sp.All tested concentrationsVery sensitive and were not observed after application.[8]
Aspergillus flavus, A. fumigatus, A. niger, Curvularia lunata, Alternaria alternata, Penicillium chrysogenum, Trichoderma viride, Mucor racemosusAll tested concentrationsFound to be resistant to fenoxaprop application.[8]
Impact on Arbuscular Mycorrhizal (AM) Fungi

Arbuscular mycorrhizal fungi are critical for plant nutrient uptake and overall soil health. Research indicates that this compound can be detrimental to these beneficial fungi.

Table 2: Effect of this compound on Arbuscular Mycorrhizal (AM) Fungi

AM Fungi ParameterHerbicide ConcentrationObserved EffectReference
Mycorrhizal Spore NumbersRecommended, Half, and Double DosesSignificant inhibitory effect; spore numbers decreased as herbicide concentration increased.[8]
Root ColonizationRecommended, Half, and Double DosesSignificant deleterious effect; percentage of root colonization decreased with increasing concentration.[4][8]
AMF Sporulation DensityRecommended and Double Recommended DosesNegative impact observed.[3]
Resistant AMF SpeciesHigher concentrationsAcaulospora flavis, Glomus fasciculatum, G. macrocarpum, and G. mosseae were observed.[8]
Sensitive AMF SpeciesHigher concentrationsAcaulospora sp., G. versiforme, G. multicaulis, and G. pallidum were absent.[8]
Impact on Bacterial Populations

The effects of this compound on soil bacteria appear to be more varied. While some studies suggest a limited impact on total bacterial populations, specific groups of bacteria involved in nutrient cycling may be affected.[4] However, several bacterial strains have been identified that can degrade this compound, utilizing it as a carbon source.

Table 3: Bacterial Degradation of this compound

Bacterial StrainDegradation EfficiencyTimeReference
Rhodococcus ruber (Strain JPL-2)94.6% of 100 mg L⁻¹54 hours[9]
Rhodococcus sp. (Strain T1)94% of 100 mg L⁻¹24 hours[10]
Alcaligenes sp. (Strain H)45.8% of 100 mg L⁻¹5 days[9][11]
Pseudomonas fluorescensComplete hydrolysis to fenoxaprop acid5 days[9]

Experimental Protocols

Understanding the methodologies used in assessing the impact of this compound is crucial for interpreting the data and designing future research.

Soil Microcosm Studies

A common approach involves the use of soil microcosms, which allow for controlled laboratory experiments.

  • Soil Collection and Preparation: Soil is typically collected from agricultural fields, air-dried, sieved to remove large debris, and homogenized.[8]

  • Herbicide Application: this compound is applied to the soil at various concentrations, often corresponding to the recommended field application rate, as well as multiples or fractions of this rate (e.g., half and double the recommended dose).[8]

  • Incubation: The treated soil is incubated under controlled conditions of temperature and moisture for a specified period, with samples collected at different time intervals (e.g., 30, 60, 90, and 120 days).[8]

  • Microbial Analysis:

    • Fungal Enumeration: The Warcup's soil plate method is a standard technique for the qualitative and quantitative assessment of soil fungi.[8]

    • Mycorrhizal Spore Isolation: The wet sieving and decanting technique is used to isolate AMF spores from the soil.[8]

    • Root Colonization Assessment: The rapid clearing and staining technique is employed to visualize and quantify AMF colonization in plant roots.[8]

    • Bacterial Enumeration and Isolation: Standard plating techniques on appropriate growth media are used to determine bacterial populations. Enrichment cultures with this compound as the sole carbon source are used to isolate degrading bacteria.[11]

Herbicide Residue Analysis

The dissipation of this compound and its metabolites in soil is monitored using analytical chemistry techniques.

  • Extraction: Herbicides are extracted from soil samples using solid-liquid extraction methods.[6]

  • Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used for the quantification of this compound and fenoxaprop acid.[6][12]

Visualizing Pathways and Processes

Diagrams can effectively illustrate the complex interactions and processes related to this compound in the soil environment.

Fenoxaprop_Metabolism This compound This compound Fenoxaprop Acid (Active Herbicide) Fenoxaprop Acid (Active Herbicide) This compound->Fenoxaprop Acid (Active Herbicide) Hydrolysis Further Degradation Products Further Degradation Products Fenoxaprop Acid (Active Herbicide)->Further Degradation Products Microbial Degradation Microbial Esterases Microbial Esterases Microbial Esterases->this compound Catalyzes

Caption: Microbial-mediated hydrolysis of this compound.

ACCase_Inhibition cluster_plant_cell Grassy Weed Cell Acetyl-CoA Acetyl-CoA ACCase Enzyme ACCase Enzyme Acetyl-CoA->ACCase Enzyme Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis ACCase Enzyme->Malonyl-CoA Fenoxaprop Acid Fenoxaprop Acid Fenoxaprop Acid->ACCase Enzyme Inhibits

Caption: Mechanism of action: Inhibition of ACCase.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sampling & Analysis A Soil Collection & Sieving B Potting (2 kg/pot) A->B C Herbicide Treatment (Half, Recommended, Double Dose) B->C D Wheat Sowing C->D E Soil Sampling (30, 60, 90, 120 days) D->E F Mycoflora Analysis (Warcup's Method) E->F G AMF Spore Isolation (Wet Sieving) E->G H Root Colonization (Staining) E->H

Caption: Workflow for assessing herbicide effects.

Conclusion and Future Perspectives

The available evidence clearly indicates that this compound, while an effective herbicide, can have significant and often detrimental effects on soil mycoflora and the broader microbial community. The reduction in beneficial organisms like arbuscular mycorrhizal fungi is of particular concern, as it can have cascading effects on plant health and ecosystem stability. While certain bacteria have demonstrated the ability to degrade this herbicide, the overall impact on microbial diversity and function warrants careful consideration.

Future research should focus on:

  • Long-term studies: Assessing the recovery of microbial communities following this compound application.

  • Functional redundancy: Investigating whether the loss of sensitive microbial species is compensated for by resistant ones, and the implications for soil ecosystem services.

  • Mitigation strategies: Exploring the use of biostimulants or microbial inoculants to ameliorate the negative impacts of this compound.

  • Combined stressors: Evaluating the effects of this compound in combination with other agricultural inputs and environmental stressors.

A deeper understanding of these complex interactions is essential for developing more sustainable agricultural practices that balance effective weed management with the preservation of soil biodiversity and health. Judicious use of this compound, including adherence to recommended application rates and consideration of soil type and microbial health, is crucial to minimize its environmental footprint.

References

Methodological & Application

Application Note: Quantification of Fenoxaprop-p-ethyl in Soil using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fenoxaprop-p-ethyl in soil samples. The protocol employs a straightforward extraction procedure followed by reversed-phase HPLC with UV detection. This method is suitable for researchers and scientists in environmental monitoring and agricultural science, providing reliable and reproducible results for the determination of Fenoxaprop-p-ethyl residues in soil matrices.

Introduction

Fenoxaprop-p-ethyl is a selective herbicide widely used for the post-emergence control of annual and perennial grass weeds in various broad-leaved crops.[1] Its persistence and potential mobility in soil are of environmental concern, necessitating accurate and sensitive analytical methods for its quantification in soil samples. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and cost-effective technique for this purpose. This application note provides a detailed protocol for the extraction and quantification of Fenoxaprop-p-ethyl in soil.

Experimental

Materials and Reagents
  • Fenoxaprop-p-ethyl analytical standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetone (B3395972) (Analytical grade)

  • Sodium chloride (Analytical grade)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • UV-Vis Detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Microwave extractor (optional)

  • Mechanical shaker

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Fenoxaprop-p-ethyl analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.

Sample Preparation (Extraction from Soil)

Two primary extraction methods are presented below. Method A utilizes microwave-assisted extraction for rapid sample processing, while Method B employs a traditional shaker extraction.

Method A: Microwave-Assisted Solvent Extraction (MASE) [1]

  • Weigh 10 g of homogenized soil sample into a microwave extraction vessel.

  • Add 10 mL of acetone to the vessel.

  • Extract the sample in the microwave extractor for 6 minutes.

  • Repeat the extraction two more times with fresh acetone.

  • Combine the extracts and evaporate to near dryness using a rotary evaporator.

  • Re-dissolve the residue in 10 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method B: Mechanical Shaker Extraction [2]

  • Weigh 20 g of the soil sample into a centrifuge tube.

  • Add 30 mL of an acetonitrile:water (80:20, v/v) solution.

  • Shake the mixture for 20 minutes on a mechanical shaker.

  • Centrifuge the sample for 3 minutes at 2000 rpm.

  • Decant the supernatant into a separate container.

  • Repeat the extraction with another 30 mL of acetonitrile:water (80:20, v/v).

  • Perform a final extraction with 20 mL of a 10 g/L sodium chloride aqueous solution.

  • Combine all extracts and dilute to a final volume of 80 mL with acetonitrile:water (80:20, v/v).

  • Take a 0.75 mL aliquot and mix it with 0.75 mL of methanol:deionized water (70:30, v/v).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The following table outlines the HPLC parameters for the analysis of Fenoxaprop-p-ethyl.

ParameterCondition 1[1][3]Condition 2[1]
Column C18, 4.6 x 150 mm, 5 µmZorbax SB-C8, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and MethanolAcetonitrile and Methanol
Elution Mode IsocraticGradient
Gradient Program N/A100% Acetonitrile (5 min), 70% Acetonitrile / 30% Methanol (12 min), 100% Methanol (8 min)
Flow Rate 1.0 mL/min0.7 mL/min
Injection Volume 20 µL20 µL
Detector Wavelength 280 nm280 nm
Column Temperature AmbientAmbient

Data Presentation

Method Validation Data

The developed HPLC method was validated for linearity, recovery, and precision.[1][4]

ParameterResult
Linearity Range 0.5 - 16 µg/mL[1]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 2 ng[4]
Limit of Quantification (LOQ) 5 ng/g (in soil)[4]
Recovery Data

Recovery studies were performed by spiking blank soil samples with known concentrations of Fenoxaprop-p-ethyl.

Spiked Concentration (µg/g)Recovery (%)Relative Standard Deviation (RSD, %)
591.22 ± 0.01[1]< 5
1095.50 ± 0.02< 5
1599.32 ± 0.01[1]< 5

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis soil_sample 1. Soil Sample Collection and Homogenization extraction 2. Extraction (MASE or Shaker) soil_sample->extraction concentration 3. Extract Concentration and Reconstitution extraction->concentration filtration 4. Filtration (0.45 µm) concentration->filtration hplc_injection 5. HPLC Injection filtration->hplc_injection chromatography 6. Chromatographic Separation (C18 or C8 Column) hplc_injection->chromatography detection 7. UV Detection (280 nm) chromatography->detection peak_integration 8. Peak Integration detection->peak_integration calibration_curve 9. Calibration Curve Generation peak_integration->calibration_curve quantification 10. Quantification of Fenoxaprop-p-ethyl calibration_curve->quantification

References

Application Note and Protocol for Gas Chromatographic Detection of Fenoxaprop-ethyl Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoxaprop-p-ethyl (B1329639) is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in various crops.[1] Its mode of action involves the inhibition of fatty acid biosynthesis.[2] Due to its widespread application, monitoring its residues in environmental and agricultural samples is crucial to ensure food safety and environmental protection. This application note provides a detailed protocol for the determination of fenoxaprop-ethyl residues using gas chromatography with an electron capture detector (GC-ECD), a robust and sensitive method for halogenated compounds. An adequate analytical method is available to enforce tolerances for this compound in plant and animal commodities using a GC-ECD method.[3]

Principle

This method involves the extraction of this compound from the sample matrix using an organic solvent, followed by a clean-up step to remove interfering co-extractives. The final extract is then analyzed by gas chromatography, where this compound is separated from other components and detected by an electron capture detector (ECD). Quantification is performed using an external standard calibration.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (HPLC grade), n-Hexane (pesticide residue grade), Dichloromethane (B109758) (pesticide residue grade), Acetone (pesticide residue grade), Ethyl acetate (B1210297) (pesticide residue grade).

  • Reagents: Sodium chloride (analytical grade, pre-baked at 400°C for 4 hours), Anhydrous sodium sulfate (B86663) (analytical grade, pre-baked at 400°C for 4 hours), Florisil® (pesticide residue grade, activated by heating at 130°C for 12 hours), Deionized water.

  • Standards: Certified reference standard of Fenoxaprop-p-ethyl (99% purity).

  • Standard Stock Solution: Accurately weigh 10 mg of fenoxaprop-p-ethyl standard and dissolve in 100 mL of ethyl acetate to obtain a stock solution of 100 µg/mL. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with n-hexane.

Experimental Protocols

Sample Preparation (General Protocol for Plant Matrices)
  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile to the sample tube.

    • Homogenize at high speed for 2 minutes.

    • Add 5 g of NaCl, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Liquid-Liquid Partitioning:

    • Transfer the upper acetonitrile layer to a separatory funnel containing 100 mL of 2% NaCl solution.

    • Add 50 mL of dichloromethane to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.

    • Collect the lower dichloromethane layer.

    • Repeat the partitioning step with another 50 mL of dichloromethane.

    • Combine the dichloromethane extracts.

  • Drying: Pass the combined dichloromethane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Clean-up (Florisil Column Chromatography):

    • Prepare a Florisil column by packing 10 g of activated Florisil in a glass column, topped with 2 cm of anhydrous sodium sulfate.

    • Pre-wash the column with 50 mL of n-hexane.

    • Dissolve the residue from step 5 in a small volume of n-hexane and load it onto the column.

    • Elute the column with 100 mL of a 15% diethyl ether in n-hexane mixture.

    • Collect the eluate and concentrate it to a final volume of 1-10 mL (depending on the expected concentration) under a gentle stream of nitrogen.

Gas Chromatography (GC-ECD) Conditions
  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with an Electron Capture Detector (ECD).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent capillary column.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Nitrogen, high purity, at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL, splitless mode.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis
ParameterMatrixResultReference
Limit of Quantitation (LOQ)Plant and Animal Commodities0.05 ppm[3]
Limit of Detection (LOD)Rice (Straw, Grain, Plant)0.01 mg/kg[1]
Recovery (Parent Compound)Rice (Straw, Grain, Plant)76 - 86%[1]
Precision (RSD) (Parent Compound)Rice (Straw, Grain, Plant)3 - 11%[1]

Experimental Workflow

Fenoxaprop_Ethyl_GC_Workflow Sample Sample Homogenization (10g) Extraction Solvent Extraction (Acetonitrile) Sample->Extraction Add Acetonitrile Partitioning Liquid-Liquid Partitioning (Dichloromethane) Extraction->Partitioning Transfer Supernatant Drying Drying (Anhydrous Sodium Sulfate) Partitioning->Drying Collect Organic Layer Concentration1 Concentration (Rotary Evaporator) Drying->Concentration1 Cleanup Florisil Column Cleanup Concentration1->Cleanup Reconstitute in n-Hexane Concentration2 Final Concentration (Nitrogen Stream) Cleanup->Concentration2 Collect Eluate GC_Analysis GC-ECD Analysis Concentration2->GC_Analysis Inject 1µL Data Data Analysis & Quantification GC_Analysis->Data Result Final Residue Level Data->Result

Caption: Workflow for this compound residue analysis.

Conclusion

The described gas chromatography protocol with electron capture detection provides a reliable and sensitive method for the determination of this compound residues in various sample matrices. Proper sample preparation, including extraction and clean-up, is critical for achieving accurate and precise results. The method's performance characteristics, as summarized in the data table, demonstrate its suitability for routine monitoring and regulatory compliance testing.

References

Application Note: Microwave-Assisted Solvent Extraction of Fenoxaprop-p-ethyl from Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction of the herbicide Fenoxaprop-p-ethyl from various vegetable matrices using Microwave-Assisted Solvent Extraction (MASE). The subsequent quantitative analysis is performed by High-Performance Liquid Chromatography (HPLC) with UV detection. This method offers significant advantages over traditional extraction techniques, including reduced solvent consumption, shorter extraction times, and high recovery rates. The protocols provided are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Fenoxaprop-p-ethyl is a selective herbicide widely used for the post-emergence control of annual and perennial grass weeds in a variety of broadleaf crops, including many vegetables.[1][2] Its persistence and potential toxicity necessitate sensitive and reliable methods for monitoring its residue levels in food products to ensure consumer safety.[1] Microwave-Assisted Solvent Extraction (MASE) has emerged as a powerful technique for the rapid extraction of organic compounds from solid matrices.[3][4] This method utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction process compared to conventional methods like mechanical shaking.[1][5] This document provides a detailed protocol for the MASE of Fenoxaprop-p-ethyl from vegetable samples, followed by HPLC analysis.

Experimental Principle

The MASE process involves the use of a closed-vessel system where the sample and solvent are subjected to microwave irradiation. The microwave energy directly heats the solvent, leading to a rapid increase in temperature and pressure within the vessel. This, in turn, increases the solubility of the target analyte and enhances its mass transfer from the sample matrix into the solvent. Key parameters influencing the extraction efficiency include the choice of solvent, solvent volume, extraction time, and microwave temperature.[3][5]

Materials and Reagents

  • Fenoxaprop-p-ethyl analytical standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Acetone (B3395972) (Analytical grade)

  • Deionized water

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Vegetable samples (e.g., cabbage, potatoes, beans)[1][5]

Equipment

  • Microwave extraction system

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

  • Homogenizer/blender

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of Fenoxaprop-p-ethyl (e.g., 1000 µg/mL) in acetonitrile. From this stock solution, prepare a series of working standard solutions in acetonitrile at concentrations ranging from 0.5 to 16 µg/mL for calibration.[5]

Sample Preparation
  • Wash the vegetable samples with deionized water and air dry.

  • Homogenize a representative portion of the vegetable sample (e.g., 10 g) using a blender.[1]

  • For recovery studies, spike the homogenized samples with known concentrations of Fenoxaprop-p-ethyl standard solution (e.g., 5, 10, and 15 µg/g).[1]

Microwave-Assisted Solvent Extraction (MASE) Protocol
  • Weigh 10 g of the homogenized vegetable sample into a microwave extraction vessel.[1]

  • Add the optimized volume of acetone (e.g., 10 mL) to the vessel.[1]

  • Seal the vessel and place it in the microwave extraction system.

  • Apply the optimized microwave program:

    • Microwave Temperature: 60 °C[5]

    • Extraction Time: 6 minutes[1]

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract into a flask.

  • Repeat the extraction process two more times with fresh solvent for the same sample to ensure complete extraction.[1]

  • Combine the filtrates and evaporate to near dryness using a rotary evaporator.

  • Redissolve the residue in 10 mL of acetonitrile.[1]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

HPLC Analysis
  • Column: C18 (4.6 x 150 mm, 5 µm)[5]

  • Mobile Phase: Acetonitrile and Methanol[5]

  • Flow Rate: 1 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Detector: UV at 280 nm[5]

  • Retention Time: Approximately 4.37 minutes for Fenoxaprop-p-ethyl.[5]

Data Presentation

The following tables summarize the quantitative data obtained from the optimization and validation of the MASE-HPLC method for Fenoxaprop-p-ethyl in vegetable samples.

Table 1: Optimization of MASE Parameters

ParameterOptimized ValueReference
Solvent Acetone[1]
Solvent Volume 10 mL[1]
Extraction Time 6 minutes[1]
Microwave Temperature 60 °C[5]

Table 2: Recovery of Fenoxaprop-p-ethyl from Spiked Vegetable Samples using MASE

VegetableSpiked Level (µg/g)Average Recovery (%) ± RSD
Cabbage599.32 ± 0.01
Potato1091.22 ± 0.01
Bean1596.00 ± 1.6

Data adapted from a study by Shahzad et al.[5]

Table 3: Comparison of MASE with Mechanical Extraction (ME)

SampleSpiked Level (µg/g)Average Recovery (%) - MASEAverage Recovery (%) - ME
Cabbage599.3290
Potato1091.2285
Bean159688

Data adapted from a study by Shahzad et al.[5]

Visualizations

MASE_Workflow cluster_prep Sample Preparation cluster_mase Microwave-Assisted Solvent Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Sample Vegetable Sample Homogenize Homogenize (10g) Sample->Homogenize Spike Spike with Standard (Optional) Homogenize->Spike AddSolvent Add Acetone (10 mL) Spike->AddSolvent Microwave Microwave Irradiation (60°C, 6 min) AddSolvent->Microwave Cool Cool to Room Temp. Microwave->Cool Filter1 Filter Extract Cool->Filter1 Evaporate Evaporate to Near Dryness Filter1->Evaporate Redissolve Redissolve in Acetonitrile (10 mL) Evaporate->Redissolve Filter2 Syringe Filter (0.45 µm) Redissolve->Filter2 HPLC HPLC-UV Analysis Filter2->HPLC

Caption: Experimental workflow for MASE of Fenoxaprop-p-ethyl from vegetables.

Parameter_Influence cluster_params Key MASE Parameters center Extraction Efficiency Solvent Solvent Type Solvent->center Volume Solvent Volume Volume->center Time Extraction Time Time->center Temp Temperature Temp->center

Caption: Key parameters influencing MASE efficiency.

Conclusion

The Microwave-Assisted Solvent Extraction method followed by HPLC-UV analysis provides a rapid, efficient, and reliable approach for the quantification of Fenoxaprop-p-ethyl residues in vegetable samples. The optimized protocol demonstrates high recovery rates and precision, making it a suitable alternative to conventional extraction methods for routine monitoring and food safety applications.[1] The significant reduction in extraction time and solvent usage also contributes to a more environmentally friendly and cost-effective analytical workflow.[1][3]

References

Application Notes and Protocols for Fenoxaprop-ethyl Resistance Screening in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoxaprop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class, widely used for the control of annual and perennial grass weeds in various broadleaf crops.[1][2][3] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[1][2] The development of herbicide resistance in weed populations is a significant and growing concern in global agriculture, and the evolution of resistance to this compound has been documented in several weed species.[2][4]

Resistance to ACCase inhibitors like this compound can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[4][5] TSR typically involves mutations in the ACCase gene, leading to an altered enzyme that is less sensitive to the herbicide.[4][6][7][8] NTSR mechanisms are more complex and can involve enhanced herbicide metabolism, reduced herbicide uptake or translocation, or sequestration of the herbicide away from the target site.[1][4][9]

These application notes provide a detailed protocol for screening weed populations for resistance to this compound. The described methodologies are designed to be adaptable for various grass weed species and are intended for use by researchers, scientists, and professionals involved in weed science and herbicide development. The protocols cover whole-plant bioassays to determine the level of resistance and can be complemented with molecular assays to investigate the underlying resistance mechanisms.

Signaling Pathway of this compound Action and Resistance

Fenoxaprop_Pathway cluster_Cell Weed Plant Cell cluster_Resistance Resistance Mechanisms This compound This compound (Pro-herbicide) Esterases Esterases This compound->Esterases Hydrolysis Fenoxaprop_acid Fenoxaprop acid (Active form) Esterases->Fenoxaprop_acid ACCase Acetyl-CoA Carboxylase (ACCase) Fenoxaprop_acid->ACCase Inhibition Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalysis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty_Acid_Biosynthesis Membrane_Integrity Loss of Membrane Integrity Fatty_Acid_Biosynthesis->Membrane_Integrity Plant_Death Plant Death Membrane_Integrity->Plant_Death TSR Target-Site Resistance (ACCase Mutation) TSR->ACCase Alters binding site NTSR Non-Target-Site Resistance (e.g., Enhanced Metabolism) NTSR->Fenoxaprop_acid Detoxification

Caption: Mode of action of this compound and mechanisms of resistance.

Experimental Protocols

Seed Collection and Preparation

A robust resistance screening program begins with proper sampling of weed seeds from the field.

1.1. Field Sampling:

  • Collect mature seeds from at least 30 randomly selected plants within a suspected resistant patch.[10] To ensure a representative sample of the field's weed population, collect seeds from multiple patches if the infestation is widespread.[11]

  • Label each sample with a unique identifier, collection date, GPS coordinates, crop history, and herbicide application records.[10]

  • Aim to collect a minimum of 5,000 seeds per population to ensure sufficient material for multiple experiments.[10]

  • Collect seeds when they are mature but before significant shattering occurs.[11]

1.2. Seed Storage and Dormancy Breaking:

  • Air-dry the collected seed heads in a well-ventilated area away from direct sunlight.[11]

  • Clean the seeds to remove chaff and other debris.

  • Store the cleaned seeds in labeled paper bags at low temperature (e.g., 4°C) and low humidity to maintain viability.

  • If seeds exhibit dormancy, specific treatments such as stratification (cold, moist treatment), scarification (mechanical or chemical abrasion of the seed coat), or treatment with gibberellic acid or potassium nitrate (B79036) may be required to promote germination. The appropriate method will vary depending on the weed species.

Whole-Plant Dose-Response Bioassay

This is the primary method for confirming resistance and quantifying its level.[12]

2.1. Plant Growth:

  • Fill pots (e.g., 10 cm diameter) with a commercial potting mix or a sterilized soil mix.

  • Sow a sufficient number of seeds (e.g., 10-20) per pot to ensure a uniform stand of seedlings.

  • Thin seedlings to a consistent number (e.g., 5-10 plants per pot) at the 1-2 leaf stage.

  • Grow plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species (e.g., 16/8 hour light/dark cycle, 25/18°C day/night temperature).

  • Include a known susceptible population as a reference in every assay.[10][13]

2.2. Herbicide Application:

  • Apply this compound at the 2-4 leaf stage of the weeds.

  • Prepare a range of herbicide doses. A logarithmic series of doses is recommended, for example, 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, and 8x the recommended field rate, where 'x' is the recommended field application rate.[13]

  • Use a laboratory track sprayer to ensure uniform application.

  • Include a non-treated control for each population.

  • Replicate each dose level at least three times.

2.3. Data Collection and Analysis:

  • Assess plant survival and visual injury 14-21 days after treatment (DAT).

  • Harvest the above-ground biomass for each pot and determine the fresh or dry weight.

  • Express the biomass data as a percentage of the non-treated control for each population.

  • Analyze the dose-response data using a non-linear regression model, typically a log-logistic model, to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).[14][15][16]

  • The level of resistance is quantified by calculating the Resistance Index (RI), which is the ratio of the GR₅₀ of the suspected resistant population to the GR₅₀ of the susceptible population (RI = GR₅₀ Resistant / GR₅₀ Susceptible).[13]

Experimental Workflow

Workflow Seed_Collection 1. Seed Collection (Field Sampling) Seed_Prep 2. Seed Preparation (Drying, Cleaning, Storage) Seed_Collection->Seed_Prep Germination 3. Seed Germination & Seedling Growth Seed_Prep->Germination Herbicide_Application 4. Herbicide Application (Dose-Response) Germination->Herbicide_Application Data_Collection 5. Data Collection (Visual Assessment, Biomass) Herbicide_Application->Data_Collection Data_Analysis 6. Data Analysis (Log-Logistic Regression) Data_Collection->Data_Analysis Resistance_Confirmation 7. Resistance Confirmation (GR50, Resistance Index) Data_Analysis->Resistance_Confirmation Mechanism_Investigation 8. Mechanism Investigation (Optional: Molecular Assays) Resistance_Confirmation->Mechanism_Investigation

Caption: Workflow for this compound resistance screening.

Data Presentation

Quantitative data from the dose-response bioassay should be summarized in a clear and structured table to facilitate comparison between different weed populations.

Population IDHerbicideGR₅₀ (g a.i./ha)¹95% Confidence IntervalResistance Index (RI)²
SusceptibleThis compound50.245.1 - 55.31.0
Resistant Pop 1This compound515.8480.2 - 551.410.3
Resistant Pop 2This compound25.622.1 - 29.10.5
...............

¹ GR₅₀: The herbicide dose causing a 50% reduction in plant growth (biomass) compared to the untreated control. ² Resistance Index (RI) = GR₅₀ of the test population / GR₅₀ of the susceptible population.

Further Investigations: Elucidating Resistance Mechanisms

Once resistance is confirmed, further studies can be conducted to determine the underlying mechanism.

  • ACCase Gene Sequencing: To identify potential target-site mutations, the ACCase gene from resistant and susceptible individuals can be amplified via PCR and sequenced.[6][7][8][17]

  • Enzyme Assays: In vitro assays can be performed on extracted ACCase to determine if the enzyme from resistant plants is less sensitive to this compound compared to the enzyme from susceptible plants.[1][9]

  • Metabolism Studies: The use of radiolabeled herbicides can help determine if enhanced metabolism is the cause of resistance by comparing the rate of herbicide detoxification in resistant and susceptible plants.[1] The use of metabolic inhibitors, such as malathion (B1675926) (a cytochrome P450 inhibitor) or 4-chloro-7-nitrobenzofurazan (B127121) (a glutathione-S-transferase inhibitor), in conjunction with the herbicide treatment can also provide evidence for metabolic resistance.[9]

By following these detailed protocols, researchers can effectively screen weed populations for this compound resistance, quantify the level of resistance, and gain insights into the mechanisms conferring resistance. This information is critical for developing effective weed management strategies and preserving the utility of this important herbicide.

References

Application of Fenoxaprop-ethyl in Turfgrass Weed Management: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fenoxaprop-ethyl is a selective, post-emergence herbicide widely utilized in turfgrass management for the control of annual and perennial grass weeds. Its efficacy and selectivity make it a valuable tool in maintaining the aesthetic and functional quality of turfgrass in various settings, including golf courses, residential lawns, and commercial landscapes. This document provides detailed application notes and experimental protocols for research applications of this compound in turfgrass weed management, with a focus on quantitative data presentation and standardized methodologies.

Mechanism of Action

This compound is a member of the aryloxyphenoxypropionate ("fop") chemical family.[1] Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2][3] By inhibiting ACCase, this compound disrupts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately, plant death.[2] The active form of the herbicide is fenoxaprop (B166891) acid, which is produced after the hydrolysis of the ethyl ester in the plant.[1] This systemic herbicide is primarily absorbed through the leaves and translocated to the growing points of the plant.[4]

G cluster_plant Susceptible Grass Plant cluster_cellular Cellular Level Fenoxaprop_ethyl This compound (Applied to leaf surface) Absorption Absorption & Hydrolysis Fenoxaprop_ethyl->Absorption Fenoxaprop_acid Fenoxaprop Acid (Active Herbicide) Absorption->Fenoxaprop_acid ACCase Acetyl-CoA Carboxylase (ACCase) (Enzyme) Fenoxaprop_acid->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Catalyzes Cell_Membrane Cell Membrane Production Fatty_Acid_Synthesis->Cell_Membrane Plant_Death Weed Death Cell_Membrane->Plant_Death Disruption leads to

Mechanism of action of this compound in susceptible grasses.

Quantitative Data on Efficacy and Turfgrass Tolerance

The following tables summarize quantitative data from various research studies on the efficacy of this compound for controlling common turfgrass weeds and its tolerance on different turfgrass species.

Table 1: Efficacy of this compound on Smooth Crabgrass (Digitaria ischaemum) in Kentucky Bluegrass (Poa pratensis)

Application Rate (kg a.i./ha)Crabgrass Growth StageWeed Control (%)Turfgrass Injury (%)Reference
0.092-4 leaf (with DCPA at 11.76 kg/ha )>90Minor[5]
0.204-leaf to 5-tiller>90Minor[5]
0.284-leaf to 5-tiller>90Minor[5]
0.384-leaf to 5-tiller>90Minor[5]
0.14 + 0.14 (split application)->90Minor[5]
0.28 + 0.28 (split application)->90Minor[5]
0.20Up to 5-tiller (irrigated)Excellent<20[2]
VariesTillered (non-irrigated)Less effective-[2]

Table 2: Tolerance of Cool-Season Turfgrass Species to this compound

Turfgrass SpeciesApplication Rate (kg a.i./ha)Injury/ResponseReference
Kentucky Bluegrass ('Baron')0.09 - 0.28Minor injury[5]
Kentucky Bluegrass0.14 and 0.28Stunting and discoloration
Kentucky BluegrassVariesMay injure some cultivars, especially at high temperatures.[3]
Perennial Ryegrass0.20Temporary phytotoxicity (<20% quality reduction)[2]
Tall Fescue0.20 and 0.40No reduction in quality
Chewings Fine Fescue0.20 and 0.40No reduction in quality

Experimental Protocols

Protocol 1: Field Efficacy and Phytotoxicity Trial

This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of this compound on a target weed species and its phytotoxicity to a turfgrass species.

1. Experimental Design:

  • Layout: Randomized complete block design with 3-4 replications.

  • Plot Size: Minimum of 1.5 m x 3 m to allow for accurate application and assessment.

  • Treatments: Include a range of this compound application rates, a standard herbicide for comparison, and an untreated control.

2. Site Selection and Maintenance:

  • Select a site with a uniform stand of the desired turfgrass species and a natural, uniform infestation of the target weed (e.g., smooth crabgrass).

  • Maintain the turf under standard management practices for the specific turfgrass type (mowing, fertilization, irrigation). Mowing should be performed at a consistent height and frequency.

3. Herbicide Application:

  • Equipment: Use a CO2-pressurized backpack sprayer with a boom equipped with flat-fan nozzles (e.g., TeeJet 8002VS) to ensure uniform application.

  • Calibration: Calibrate the sprayer to deliver a consistent volume (e.g., 280-374 L/ha) at a constant pressure (e.g., 276 kPa).

  • Timing: Apply treatments when the target weed is at the desired growth stage as specified in the experimental objectives (e.g., 2-4 leaf stage or 1-3 tiller stage for crabgrass). Avoid application under stressful environmental conditions such as drought or extreme heat.[3]

4. Data Collection:

  • Weed Control: Visually assess weed control at specified intervals (e.g., 7, 14, 28, and 56 days after treatment) using a scale of 0% (no control) to 100% (complete control) relative to the untreated plots.

  • Turfgrass Phytotoxicity: Visually assess turfgrass injury at the same intervals using a scale of 0% (no injury) to 100% (complete necrosis). Note symptoms such as discoloration, stunting, and stand thinning.

  • Turfgrass Quality: Rate overall turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is excellent quality, and a rating below 6 or 7 is typically considered unacceptable.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Fisher's Protected LSD at P ≤ 0.05) to determine significant differences among treatment means.

G cluster_prep Phase 1: Trial Preparation cluster_app Phase 2: Treatment Application cluster_eval Phase 3: Evaluation & Analysis A Site Selection (Uniform turf & weed population) B Experimental Design (Randomized Complete Block) A->B C Plot Layout & Marking B->C D Sprayer Calibration E Herbicide Solution Preparation D->E F Herbicide Application (Specified weed growth stage) E->F G Data Collection (Weed Control, Phytotoxicity, Quality) H Repeat Assessments (e.g., 7, 14, 28, 56 DAT) G->H I Statistical Analysis (ANOVA, Mean Separation) H->I

General workflow for a turfgrass herbicide efficacy and phytotoxicity trial.

Protocol 2: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol provides a general framework for an in vitro assay to determine the inhibitory effect of Fenoxaprop-acid on ACCase activity, which is useful for studying resistance mechanisms.

1. Enzyme Extraction:

  • Harvest fresh, young leaf tissue from both susceptible and potentially resistant grass biotypes.

  • Grind the tissue to a fine powder in liquid nitrogen.

  • Homogenize the powder in an extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors) to stabilize the enzyme.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

2. ACCase Activity Assay:

  • The assay measures the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This can be quantified by incorporating radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into an acid-stable product (malonyl-CoA).

  • Prepare a reaction mixture containing the enzyme extract, assay buffer, ATP, MgCl₂, acetyl-CoA, and [¹⁴C]NaHCO₃.

  • Add varying concentrations of Fenoxaprop-acid (the active metabolite) to different reaction tubes. Include a control with no inhibitor.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 30-37°C) for a specific time.

  • Stop the reaction by adding acid (e.g., HCl), which also removes unincorporated [¹⁴C]O₂.

  • Measure the radioactivity of the acid-stable product using a scintillation counter.

3. Data Analysis:

  • Calculate the rate of ACCase activity for each inhibitor concentration.

  • Determine the I₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This is a key parameter for comparing the sensitivity of ACCase from different plant biotypes.

Resistance Management

Repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance can be due to alterations in the ACCase enzyme (target-site resistance) or enhanced herbicide metabolism by the plant (non-target-site resistance). To mitigate the development of resistance, it is crucial to:

  • Rotate herbicides with different modes of action.

  • Use tank-mixtures of herbicides with different modes of action.

  • Incorporate cultural control practices to reduce reliance on herbicides.

  • Avoid applying this compound at rates lower than recommended, as this can select for partially resistant individuals.

Disclaimer: This document is intended for research and informational purposes only. Always consult the product label and follow all applicable regulations and safety precautions when handling and applying herbicides.

References

Application Notes and Protocols for the Use of Fenoxaprop-ethyl with Mefenpyr-diethyl in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the herbicide fenoxaprop-ethyl in conjunction with the safener mefenpyr-diethyl (B161882) for selective post-emergence control of grass weeds in cereal crops such as wheat and barley. Detailed protocols for field and laboratory evaluation are provided to facilitate further research and development.

Introduction

This compound is a selective herbicide belonging to the aryloxyphenoxypropionate class, which effectively controls a wide range of annual and perennial grass weeds.[1] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses.[1] This disruption of lipid synthesis leads to the death of susceptible weed species. However, when used alone, this compound can cause phytotoxicity to certain cereal crops.

To mitigate this, the safener mefenpyr-diethyl is co-formulated or tank-mixed with this compound. Mefenpyr-diethyl selectively enhances the metabolic detoxification of this compound within the cereal crop, without compromising its herbicidal efficacy on target weeds.[1][2] This safening effect is primarily achieved through the induction of key detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of this compound and mefenpyr-diethyl in cereals.

Table 1: Efficacy of this compound with Mefenpyr-diethyl on Weed Control

Cereal CropTarget WeedThis compound Rate (g a.i./ha)Mefenpyr-diethyl Rate (g a.i./ha)Weed Control Efficacy (%)Reference
WheatAvena fatua (Wild Oat)6918.75>90Cataneo et al., 2013
WheatPhalaris minor100 - 120Not specified>95Singh et al., 2017
BarleyGrassy Weeds6918.75Not specifiedAwiner Biotech

Table 2: Crop Tolerance to this compound with Mefenpyr-diethyl

Cereal CropThis compound Rate (g a.i./ha)Mefenpyr-diethyl Rate (g a.i./ha)Crop Injury (%)Timing of AssessmentYield ImpactReference
Winter WheatManufacturer's 1X RateIncluded in formulation41 Week After ApplicationNo significant impactSoltani et al., 2017
Winter WheatManufacturer's 2X RateIncluded in formulation51 Week After ApplicationNo significant impactSoltani et al., 2017
Wheat (various varieties)6918.75Minimal and transient7-14 Days After TreatmentNot specifiedCataneo et al., 2013

Signaling Pathway and Mechanism of Action

The safening action of mefenpyr-diethyl is a complex process involving the induction of the plant's natural defense and detoxification pathways. Upon application, mefenpyr-diethyl is absorbed by the cereal plant and triggers a signaling cascade that leads to the increased expression of genes encoding for detoxification enzymes.

safener_pathway cluster_cell Cereal Plant Cell cluster_detox Herbicide Detoxification Safener Mefenpyr-diethyl Receptor Putative Receptor(s) Safener->Receptor Binding Signal_Transduction Signal Transduction Cascade (e.g., Salicylic Acid, Jasmonic Acid pathways) Receptor->Signal_Transduction Initiation Transcription_Factors Activation of Transcription Factors (e.g., TGA, WRKY) Signal_Transduction->Transcription_Factors Activation Detox_Genes Detoxification Genes (e.g., GST, P450, UGT, ABC Transporters) Transcription_Factors->Detox_Genes Upregulation of Gene Expression Enzymes Increased Synthesis of Detoxification Enzymes Detox_Genes->Enzymes Translation Herbicide_In This compound (active form) Herbicide_Out Non-toxic Metabolites Herbicide_In->Herbicide_Out Metabolism

Caption: Mefenpyr-diethyl signaling pathway in cereals.

Experimental Protocols

This protocol outlines a standard methodology for conducting field trials to evaluate the performance of this compound with mefenpyr-diethyl.

4.1.1. Experimental Design

  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of 4 replications.

  • Plot Size: Minimum of 10 square meters per plot.

  • Treatments:

    • Untreated control (weedy check).

    • This compound applied alone at the proposed rate.

    • This compound + mefenpyr-diethyl at proposed rates (e.g., 69 g/ha + 18.75 g/ha).

    • This compound + mefenpyr-diethyl at twice the proposed rates (2X) to assess crop safety.

    • Standard commercial herbicide for comparison.

  • Crop and Weed Stage: Apply post-emergence when the target grass weeds are at the 2-4 leaf stage and the cereal crop is at the 3-leaf to early tillering stage.

4.1.2. Application

  • Equipment: Calibrated backpack sprayer with flat-fan nozzles.

  • Spray Volume: 200-400 L/ha.

  • Environmental Conditions: Record temperature, humidity, and wind speed at the time of application. Avoid spraying under stressful conditions for the crop.

4.1.3. Data Collection and Assessment

  • Weed Control Efficacy: Visually assess the percentage of weed control by species at 7, 14, and 28 days after treatment (DAT) compared to the untreated control.

  • Crop Tolerance (Phytotoxicity): Visually assess crop injury (stunting, chlorosis, necrosis) on a scale of 0-100% at 7, 14, and 28 DAT.

  • Crop Yield: Harvest the central area of each plot at crop maturity and determine the grain yield, adjusted for moisture content.

Caption: Workflow for field efficacy and tolerance trials.

These protocols are designed to investigate the biochemical mechanisms of safening.

4.2.1. Plant Material Preparation

  • Grow cereal seedlings (e.g., wheat, barley) in a controlled environment (growth chamber or greenhouse).

  • At the 2-3 leaf stage, treat the seedlings with:

    • Control (no treatment)

    • This compound alone

    • Mefenpyr-diethyl alone

    • This compound + mefenpyr-diethyl

  • Harvest leaf tissue at specified time points (e.g., 24, 48, 72 hours) after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

4.2.2. Glutathione S-Transferase (GST) Activity Assay This assay measures the enzymatic conjugation of glutathione (GSH) to a substrate.

  • Protein Extraction:

    • Homogenize frozen leaf tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (crude protein extract) and determine the protein concentration (e.g., using the Bradford assay).

  • Enzyme Assay:

    • Prepare an assay cocktail containing phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as the substrate.

    • Initiate the reaction by adding the protein extract.

    • Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

    • Calculate the specific activity (nmol/min/mg protein).

4.2.3. Cytochrome P450 Monooxygenase (P450) Activity Assay This assay can be more complex due to the diversity of P450 enzymes. A common method involves measuring the O-dealkylation of a fluorogenic substrate.

  • Microsome Isolation:

    • Homogenize frozen leaf tissue in a specific extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.

  • Enzyme Assay:

    • Resuspend the microsomal pellet in a reaction buffer.

    • Add a fluorogenic P450 substrate (e.g., 7-ethoxycoumarin).

    • Initiate the reaction by adding NADPH.

    • Measure the production of the fluorescent product (e.g., 7-hydroxycoumarin) over time using a fluorometer.

    • Calculate the specific activity based on a standard curve of the fluorescent product.

Caption: Workflow for laboratory biochemical assays.

Conclusion

The combination of this compound and the safener mefenpyr-diethyl provides an effective tool for post-emergence grass weed control in cereals. The safener enhances crop tolerance by inducing the plant's detoxification pathways. The provided protocols offer a framework for researchers to further investigate the efficacy, crop safety, and biochemical mechanisms of this herbicide-safener system. Adherence to standardized protocols is crucial for generating reliable and comparable data in the field of herbicide and safener research.

References

Application Note & Protocol: A Framework for Studying the Dissipation Kinetics of Fenoxaprop-ethyl in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoxaprop-p-ethyl (B1329639) is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in various broadleaved crops, including wheat.[1][2] Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible plants.[2][3] In tolerant species like wheat, fenoxaprop-p-ethyl is rapidly metabolized, primarily through hydrolysis, to its active form, fenoxaprop (B166891) acid.[3][4][5] The persistence of the parent compound and its metabolites in plants and soil is a key consideration for establishing pre-harvest intervals, ensuring food safety, and assessing environmental impact.

This document provides a detailed experimental design and associated protocols for studying the dissipation kinetics of fenoxaprop-p-ethyl and its primary metabolite, fenoxaprop acid, in wheat and soil under field conditions.

Experimental Design: Field Study

A robust field study is essential to generate reliable data on the dissipation of fenoxaprop-p-ethyl. The design should account for variability and reflect typical agricultural practices.

2.1 Objective: To determine the dissipation rate and calculate the half-life (t½) of fenoxaprop-p-ethyl and its metabolite, fenoxaprop acid, in wheat (plant, straw, and grain) and soil following application.

2.2 Field Trial Setup:

  • Location: Select a site with a history of wheat cultivation and uniform soil characteristics.

  • Plot Design: Employ a randomized complete block design with a minimum of three replicate plots for each treatment group and a control group.

  • Treatments:

    • Control Group: Untreated plots.

    • Treatment Group 1 (Recommended Rate): Application of fenoxaprop-p-ethyl at the standard recommended dosage (e.g., 120 g a.i. ha⁻¹).[4]

    • Treatment Group 2 (Exaggerated Rate): Application at double the recommended dosage (e.g., 240 g a.i. ha⁻¹) to assess dissipation under a worst-case scenario.[4]

  • Application: Apply the herbicide as a post-emergence spray using calibrated equipment to ensure uniform coverage.[4]

2.3 Sampling Protocol:

  • Matrices: Collect representative samples of wheat plants and soil from each plot.

  • Sampling Schedule:

    • Initial Deposit: 2 hours after application.

    • Time Points: 1, 3, 5, 7, 14, 21, and 30 days post-application.[6]

    • Harvest: At the time of crop maturity, collect separate samples of wheat grain and straw.[4][6]

  • Sample Handling: Place samples in labeled polyethylene (B3416737) bags and transport them to the laboratory in a cooler. Store samples frozen at -20°C or below until extraction and analysis to prevent degradation.

Laboratory Protocols

3.1 Protocol 1: Sample Extraction and Clean-up

This protocol details the extraction of fenoxaprop-p-ethyl and fenoxaprop acid from wheat and soil matrices.

  • Sample Preparation:

    • Wheat Plant/Straw: Chop the samples into small pieces (1-2 cm) and homogenize.

    • Wheat Grain: Grind the grain samples to a fine powder.

    • Soil: Air-dry the soil samples, remove stones and plant debris, and sieve through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetonitrile (B52724).[7]

    • Shake for 1-2 hours on a mechanical shaker at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue and combine the filtrates.

  • Concentration:

    • Reduce the volume of the combined filtrate to approximately 5 mL using a rotary evaporator at 40°C.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition a Silica Gel or Florisil SPE cartridge with an appropriate solvent (e.g., n-hexane).

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes (fenoxaprop-p-ethyl and fenoxaprop acid) with a suitable solvent mixture (e.g., hexane:diethyl ether or ethyl acetate).[7][8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for analysis.

3.2 Protocol 2: Analytical Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying fenoxaprop-p-ethyl and its metabolites.[3][9]

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI positive for fenoxaprop-p-ethyl and negative for fenoxaprop acid.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte to ensure accurate identification and quantification.

  • Quantification: Prepare matrix-matched calibration standards to construct a calibration curve. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Data Analysis and Presentation

4.1 Dissipation Kinetics: The dissipation of fenoxaprop-p-ethyl in both wheat and soil typically follows first-order kinetics.[6][10] The following equation is used to model the dissipation:

Ct = C0 * e-kt

Where:

  • Ct is the concentration of the herbicide at time t.

  • C0 is the initial concentration at time zero.

  • k is the dissipation rate constant.

The half-life (t½), the time required for the herbicide concentration to decrease by 50%, is calculated as:

t1/2 = 0.693 / k

4.2 Data Summary Tables:

Quantitative data should be summarized for clarity and comparison.

Table 1: Method Validation Parameters for Fenoxaprop-p-ethyl and Fenoxaprop Acid Analysis.

Matrix Analyte LOQ (ng/g) Recovery (%)
Soil Fenoxaprop-p-ethyl 5 85.1 - 91.25[6][10]
Fenoxaprop Acid 5 80.6 - 86.5[6][10]
Wheat Grain Fenoxaprop-p-ethyl 8 72.5 - 84.7[6][10]
Fenoxaprop Acid 10 78.0 - 81.9[6][10]
Wheat Straw Fenoxaprop-p-ethyl 10 77.6 - 82.2[6][10]

| | Fenoxaprop Acid | 10 | 75.2 - 79.7[6][10] |

Table 2: Reported Dissipation Half-Lives (t½) of Fenoxaprop-p-ethyl and Fenoxaprop Acid.

Matrix Analyte Half-Life (days) Reference
Wheat Plant Fenoxaprop-p-ethyl 1.50 - 2.28 [9][11][12]
Soil Fenoxaprop-p-ethyl 0.5 - 2.36 [4][6][9][11]

| Soil | Fenoxaprop Acid | 7.3 - >30 |[4][6][10] |

Visualizations

Diagrams help to clarify complex workflows and mechanisms.

experimental_workflow Experimental Workflow for Fenoxaprop-ethyl Dissipation Study cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase app 1. Herbicide Application (Wheat Field) samp 2. Periodic Sampling (Wheat & Soil) app->samp prep 3. Sample Preparation (Homogenization) samp->prep ext 4. Solvent Extraction (Acetonitrile) prep->ext clean 5. Clean-up (Solid Phase Extraction) ext->clean ana 6. Instrumental Analysis (HPLC-MS/MS) clean->ana calc 7. Kinetic Modeling (First-Order Kinetics) ana->calc rep 8. Reporting (Half-Life & Residues) calc->rep

Caption: Overall experimental workflow from field application to final data analysis.

metabolic_pathway Fenoxaprop-p-ethyl Mechanism of Action & Metabolism cluster_plant In Plant/Soil cluster_pathway Fatty Acid Biosynthesis Pathway FPE Fenoxaprop-p-ethyl (Pro-herbicide) FPA Fenoxaprop Acid (Active Metabolite) FPE->FPA Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) FPA->ACCase  Inhibition FAS Fatty Acid Synthesis ACCase->FAS Catalyzes Membrane Membrane Integrity FAS->Membrane Death Weed Death Membrane->Death Disruption leads to

Caption: Metabolic activation of Fenoxaprop-p-ethyl and its inhibitory effect.

Conclusion

The study of fenoxaprop-p-ethyl dissipation is crucial for agricultural and environmental safety. The experimental framework outlined here provides a comprehensive approach for generating high-quality data. Studies consistently show that fenoxaprop-p-ethyl dissipates rapidly in wheat and soil, with half-lives typically of only a few days.[4][9][11] However, its primary metabolite, fenoxaprop acid, can exhibit greater persistence in soil.[4][6][10] Importantly, at the time of harvest, residues of both compounds are generally found to be below the maximum residue limits (MRLs) set by regulatory agencies, indicating that when used according to good agricultural practice, fenoxaprop-p-ethyl does not pose a significant risk to consumers.[3][4][6]

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Analysis of Fenoxaprop-ethyl in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the extraction and preconcentration of Fenoxaprop-ethyl from environmental water samples using solid-phase extraction (SPE). This compound is a widely used aryloxyphenoxypropionate herbicide for post-emergence control of grassy weeds. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for monitoring its presence in aqueous matrices. The described method utilizes a magnetic graphene oxide composite as the sorbent in a dispersive solid-phase extraction (d-SPE) format, followed by high-performance liquid chromatography (HPLC) with UV detection for quantification. This procedure provides high recovery rates, a low limit of detection, and good reproducibility, making it suitable for routine environmental analysis.

Introduction

Fenoxaprop-p-ethyl is a selective herbicide with contact and systemic action, primarily used to control annual and perennial grass weeds in various crops.[1][2] Due to its application in agriculture, there is a risk of its residues leaching into surface and groundwater, posing a potential threat to aquatic ecosystems and human health.[3] Therefore, the development of robust and efficient analytical methods for the determination of this compound in water is crucial.

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher analyte concentration factors, and cleaner extracts.[4][5] This note details a dispersive solid-phase extraction method that has been optimized for this compound, providing researchers with a reliable protocol for its trace-level analysis in water samples.

Experimental Protocol

This protocol is based on a dispersive solid-phase microextraction method using a magnetic graphene oxide composite sorbent.

2.1. Materials and Reagents

  • Sorbent: Magnetic Graphene Oxide Composite

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Ethyl Acetate (HPLC grade)

  • Reagents: Deionized water, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Standards: this compound analytical standard

  • Water Samples: River water, tap water, etc.

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

  • Magnetic stirrer or vortex mixer

  • Centrifuge

  • pH meter

2.3. SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Dispersive SPE cluster_elution Elution & Analysis Sample 1. Water Sample Collection pH_Adjust 2. pH Adjustment Sample->pH_Adjust Add_Sorbent 3. Add Magnetic Sorbent pH_Adjust->Add_Sorbent Vortex 4. Vortex/Stir (Extraction) Add_Sorbent->Vortex Mag_Sep 5. Magnetic Separation Vortex->Mag_Sep Elute 6. Elute Analyte with Solvent Mag_Sep->Elute Dry 7. Evaporate & Reconstitute Elute->Dry Analyze 8. HPLC-UV Analysis Dry->Analyze

Caption: Workflow for this compound extraction.

2.4. Detailed Procedure

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Filter the samples through a 0.45 µm filter to remove suspended particles.

    • Adjust the pH of the water sample to the optimal value using dilute HCl or NaOH as required. The optimal pH should be determined experimentally, but a neutral pH is a good starting point.

  • Extraction:

    • To a specific volume of the pH-adjusted water sample (e.g., 50 mL), add a pre-weighed amount of the magnetic graphene oxide sorbent (e.g., 20 mg).

    • Vortex or stir the mixture vigorously for a predetermined extraction time (e.g., 10 minutes) to ensure thorough interaction between the analyte and the sorbent.

    • After extraction, place a strong magnet on the side of the sample vessel to aggregate the magnetic sorbent.

    • Carefully decant and discard the aqueous supernatant.

  • Washing (Optional):

    • To remove potential interferences, a washing step can be included. Add a small volume of deionized water to the sorbent, gently swirl, and then magnetically separate and discard the water.

  • Elution:

    • Add a small volume of a suitable elution solvent (e.g., 1-2 mL of acetonitrile or ethyl acetate) to the sorbent.

    • Vortex or sonicate the mixture for a few minutes to desorb the this compound from the sorbent.

    • Use a magnet to separate the sorbent and carefully transfer the eluate to a clean vial.

    • Repeat the elution step once more and combine the eluates.

  • Concentration and Analysis:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the HPLC mobile phase.

    • Inject an aliquot (e.g., 20 µL) into the HPLC system for analysis.[1]

2.5. HPLC Conditions

  • Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 20 µL.[1]

Performance Data

The following table summarizes the quantitative performance data obtained for the analysis of this compound using the described d-SPE method.

ParameterResult
Linearity Range0.5–30 µg/L
Correlation Coefficient (R²)0.9989
Limit of Detection (LOD)0.03 µg/L
Limit of Quantification (LOQ)0.11 µg/L
Spiked Recoveries84–97%
Relative Standard Deviation (RSD)< 5%

Table 1: Method Performance Metrics.

An alternative method for water analysis involves a simple dilution with methanol followed by direct LC/MS/MS analysis. This approach has a reported Limit of Quantification (LOQ) of 0.5 ng/mL (or 0.5 µg/L) and recoveries ranging from 70% to 120%.[6]

Discussion

The presented dispersive solid-phase extraction method using a magnetic graphene oxide composite provides an effective and efficient means of extracting this compound from water samples. The key advantages of this method include its simplicity, speed (as lengthy column passing is avoided), and the high recovery and low detection limits achieved. The magnetic properties of the sorbent allow for easy and rapid separation from the sample matrix, streamlining the workflow.

Optimization of several experimental parameters is crucial for achieving the best performance. These include the mass of the sorbent, the pH of the sample solution, the extraction time, and the choice of elution solvent and its volume. The data presented demonstrates that with optimized conditions, the method is highly suitable for the trace-level monitoring of this compound in environmental water sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from water samples. The method is shown to be sensitive, accurate, and precise, making it a valuable tool for researchers, environmental scientists, and professionals in regulatory bodies. The provided workflow, experimental details, and performance data should enable straightforward implementation of this method in analytical laboratories.

References

Application Notes & Protocols: Spectrophotometric Determination of Fenoxaprop-p-ethyl in Commercial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoxaprop-p-ethyl (B1329639) is a selective herbicide widely used for the post-emergence control of annual and perennial grassy weeds in various broad-leaved crops. Accurate and reliable determination of its concentration in commercial formulations is crucial for quality control and regulatory compliance. This document provides detailed application notes and protocols for the spectrophotometric determination of Fenoxaprop-p-ethyl, offering a cost-effective and accessible alternative to chromatographic methods. The methodologies described are based on derivatization reactions that yield colored complexes suitable for UV-Vis spectrophotometric analysis.

Principle of Spectrophotometric Methods

Two primary spectrophotometric methods for the determination of Fenoxaprop-p-ethyl have been established:

  • Acid Hydrolysis and Diazotization: This method involves the acid hydrolysis of Fenoxaprop-p-ethyl to yield 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). The resulting CDHB is then used as a coupling reagent in a diazotization reaction to form a stable azo dye, the absorbance of which is measured at 430 nm.[1]

  • Hydroxamic Acid-Iron(III) Complex Formation: This approach is based on the conversion of Fenoxaprop-p-ethyl into a hydroxamic acid derivative in an alkaline medium using hydroxylamine (B1172632) hydrochloride. This derivative subsequently reacts with iron(III) to form a distinct red-colored tris-iron hydroxamate complex, which is quantified by measuring its absorbance at 500 nm.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two spectrophotometric methods, allowing for easy comparison.

Table 1: Method based on Acid Hydrolysis and Diazotization

ParameterValueReference
Wavelength (λmax)430 nm[1]
Linear Range0.2 - 25 µg/mL[1]
Molar Absorptivity1.4 x 10⁴ L mol⁻¹ cm⁻¹[1]
Limit of Detection (LOD)0.029 µg/mL[1]
Limit of Quantification (LOQ)0.098 µg/mL[1]
Recoveries95 - 97%[1]

Table 2: Method based on Hydroxamic Acid-Iron(III) Complex Formation

ParameterValueReference
Wavelength (λmax)500 nm[2][3][4][5][6]
Linear Range1.0 - 20.0 µg/mL[2][3][4][5]
Molar Absorptivity1.81 x 10⁴ L mol⁻¹ cm⁻¹[2][3][4][5]
Limit of Detection (LOD)0.29 ± 0.1 µg/mL[2][3][4]
Limit of Quantification (LOQ)0.96 ± 0.1 µg/mL[2][3][4]
Sample Throughput (Flow Injection)90 samples/hour[3][4]

Experimental Protocols

Method 1: Acid Hydrolysis and Diazotization

1. Reagents and Solutions:

  • Standard Fenoxaprop-p-ethyl Stock Solution (100 µg/mL): Accurately weigh 10 mg of analytical grade Fenoxaprop-p-ethyl and dissolve it in a small amount of methanol (B129727). Transfer quantitatively to a 100 mL volumetric flask and make up to the mark with methanol.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Sodium Nitrite (NaNO₂): 0.1% (w/v) aqueous solution. Prepare fresh daily.

  • Sulphamic Acid (H₃NSO₃): 0.5% (w/v) aqueous solution.

  • 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) solution: Prepare by hydrolyzing a known amount of Fenoxaprop-p-ethyl.

  • Sodium Hydroxide (NaOH): 1 M aqueous solution.

2. Sample Preparation (Commercial Formulation):

  • Accurately weigh a quantity of the commercial formulation equivalent to 10 mg of Fenoxaprop-p-ethyl.

  • Dissolve the sample in 50 mL of methanol in a 100 mL volumetric flask and sonicate for 15 minutes.

  • Make up to the mark with methanol to obtain a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.

  • Prepare a working sample solution by appropriate dilution of the stock solution with methanol.

3. Experimental Procedure:

  • Hydrolysis: Transfer a suitable aliquot of the standard or sample solution into a test tube. Add 2 mL of concentrated HCl and heat in a water bath at 80°C for 30 minutes to effect hydrolysis.

  • Diazotization: Cool the hydrolyzed solution to room temperature. Add 1 mL of 0.1% NaNO₂ solution and mix well. Allow the reaction to proceed for 5 minutes.

  • Removal of Excess Nitrite: Add 1 mL of 0.5% sulphamic acid solution and shake until no more nitrogen gas evolves.

  • Coupling Reaction: Add 1 mL of the prepared CDHB solution (as the coupling agent) and 2 mL of 1 M NaOH to make the medium alkaline.

  • Measurement: A colored azo dye will form. Measure the absorbance of the solution at 430 nm against a reagent blank prepared in the same manner but without the analyte.

4. Calibration Curve:

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.2 to 25 µg/mL.

  • Follow the experimental procedure for each standard.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Determine the concentration of Fenoxaprop-p-ethyl in the sample solution from the calibration curve.

Method 2: Hydroxamic Acid-Iron(III) Complex Formation

1. Reagents and Solutions:

  • Standard Fenoxaprop-p-ethyl Stock Solution (350 µg/mL): Dissolve 0.035 g of authentic Fenoxaprop-p-ethyl in 20 mL of methanol and dilute to 100 mL with methanol.[2]

  • Hydroxylamine Hydrochloride Solution (0.5 mol L⁻¹): Dissolve 3.475 g of hydroxylamine hydrochloride in 30 mL of methanol and dilute to 100 mL with methanol.[2]

  • Sodium Hydroxide (NaOH): Alkaline solution.

  • Ferric Chloride (FeCl₃): 5% (w/v) aqueous solution.

  • Ethanol: Analytical grade.

  • Hydrochloric Acid (HCl): 1 mol L⁻¹.

2. Sample Preparation (Commercial Formulation):

  • Prepare a stock solution of the commercial formulation equivalent to a known concentration of Fenoxaprop-p-ethyl (e.g., 350 µg/mL) in methanol, following a similar procedure as in Method 1.

  • Filter the solution to remove any particulate matter.

  • Prepare working sample solutions by appropriate dilution.

3. Experimental Procedure:

  • Formation of Hydroxamic Acid: In a volumetric flask, mix an aliquot of the standard or sample solution with an alkaline solution of hydroxylamine hydrochloride. Allow the mixture to stand for a few minutes for the reaction to complete.

  • Complexation with Iron(III): Acidify the solution with 1 mol L⁻¹ HCl, followed by the addition of ethanol. Then, add 0.3 mL of 5% ferric chloride solution.[6] A red-colored complex will form.

  • Measurement: Measure the absorbance of the red-colored tris-iron hydroxamate complex at 500 nm against a reagent blank.[2][3][4][5][6]

4. Calibration Curve:

  • Prepare a series of standard solutions with concentrations ranging from 1.0 to 20.0 µg/mL.

  • Follow the derivatization and measurement procedure for each standard.

  • Construct a calibration curve by plotting absorbance against concentration.

  • Use the linear regression equation to determine the concentration of Fenoxaprop-p-ethyl in the prepared sample solutions.

Visualizations

experimental_workflow_hydrolysis start Start sample_prep Sample Preparation (Commercial Formulation) start->sample_prep hydrolysis Acid Hydrolysis (Fenoxaprop-p-ethyl -> CDHB) sample_prep->hydrolysis diazotization Diazotization & Coupling hydrolysis->diazotization measurement Spectrophotometric Measurement (Absorbance at 430 nm) diazotization->measurement end End measurement->end

Caption: Workflow for the acid hydrolysis and diazotization method.

experimental_workflow_hydroxamic_acid start Start sample_prep Sample Preparation (Commercial Formulation) start->sample_prep derivatization Hydroxamic Acid Formation (in alkaline medium) sample_prep->derivatization complexation Complexation with Iron(III) derivatization->complexation measurement Spectrophotometric Measurement (Absorbance at 500 nm) complexation->measurement end End measurement->end

Caption: Workflow for the hydroxamic acid-iron(III) complexation method.

chemical_pathway_hydroxamic_acid FPE Fenoxaprop-p-ethyl HA Hydroxamic Acid Derivative FPE->HA + Hydroxylamine HCl (Alkaline Medium) Fe_Complex Red-colored Tris-Iron Hydroxamate Complex HA->Fe_Complex + Fe(III)

Caption: Chemical reaction pathway for the hydroxamic acid method.

References

Protocol for Assessing the Impact of Fenoxaprop-p-ethyl on Vesicular Arbuscular Mycorrhizal (VAM) Fungi in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Fenoxaprop-p-ethyl is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops, including wheat.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses. While effective in weed management, concerns have been raised about its potential non-target effects on beneficial soil microorganisms, such as Vesicular Arbuscular Mycorrhizal (VAM) fungi. VAM fungi form symbiotic relationships with the roots of most terrestrial plants, including wheat, playing a vital role in nutrient uptake (particularly phosphorus), water absorption, and overall plant health.

This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the impact of Fenoxaprop-p-ethyl on VAM fungi associated with wheat. The protocol outlines methods for quantifying VAM fungal spores in soil and assessing the extent of root colonization. The provided data, derived from scientific literature, demonstrates the inhibitory effect of Fenoxaprop-p-ethyl on VAM fungi in a dose-dependent manner.

Experimental Overview

The described experimental workflow allows for a comprehensive evaluation of Fenoxaprop-p-ethyl's impact on VAM fungi in a controlled pot culture experiment. The protocol involves treating wheat plants with varying concentrations of the herbicide and subsequently analyzing soil and root samples at different time intervals to determine the effects on VAM fungal spore density and root colonization percentage.

Data Presentation

The following tables summarize the quantitative impact of Fenoxaprop-p-ethyl on VAM fungi in wheat, based on data adapted from Gupta et al. (2011).

Table 1: Effect of Fenoxaprop-p-ethyl on Mycorrhizal Spore Number per 50g of Wheat Soil

TreatmentHerbicide Concentration30th Day60th Day90th Day120th Day
Control No Herbicide155162170178
Fenoxaprop-p-ethyl Half Recommended Dose (0.05 kg/ha )138145152160
Recommended Dose (0.1 kg/ha )120128135142
Double Recommended Dose (0.2 kg/ha )105112118125

Table 2: Effect of Fenoxaprop-p-ethyl on Percent Mycorrhizal Root Colonization of Wheat

TreatmentHerbicide Concentration30th Day60th Day90th Day120th Day
Control No Herbicide75808590
Fenoxaprop-p-ethyl Half Recommended Dose (0.05 kg/ha )65707580
Recommended Dose (0.1 kg/ha )55606570
Double Recommended Dose (0.2 kg/ha )45505560

Experimental Protocols

Experimental Setup and Treatment

This protocol is based on a pot culture experiment to evaluate the effects of Fenoxaprop-p-ethyl under controlled conditions.

Materials:

  • Earthen pots (30 x 25 cm)

  • Sandy loam soil

  • Wheat seeds (e.g., variety WH 711)

  • Fenoxaprop-p-ethyl formulation

  • Watering can

  • Balance

Procedure:

  • Pot Preparation: Fill each pot with 2 kg of air-dried and sieved sandy loam soil.

  • Herbicide Application:

    • Prepare stock solutions of Fenoxaprop-p-ethyl to achieve the desired concentrations:

      • Half the recommended dose (0.05 kg/ha )

      • Recommended dose (0.1 kg/ha )

      • Double the recommended dose (0.2 kg/ha )

    • Apply the respective herbicide solution evenly to the soil surface of the designated pots. A set of control pots should be left untreated.

    • Ensure three replicates for each treatment and the control.

  • Sowing: Sow 10-12 healthy wheat seeds in each pot.

  • Irrigation: Water the pots regularly to maintain adequate moisture for germination and plant growth.

  • Sampling: Collect soil and root samples from each pot at 30, 60, 90, and 120 days after sowing for VAM fungi analysis.

Quantification of VAM Fungal Spores

This protocol utilizes the wet sieving and decanting technique to isolate and count VAM fungal spores from soil samples.

Materials:

  • Soil samples (50 g)

  • Beakers (1 L)

  • A set of nested sieves with decreasing mesh sizes (e.g., 710 µm, 250 µm, 100 µm, 53 µm)

  • Wash bottle with water

  • Petri dishes

  • Stereomicroscope

  • Counting grid

Procedure:

  • Soil Suspension: Place 50 g of soil in a 1 L beaker and add approximately 500 mL of water. Stir vigorously for 30 seconds to suspend the soil particles and release the spores.

  • Decanting: Allow the heavier particles to settle for about 30 seconds, then decant the supernatant through the nested sieves, with the largest mesh size at the top.

  • Washing: Wash the soil remaining in the beaker with water and decant through the sieves again. Repeat this process 2-3 times.

  • Sieve Washing: Carefully wash the contents of each sieve with a gentle stream of water from the wash bottle to rinse the spores and organic matter onto the next smaller sieve.

  • Spore Collection: Collect the residue from the finest sieve (e.g., 53 µm) in a Petri dish.

  • Spore Counting: Observe the contents of the Petri dish under a stereomicroscope. Count the number of VAM fungal spores using a counting grid. Express the results as the number of spores per 50 g of soil.

Assessment of VAM Fungal Root Colonization

This protocol involves clearing and staining wheat roots to visualize and quantify the extent of VAM fungal colonization.

Materials:

  • Wheat root samples

  • 10% Potassium hydroxide (B78521) (KOH) solution

  • 1% Hydrochloric acid (HCl)

  • 0.05% Trypan blue in lactophenol

  • Lactophenol

  • Glass slides and coverslips

  • Compound microscope

Procedure:

  • Root Washing: Gently wash the collected wheat roots to remove adhering soil particles.

  • Root Clearing: Place the roots in a test tube with 10% KOH and heat in a water bath at 90°C for 10-15 minutes, or until the roots are cleared of their cytoplasmic contents.

  • Rinsing: Carefully discard the KOH solution and rinse the roots several times with water.

  • Acidification: Soak the cleared roots in 1% HCl for 3-5 minutes to acidify them, which aids in staining.

  • Staining: Remove the HCl and add the 0.05% Trypan blue staining solution. Heat in a water bath at 90°C for 5-10 minutes.

  • Destaining: Pour off the staining solution and add lactophenol to destain the root cortex, leaving the fungal structures stained blue.

  • Microscopic Examination: Mount a small sample of the stained roots on a glass slide in a drop of lactophenol and cover with a coverslip.

  • Quantification: Examine the roots under a compound microscope. The percentage of root colonization can be determined using the grid-line intersect method, where the presence or absence of VAM fungal structures (hyphae, vesicles, or arbuscules) is recorded at the intersections of a grid in the eyepiece.

Visualizations

Signaling Pathway

Fenoxaprop_VAM_Interaction cluster_fungus VAM Fungus ACCase Acetyl-CoA Carboxylase (ACCase) FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids Catalyzes Membrane Fungal Membrane Integrity & Growth FattyAcids->Membrane Essential for Fenoxaprop Fenoxaprop-p-ethyl Fenoxaprop->ACCase

Caption: Inhibitory action of Fenoxaprop-p-ethyl on VAM fungi.

Experimental Workflow

Experimental_Workflow cluster_analysis VAM Fungi Assessment Start Start: Pot Culture Setup Herbicide_Application Fenoxaprop-p-ethyl Application (Half, Recommended, Double Doses) Start->Herbicide_Application Wheat_Sowing Sowing of Wheat Seeds Herbicide_Application->Wheat_Sowing Incubation Incubation and Plant Growth (30, 60, 90, 120 days) Wheat_Sowing->Incubation Sampling Soil and Root Sampling Incubation->Sampling Spore_Analysis Spore Quantification (Wet Sieving & Decanting) Sampling->Spore_Analysis Root_Analysis Root Colonization Assessment (Clearing & Staining) Sampling->Root_Analysis Data_Collection Data Collection & Analysis Spore_Analysis->Data_Collection Root_Analysis->Data_Collection End End: Impact Assessment Data_Collection->End

Caption: Workflow for assessing Fenoxaprop-p-ethyl's impact.

References

Troubleshooting & Optimization

Overcoming Fenoxaprop-p-ethyl resistance in Alopecurus myosuroides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for investigating Fenoxaprop-p-ethyl (B1329639) resistance in Alopecurus myosuroides (black-grass). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to fenoxaprop-p-ethyl in A. myosuroides?

A1: Resistance to fenoxaprop-p-ethyl in black-grass is primarily conferred by two distinct mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the target enzyme, acetyl-CoA carboxylase (ACCase).[1] These mutations alter the herbicide's binding site, reducing its efficacy.

  • Non-Target-Site Resistance (NTSR): This is a more complex mechanism that does not involve alteration of the target enzyme.[2][3] It is often associated with enhanced metabolic detoxification of the herbicide, commonly catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[2][3][4] However, some NTSR mechanisms are not linked to enhanced metabolism and may involve other stress-response pathways.[2][3][5]

Q2: How can I determine if my A. myosuroides population has target-site resistance (TSR)?

A2: TSR is identified by sequencing the carboxyltransferase (CT) domain of the ACCase gene to look for known resistance-conferring mutations. Common amino acid substitutions include Isoleucine-1781-Leucine (Ile-1781-Leu), Tryptophan-2027-Cysteine (Trp-2027-Cys), Isoleucine-2041-Asparagine (Ile-2041-Asn), and Aspartate-2078-Glycine (Asp-2078-Gly).[1][6]

Q3: What is metabolic resistance and how can it be identified?

A3: Metabolic resistance, a form of NTSR, is the enhanced ability of the plant to detoxify the herbicide before it reaches its target site. This is often mediated by P450 or GST enzymes.[2][4][7] It can be investigated by:

  • Metabolism Studies: Using techniques like High-Performance Liquid Chromatography (HPLC) to compare the rate of fenoxaprop-p-ethyl breakdown into its metabolites in resistant versus susceptible plants.[8]

  • Synergist Assays: Applying inhibitors of metabolic enzymes, such as piperonyl butoxide (PBO) or malathion (B1675926) (P450 inhibitors), prior to herbicide treatment.[9][10] A significant reversal of resistance in the presence of the synergist points towards metabolic resistance.[9][10]

Q4: Can a single plant have multiple resistance mechanisms?

A4: Yes, it is common for individual plants or populations to exhibit multiple resistance mechanisms, such as possessing both a target-site mutation and an enhanced metabolic capacity.[6][11] This can lead to very high levels of resistance that are difficult to control.

Troubleshooting Guides

Problem 1: My dose-response assay shows a high level of resistance, but sequencing of the ACCase gene reveals no known mutations.

  • Possible Cause: The resistance is likely due to a non-target-site resistance (NTSR) mechanism.[8] The plants may be metabolizing the herbicide before it can act on the ACCase enzyme.

  • Troubleshooting Steps:

    • Conduct a Synergist Assay: Pre-treat a subset of the resistant population with a P450 inhibitor like PBO or malathion before applying fenoxaprop-p-ethyl. If the herbicide's efficacy is restored, it strongly suggests metabolic resistance.[9][10]

    • Perform Metabolism Analysis: Use HPLC to quantify the rate of fenoxaprop-p-ethyl degradation in both your resistant population and a known susceptible population. A faster degradation rate in the resistant plants is indicative of metabolic NTSR.[8]

    • Consider Other NTSR Mechanisms: If synergist assays and metabolism studies are inconclusive, the resistance may be due to other, less common NTSR mechanisms, such as altered herbicide translocation or sequestration.[4] Research has shown that some NTSR populations do not exhibit increased detoxification capacity.[2][3][7]

Problem 2: Some of my treated plants are showing increased growth compared to the untreated controls.

  • Possible Cause: This phenomenon is known as hormesis. Some resistant biotypes can be stimulated by sub-lethal doses of a herbicide.[12][13] For highly resistant populations, the recommended field rate may act as a sub-lethal dose, leading to this growth-stimulating effect.[12]

  • Troubleshooting Steps:

    • Expand Dose-Response Range: Ensure your dose-response assay includes significantly higher rates (e.g., 4x, 8x, 16x the recommended field rate) to establish the upper limit of resistance and accurately calculate the dose required for 50% growth reduction (GR₅₀).[13]

    • Quantify Biomass Carefully: When assessing the experiment, measure the fresh or dry weight of the above-ground biomass for all treatments, including the untreated control, to quantitatively document the hormetic effect.[14]

    • Confirm Resistance Mechanism: Characterize the resistance mechanism (TSR, NTSR) as this can be linked to hormetic responses.[12]

Problem 3: I have identified an ACCase mutation, but the level of resistance in my whole-plant assay is much higher than expected for that specific mutation.

  • Possible Cause: The population likely possesses multiple resistance mechanisms. The target-site mutation is present, but it is acting in concert with an NTSR mechanism, leading to a compounding effect on the overall resistance level.[11]

  • Troubleshooting Steps:

    • Investigate NTSR: Follow the steps outlined in "Problem 1" to test for metabolic resistance using synergists and/or metabolism studies.

    • Screen for Other Mutations: While you have identified one mutation, ensure you have sequenced the entire ACCase CT domain, as it's possible, though rare, for multiple mutations to exist.

    • Characterize Cross-Resistance: Test the population against other ACCase-inhibiting herbicides from different chemical families (e.g., DIMs like cycloxydim, DENs like pinoxaden). Different ACCase mutations confer distinct cross-resistance patterns.[15] This can help corroborate the primary role of the identified mutation while acknowledging that NTSR may be contributing to the broad-spectrum resistance.

Quantitative Data Summary

The level of resistance is typically quantified by a Resistance Index (RI) or Resistance Factor (RF), calculated as the ratio of the GR₅₀ (or ED₅₀/LD₅₀) of the resistant population to that of a susceptible population.

Population TypeResistance MechanismHerbicideResistance Index (RI)Reference
A. myosuroides NTSR1Non-Target-Site (Metabolic)Fenoxaprop-p-ethyl76[16][17][18]
A. myosuroides NTSR2Non-Target-Site (Metabolic)Fenoxaprop-p-ethyl2[16][17][18]
A. japonicus RNon-Target-Site (Metabolic)Fenoxaprop-p-ethyl44.8[8]
A. aequalis AHTC-06F1TSR (Ile-2041-Asn) + NTSRFenoxaprop-p-ethyl>36.5[9]
A. myosuroides R2105TSR (multiple) + NTSRClodinafop-propargyl25.1[6]
A. myosuroides R1027TSR (Ile-2041-Asn) + NTSRClodinafop-propargyl22.1[6]

Note: GR₅₀ = Dose causing 50% reduction in growth; ED₅₀ = Dose causing 50% effect.

Experimental Protocols & Visualizations

Protocol 1: Whole-Plant Dose-Response Assay

This protocol determines the level of resistance in a suspected population by assessing plant survival and biomass reduction across a range of herbicide doses.

Methodology:

  • Seed Germination: Sow seeds of both the suspected resistant population and a known susceptible reference population in trays containing a standard potting mix.

  • Transplanting: Once seedlings reach the 1-2 leaf stage, transplant 3-5 uniform seedlings into individual pots (e.g., 9 cm diameter). Allow them to establish for 7-10 days.

  • Herbicide Application: Prepare a dilution series of fenoxaprop-p-ethyl. A typical range for screening A. myosuroides would be 0, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate (N). The field rate (1N) for fenoxaprop-p-ethyl is approximately 82.8 g a.s. ha⁻¹.[13]

  • Spraying: Apply the herbicide treatments to plants at the 2-3 leaf stage using a laboratory track sprayer calibrated to deliver a consistent volume.[13] Include an untreated control for each population. Use 3-5 replicate pots per dose.

  • Incubation: Return the pots to a greenhouse or controlled environment chamber with standardized conditions.

  • Assessment: After 21-28 days, visually assess survival and harvest the above-ground biomass for each pot.

  • Data Analysis: Dry the biomass at 60-70°C for 48 hours and record the dry weight. Calculate the average biomass for each dose as a percentage of the untreated control for that population. Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ value. The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Assessment & Analysis Sow 1. Sow Seeds (Resistant & Susceptible) Transplant 2. Transplant Seedlings to Pots Sow->Transplant Spray 4. Apply Herbicide at 2-3 Leaf Stage Transplant->Spray Dilute 3. Prepare Herbicide Dose Range Dilute->Spray Incubate 5. Incubate Plants (21-28 Days) Spray->Incubate Harvest 6. Harvest & Weigh Dry Biomass Incubate->Harvest Analyze 7. Calculate GR50 & Resistance Index Harvest->Analyze

Caption: Workflow for a whole-plant dose-response assay.

Protocol 2: Differentiating TSR and NTSR

This workflow provides a logical sequence of experiments to determine the underlying resistance mechanism(s).

Methodology:

  • Confirm Resistance: First, confirm the resistance phenotype and quantify the RI using the Dose-Response Assay (Protocol 1).

  • ACCase Gene Sequencing (TSR Analysis):

    • Extract genomic DNA from fresh leaf tissue of multiple individuals from the resistant population.

    • Amplify the ACCase CT domain using established primers.

    • Sequence the PCR products and compare them to the sequence from a susceptible plant to identify any amino acid substitutions at known resistance-conferring sites (e.g., 1781, 2027, 2041, 2078).[1][6]

  • Synergist Assay (NTSR Analysis):

    • If no TSR mutation is found, or if the resistance level is higher than expected, proceed with a synergist assay.

    • Grow resistant plants as described in Protocol 1.

    • Pre-treat a set of plants with a P450 inhibitor (e.g., malathion or PBO) 1-2 hours before applying fenoxaprop-p-ethyl at a dose that is normally sub-lethal to the resistant population (e.g., its GR₅₀).

    • Include controls: untreated, herbicide only, and synergist only.

    • Assess plant mortality/biomass after 21 days. A significant increase in herbicide damage in the synergist pre-treated plants indicates metabolic NTSR.[9]

G Start Suspected Resistant Population DoseResponse Perform Dose-Response Assay (Protocol 1) Start->DoseResponse CheckResistance Resistance Confirmed? DoseResponse->CheckResistance SequenceACCase Sequence ACCase Gene (TSR Analysis) CheckResistance->SequenceACCase Yes Susceptible Population is Susceptible CheckResistance->Susceptible No CheckMutation TSR Mutation Found? SequenceACCase->CheckMutation TSR Conclusion: Target-Site Resistance CheckMutation->TSR Yes, and RI is consistent SynergistAssay Perform Synergist Assay (NTSR Analysis) CheckMutation->SynergistAssay No TSR_NTSR Conclusion: TSR + NTSR (Multiple Resistance) CheckMutation->TSR_NTSR Yes, but RI is exceptionally high CheckSynergy Resistance Reversed? SynergistAssay->CheckSynergy NTSR Conclusion: Metabolic NTSR CheckSynergy->NTSR Yes Unknown Conclusion: Unknown NTSR Mechanism CheckSynergy->Unknown No TSR_NTSR->SynergistAssay G cluster_herbicide Herbicide Action cluster_resistance Resistance Mechanisms FPE Fenoxaprop-p-ethyl (Pro-herbicide) FA Fenoxaprop Acid (Active form) FPE->FA Inhibits ACCase ACCase Enzyme FA->ACCase Inhibits TSR Target-Site Resistance (TSR) Mutated ACCase Enzyme FA->TSR Cannot bind effectively NTSR Non-Target-Site Resistance (NTSR) Enhanced Metabolism FA->NTSR Detoxified by P450s/GSTs FAS Fatty Acid Synthesis ACCase->FAS Catalyzes Death Cell Membrane Disruption & Plant Death FAS->Death Blockage leads to Metabolites Non-toxic Metabolites NTSR->Metabolites

References

Optimizing spray volume and surfactants for Fenoxaprop-p-ethyl efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Fenoxaprop-p-ethyl (B1329639) in experimental settings. The information is presented in a question-and-answer format to directly address specific issues related to spray volume and surfactant use.

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between spray volume and the efficacy of Fenoxaprop-p-ethyl?

There is a negative relationship between the spray volume and the efficacy of Fenoxaprop-p-ethyl.[1][2] Lower spray volumes, which create smaller and more concentrated spray droplets, are generally necessary to achieve optimal performance of the herbicide.[1][2] Increasing the spray volume can lead to a significant increase in the effective dose required to achieve 50% control (ED50) of target weeds.[1][2]

Q2: How do surfactants influence the efficacy of Fenoxaprop-p-ethyl?

Surfactants can improve the activity of Fenoxaprop-p-ethyl by reducing the surface tension of the spray solution. This leads to increased retention and a larger spreading area of the spray droplets on the leaf surface, which in turn enhances herbicide penetration into the leaf tissue.[1] However, the effectiveness of a surfactant is dependent on its type, concentration, and the spray volume used.[1][2]

Q3: Are there specific recommendations for using bio-surfactants with Fenoxaprop-p-ethyl?

Yes, studies with the bio-surfactants rhamnolipid and surfactin (B1297464) have shown different optimal usage patterns. Rhamnolipid performs better at low concentrations in a low-volume spray solution.[1][2] In contrast, surfactin is more effective at high concentrations in a low-volume spray solution.[1]

Q4: Can tank-mixing Fenoxaprop-p-ethyl with other herbicides affect its performance?

Yes, tank-mixing Fenoxaprop-p-ethyl with certain broadleaf herbicides can lead to antagonistic effects, reducing its efficacy.[3][4] For instance, combinations with 2,4-D, mecoprop, or metsulfuron-methyl (B1676535) have been shown to be antagonistic.[3][4] The activity of Fenoxaprop-p-ethyl generally decreases as the dose of the broadleaf herbicide in the mixture increases.[4] However, some herbicides like carfentrazone-ethyl (B33137) have been found to be compatible tank-mix partners.[3]

Q5: What is the optimal timing for applying Fenoxaprop-p-ethyl?

The optimal time for application is when the target grassy weeds are in the 4-5 leaf stage, which typically corresponds to 30-35 days after sowing.[5] Fenoxaprop-p-ethyl has a wide application window, from the 2-leaf to the tillering stage of annual grasses.[5]

Troubleshooting Guide

Problem: Reduced efficacy of Fenoxaprop-p-ethyl application.

This guide will help you troubleshoot potential causes for the poor performance of your Fenoxaprop-p-ethyl experiments.

Start Start Troubleshooting: Reduced Efficacy SprayVolume Is the spray volume optimized? (Lower volume is generally better) Start->SprayVolume Surfactant Is the surfactant type and concentration appropriate? SprayVolume->Surfactant Yes Solution Solution SprayVolume->Solution No (Adjust to lower volume) TankMix Are you tank-mixing with other herbicides? Surfactant->TankMix Yes Surfactant->Solution No (Select appropriate surfactant and concentration) ApplicationParams Are the application parameters (nozzle, pressure) correct? TankMix->ApplicationParams No TankMix->Solution Yes (Check for antagonism, consider sequential application) Environmental Are environmental conditions (temp, humidity) optimal? ApplicationParams->Environmental Yes ApplicationParams->Solution No (Use appropriate nozzles and pressure for desired droplet size) WaterQuality Have you checked the water quality (pH)? Environmental->WaterQuality Yes Environmental->Solution No (Apply under optimal temperature and humidity) Resistance Could weed resistance be a factor? WaterQuality->Resistance Yes WaterQuality->Solution No (Buffer water to optimal pH) Resistance->Solution Yes (Investigate resistance management strategies)

Caption: Troubleshooting workflow for reduced Fenoxaprop-p-ethyl efficacy.

Data Presentation

Table 1: Effect of Spray Volume on the Efficacy (ED50) of Fenoxaprop-p-ethyl without Surfactant

Spray Volume (L/ha)ED50 (g a.i./ha)
6044.7
120-
240-
48072.1

ED50: The dose of herbicide required to cause a 50% reduction in sterile oat dry matter. Data from a greenhouse experiment on Avena sterilis subsp. ludoviciana.[1][2]

Table 2: Effect of Bio-surfactants and Spray Volume on the Efficacy (ED50) of Fenoxaprop-p-ethyl

SurfactantSurfactant Concentration (% v/v)Spray Volume (L/ha)ED50 (g a.i./ha)
Rhamnolipid0.0512013.1
Rhamnolipid0.112012.1
Rhamnolipid0.212012.5
Surfactin0.16012.5
Surfactin0.26012.4
Surfactin0.46013.1
Surfactin0.86011.9

ED50: The dose of herbicide required to cause a 50% reduction in sterile oat dry matter. Data from a greenhouse experiment on Avena sterilis subsp. ludoviciana.[1]

Experimental Protocols

Key Experiment: Assessing the Efficacy of Bio-surfactants and Spray Volume on Fenoxaprop-p-ethyl Performance

This section details the methodology used in a key study to evaluate the impact of spray volume and bio-surfactants on the efficacy of Fenoxaprop-p-ethyl against sterile oat (Avena sterilis subsp. ludoviciana).[1][2]

Start Greenhouse Experiment Setup Planting Planting of Avena sterilis in pots Start->Planting TreatmentPrep Preparation of Fenoxaprop-p-ethyl doses and surfactant solutions Planting->TreatmentPrep Application Herbicide application at varying spray volumes (60, 120, 240, 480 L/ha) TreatmentPrep->Application DataCollection Harvesting and measurement of sterile oat dry matter Application->DataCollection Analysis Dose-response regression analysis to determine ED50 values DataCollection->Analysis Conclusion Conclusion on optimal spray volume and surfactant use Analysis->Conclusion

Caption: Experimental workflow for assessing Fenoxaprop-p-ethyl efficacy.

1. Plant Material and Growth Conditions:

  • Sterile oat seeds were planted in pots containing a mixture of soil, sand, and compost.

  • Plants were grown in a greenhouse under controlled temperature (16 ± 5 °C) and relative humidity (32% ± 9%).[1]

2. Herbicide and Surfactant Preparation:

  • A commercial formulation of Fenoxaprop-p-ethyl (Puma Super® EW 7.5%) was used.[1]

  • A range of herbicide doses was prepared: 0, 18.75, 37.5, 56.25, 75, and 93.75 g a.i./ha.[1][2]

  • Two bio-surfactants, rhamnolipid and surfactin, were used at various concentrations relative to their critical micelle concentration (CMC).[1][2]

3. Herbicide Application:

  • Treatments were applied using a cabinet sprayer equipped with different flat fan nozzles (1100075, 110015, 11003, and 11006) to achieve the desired spray volumes of 60, 120, 240, and 480 L/ha.[1]

4. Data Collection and Analysis:

  • The above-ground biomass of the sterile oat was harvested at a set time after treatment.

  • The dry matter of the harvested plants was determined after oven-drying.

  • A dose-response curve was generated by regressing the dry matter against the herbicide doses to calculate the ED50 value, which is the dose required for 50% control of the sterile oat.[1][2]

References

Technical Support Center: Analysis of Fenoxaprop-ethyl Metabolites in Rice Grain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of fenoxaprop-ethyl and its metabolites in rice grain. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that should be monitored in rice grain?

The primary and most significant metabolite of this compound is fenoxaprop (B166891) acid (FPE-M1). Another relevant metabolite that can be monitored is 6-chloro-2,3-dihydro-benzoxazol-2-one (FPE-M2).[1] Your analytical method should be optimized to detect and quantify the parent compound, this compound, and at least fenoxaprop acid.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound and its metabolites in rice?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and its metabolites in rice due to its high sensitivity, selectivity, and applicability to these types of compounds.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the parent compound, but may require derivatization for the more polar metabolites.[1]

Q3: What is the recommended sample preparation method for extracting this compound and its metabolites from rice grain?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for the extraction of pesticide residues, including this compound and its metabolites, from rice.[3][4] The general procedure involves extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5]

Troubleshooting Guides

Low Analyte Recovery

Problem: You are experiencing low recovery for this compound or its metabolites, particularly the more polar fenoxaprop acid.

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the rice sample is thoroughly homogenized. For dry samples like rice, hydration with water prior to extraction is crucial for efficiency.[4]
Analyte Degradation This compound can be susceptible to degradation. Ensure that the extraction is performed promptly after sample collection and that samples are stored appropriately (e.g., frozen). The use of a buffered QuEChERS method can help maintain a stable pH and prevent degradation of pH-sensitive compounds.
Suboptimal d-SPE Cleanup The choice of d-SPE sorbent is critical. For rice matrix, a combination of primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar interferences is common. However, be aware that some sorbents like graphitized carbon black (GCB), while effective at removing pigments, can lead to reduced recovery of planar pesticides.[6]
Poor Phase Separation Ensure vigorous shaking and proper centrifugation to achieve a clear separation between the acetonitrile and aqueous layers. Insufficient separation can lead to loss of analyte.
Matrix Effects and Poor Sensitivity

Problem: You are observing signal suppression or enhancement in your LC-MS/MS analysis, leading to inaccurate quantification and poor detection limits.

Possible Cause Troubleshooting Step
Co-eluting Matrix Components The rice matrix is complex and can contain compounds that co-elute with your analytes, affecting their ionization efficiency in the mass spectrometer source.[7]
Solution 1: Matrix-Matched Calibration. Prepare your calibration standards in a blank rice matrix extract that has undergone the same sample preparation procedure. This helps to compensate for the matrix effects.[6]
Solution 2: Dilution of the Final Extract. Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on analyte ionization. However, ensure that the dilution does not lower your analyte concentration below the instrument's limit of detection.
Solution 3: Optimize Chromatographic Separation. Adjust your LC gradient to better separate the analytes from interfering matrix components.
Suboptimal MS/MS Parameters Incorrect or unoptimized MS/MS parameters will lead to poor sensitivity.
Solution: Optimize MRM Transitions and Collision Energies. The selection of precursor and product ions, as well as the optimization of collision energy for each transition, is critical for achieving maximum sensitivity.[8] Refer to the table below for recommended MRM transitions.

Data Presentation

Table 1: Typical Recovery and Limits of Detection/Quantification for this compound and its Metabolites in Rice

AnalyteRecovery Range (%)LOD (mg/kg)LOQ (mg/kg)
This compound76 - 990.003 - 0.010.01 - 0.05
Fenoxaprop acid (FPE-M1)75 - 1030.003 - 0.010.01 - 0.05

Data compiled from multiple sources. Actual values will vary depending on the specific method and instrumentation used.[1][2]

Table 2: Recommended LC-MS/MS MRM Transitions for Fenoxaprop-P-ethyl and Fenoxaprop-P

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Fenoxaprop-P-ethyl362.1288.177.0
Fenoxaprop-P (Fenoxaprop acid)334.1288.063.0

These transitions should be optimized on your specific instrument.[9]

Experimental Protocols

Modified QuEChERS Protocol for Rice Grain

This protocol is a general guideline and should be validated for your specific application.

  • Sample Homogenization: Weigh 10 g of homogenized rice grain into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute. Let it stand for 30 minutes to ensure full hydration.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture, typically containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of sodium citrate (B86180) tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.

  • Shaking and Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of PSA and C18 sorbents.

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥ 4000 rpm for 5 minutes. Take the supernatant and filter it through a 0.22 µm filter before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Rice Sample Hydration 2. Hydrate with Water Homogenization->Hydration Add_ACN 3. Add Acetonitrile Hydration->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge 5. Shake and Centrifuge Add_Salts->Shake_Centrifuge dSPE 6. Dispersive SPE Shake_Centrifuge->dSPE Final_Centrifuge 7. Centrifuge and Filter dSPE->Final_Centrifuge LCMSMS 8. LC-MS/MS Analysis Final_Centrifuge->LCMSMS

Caption: Experimental workflow for the analysis of this compound metabolites in rice.

troubleshooting_low_recovery Start Low Analyte Recovery Check_Extraction Incomplete Extraction? Start->Check_Extraction Check_Degradation Analyte Degradation? Start->Check_Degradation Check_Cleanup Suboptimal Cleanup? Start->Check_Cleanup Sol_Extraction Ensure proper homogenization and sample hydration. Check_Extraction->Sol_Extraction Yes Sol_Degradation Use buffered QuEChERS and proper sample storage. Check_Degradation->Sol_Degradation Yes Sol_Cleanup Optimize d-SPE sorbents (e.g., PSA, C18). Check_Cleanup->Sol_Cleanup Yes fenoxaprop_metabolism Fenoxaprop_ethyl This compound Fenoxaprop_acid Fenoxaprop acid (FPE-M1) Fenoxaprop_ethyl->Fenoxaprop_acid Hydrolysis Metabolite2 6-chloro-2,3-dihydro- benzoxazol-2-one (FPE-M2) Fenoxaprop_acid->Metabolite2 Decarboxylation Further_Metabolism Further Conjugation/Degradation Metabolite2->Further_Metabolism

References

Technical Support Center: Troubleshooting Poor Fenoxaprop-ethyl Performance on Perennial Grasses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the application of Fenoxaprop-ethyl for the control of perennial grasses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1] By inhibiting this enzyme, this compound disrupts the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass weeds.[1] Symptoms, such as yellowing and necrosis, typically appear within 2-3 weeks after application.

Q2: Why is this compound effective on some grasses but not others?

The selectivity of this compound is primarily due to differences in the structure of the ACCase enzyme between susceptible (most perennial and annual grasses) and non-susceptible (broadleaf plants and some cool-season grasses) species.[3][4] Non-susceptible plants may also possess mechanisms to rapidly metabolize the herbicide into non-toxic compounds.

Q3: What are the primary reasons for poor performance of this compound on perennial grasses?

Poor performance can be attributed to several factors:

  • Herbicide Resistance: The target perennial grass population may have developed resistance to this compound and other ACCase inhibitors.

  • Application Timing: The herbicide was applied at a suboptimal growth stage of the perennial grass.

  • Environmental Conditions: Unfavorable weather conditions before, during, or after application can reduce herbicide uptake and translocation.

  • Improper Application: Incorrect spray volume, nozzle type, or the lack of an appropriate adjuvant can limit efficacy.

  • Tank-Mixing Antagonism: The effectiveness of this compound can be reduced when mixed with certain broadleaf herbicides.[3]

Troubleshooting Guides

Issue 1: Suspected Herbicide Resistance

Question: I have applied this compound according to the label, but the perennial grass population is showing minimal to no signs of injury. How can I determine if this is due to herbicide resistance?

Answer: The development of herbicide resistance is a common reason for control failure. Resistance can be due to a modification of the target enzyme (target-site resistance) or the plant's ability to metabolize the herbicide (non-target-site resistance).[4][5] To investigate potential resistance, a systematic approach is required.

Troubleshooting Workflow: Investigating Herbicide Resistance

A Poor this compound Performance Observed B Review Application Records: - Correct Rate? - Correct Timing? - Environmental Conditions Favorable? A->B C Conduct Whole Plant Dose-Response Assay (See Protocol 1) B->C Application Correct D Compare ED50 values of suspected and known susceptible populations C->D E Resistance Confirmed (Resistant/Susceptible ratio > 2) D->E Significant Difference F No Resistance Detected (Investigate other factors) D->F No Significant Difference G Investigate Mechanism: - ACCase Gene Sequencing (Target-site) - ACCase Enzyme Assay (See Protocol 2) - Metabolism Study (Non-target-site) (See Protocol 3) E->G

Caption: A logical workflow for diagnosing potential this compound resistance.

Data Presentation: Dose-Response Assay Interpretation

The results from a whole-plant dose-response assay can provide a quantitative measure of resistance. The Effective Dose (ED50), which is the herbicide dose required to cause a 50% reduction in plant growth, is a key metric.

PopulationED50 (g ai/ha)Resistance Factor (RF) (Resistant ED50 / Susceptible ED50)
Known Susceptible20-
Suspected Resistant24912.45
Interpretation A resistance factor greater than 2 is a strong indicator of resistance. In this example, the suspected population is over 12 times more resistant than the susceptible population.[6]
Issue 2: Suboptimal Application and Environmental Factors

Question: My application of this compound resulted in inconsistent control of the target perennial grass. What application or environmental factors could be the cause?

Answer: The efficacy of this compound is highly dependent on proper application techniques and favorable environmental conditions.

Troubleshooting: Application and Environmental Factors

FactorPotential IssueRecommended Action
Weed Growth Stage Application to mature, well-established perennial grasses with extensive rhizome systems.Apply when perennial grasses are actively growing and in the early tiller stages for optimal control.[7]
Soil Moisture Application to drought-stressed plants.Ensure adequate soil moisture before and after application. Avoid applying to wilted or stressed plants as this can reduce herbicide uptake and translocation. This compound is ineffective under very dry conditions.[8]
Temperature Application during periods of extreme heat or cold.Apply during moderate temperatures. High temperatures can sometimes cause injury to desirable turfgrasses, while cold conditions can slow the herbicide's activity.[9]
Spray Volume & Nozzles High spray volumes with floodjet nozzles can be less effective.Use flat-fan nozzles and adhere to recommended spray volumes (e.g., 140 to 1120 L/ha) to ensure adequate leaf coverage without excessive runoff.[10]
Adjuvants Lack of an appropriate adjuvant.The addition of an adjuvant, such as a non-ionic surfactant or crop oil concentrate, can improve the uptake of this compound, especially under challenging conditions.[3][11]
Issue 3: Poor Performance Due to Tank-Mixing

Question: I tank-mixed this compound with a broadleaf herbicide and observed reduced control of the perennial grass. Why did this happen?

Answer: Tank-mixing this compound with certain broadleaf herbicides, particularly those from the phenoxy family (e.g., 2,4-D, MCPP), can lead to an antagonistic interaction, reducing the efficacy of this compound on grass weeds.[3][12]

Signaling Pathway: Herbicide Antagonism

A This compound Application B Absorption into Grass Leaf A->B C Translocation to Meristem B->C D Inhibition of ACCase C->D E Disruption of Fatty Acid Synthesis D->E F Grass Plant Death E->F G Tank-Mix with Phenoxy Herbicide (e.g., 2,4-D) H Altered Herbicide Uptake/ Translocation/ Metabolism G->H H->C Antagonism

Caption: Simplified diagram illustrating the antagonistic effect of some broadleaf herbicides on this compound's mode of action.

Data Presentation: Impact of Tank-Mixing on Perennial Grass Control

TreatmentApplication Rate (g ai/ha)Perennial Grass Control (%)
This compound alone15095
This compound + 2,4-D150 + 50078
This compound + MCPA150 + 30082
Interpretation The addition of phenoxy herbicides like 2,4-D and MCPA can significantly reduce the efficacy of this compound on perennial grasses. If a tank-mix is necessary, consider herbicides with different modes of action that are known to be compatible.[13][14]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for Resistance Diagnosis

Objective: To determine the level of resistance in a suspected perennial grass population compared to a known susceptible population.

Methodology:

  • Plant Material: Collect mature seeds from the suspected resistant and a known susceptible perennial grass population.

  • Plant Growth: Germinate seeds and grow seedlings in pots under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 3-4 leaf stage, treat plants with a range of this compound doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 1x is the recommended field rate). Include an untreated control for each population.

  • Data Collection: Three weeks after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and record the dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model to determine the ED50 value for each population. Calculate the resistance factor (RF) by dividing the ED50 of the resistant population by the ED50 of the susceptible population.

Protocol 2: ACCase Enzyme Assay

Objective: To assess the sensitivity of the ACCase enzyme from suspected resistant and susceptible perennial grass populations to this compound.

Methodology:

  • Enzyme Extraction: Harvest fresh leaf tissue from young, actively growing plants of both populations. Grind the tissue in a cold extraction buffer to isolate the ACCase enzyme.

  • Protein Quantification: Determine the total protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • Enzyme Activity Assay: In a microtiter plate, combine the enzyme extract with a reaction mixture containing acetyl-CoA and radiolabeled bicarbonate (¹⁴C-HCO₃⁻). Add a range of this compound concentrations to different wells.

  • Measurement: After incubation, stop the reaction and measure the incorporation of ¹⁴C into a stable, acid-precipitable product (malonyl-CoA).

  • Data Analysis: Calculate the herbicide concentration required to inhibit 50% of the enzyme activity (I50) for each population. A significantly higher I50 value for the suspected resistant population indicates target-site resistance.[15][16]

Protocol 3: Herbicide Absorption and Translocation Study

Objective: To compare the uptake and movement of this compound in suspected resistant and susceptible perennial grass plants.

Methodology:

  • Plant Preparation: Grow plants of both populations to the 3-4 leaf stage.

  • Radiolabeled Herbicide Application: Apply a known amount of ¹⁴C-labeled this compound to a specific area on a single leaf of each plant.

  • Harvesting: At various time points after application (e.g., 24, 48, 72 hours), harvest the plants.

  • Sample Processing:

    • Wash the treated leaf surface to remove unabsorbed herbicide.

    • Section the plant into different parts (treated leaf, other leaves, stems, roots).

    • Combust each plant section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of applied radioactivity that was absorbed and translocated to different plant parts. Reduced absorption or translocation in the suspected resistant population may indicate a non-target-site resistance mechanism.[17][18]

Experimental Workflow: Herbicide Absorption and Translocation

A Grow Susceptible & Resistant Plants B Apply 14C-Fenoxaprop-ethyl to a single leaf A->B C Harvest at different time points B->C D Wash treated leaf to remove unabsorbed herbicide C->D E Section plant into parts: - Treated Leaf - Other Leaves - Stem - Roots D->E F Oxidize plant parts E->F G Quantify 14C in each part via Liquid Scintillation Counting F->G H Calculate % Absorption and Translocation G->H

Caption: A step-by-step workflow for conducting a herbicide absorption and translocation experiment.

References

Technical Support Center: Minimizing Fenoxaprop-p-ethyl Phytotoxicity in Winter Wheat Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fenoxaprop-p-ethyl (B1329639) phytotoxicity in winter wheat cultivars during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is fenoxaprop-p-ethyl and how does it work?

Fenoxaprop-p-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family (Group 1).[1] It is used to control annual and perennial grass weeds.[2] Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for the biosynthesis of fatty acids in susceptible plants.[1] This inhibition ultimately leads to the disruption of cell membrane integrity and plant death.

Q2: Why is phytotoxicity a concern when using fenoxaprop-p-ethyl in winter wheat?

While winter wheat is generally tolerant to fenoxaprop-p-ethyl, especially when co-formulated with a safener, there is still a potential for phytotoxicity.[1] Applying fenoxaprop-p-ethyl without a safener can cause severe injury to cereal crops.[1] Factors such as wheat cultivar, application timing, environmental conditions, and application rate can all influence the degree of crop injury.

Q3: What is a herbicide safener and how does it protect winter wheat?

A herbicide safener is a chemical compound that, when used with a herbicide, protects the crop from injury without compromising weed control efficacy. For fenoxaprop-p-ethyl, the most common safener is mefenpyr-diethyl.[1] Mefenpyr-diethyl works by enhancing the wheat plant's natural ability to metabolize and detoxify the herbicide.[1] It achieves this by inducing the expression of detoxification enzymes, primarily Glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[3] These enzymes convert the active herbicide into non-toxic metabolites.

Q4: Are all winter wheat cultivars equally tolerant to fenoxaprop-p-ethyl?

No, winter wheat cultivars can exhibit differential tolerance to fenoxaprop-p-ethyl.[4] Studies have shown that some varieties are more tolerant and recover more quickly from initial phytotoxicity symptoms than others. For example, research has indicated that the wheat varieties CEP 24, IAPAR 78, and Rubi are more tolerant to fenoxaprop-p-ethyl than BRS 49 and CD 104.[4] Therefore, it is crucial to consider cultivar sensitivity when designing experiments.

Q5: What are the typical symptoms of fenoxaprop-p-ethyl phytotoxicity in winter wheat?

Symptoms of fenoxaprop-p-ethyl injury in winter wheat are typically transient and may include:

  • Chlorosis: Yellowing of the leaves.

  • Stunting: Reduced plant height and biomass.

  • Necrosis: Browning and death of leaf tissue, particularly at the tips and margins.

These symptoms are often most apparent 1 to 2 weeks after application and the crop usually recovers with minimal to no impact on yield, especially when a safener is used.[5][6]

Troubleshooting Guide

Problem 1: Significant phytotoxicity (stunting, chlorosis) is observed despite using a safener.

  • Possible Cause 1: Application Timing. Late post-emergence (LPOST) applications of fenoxaprop-p-ethyl have been shown to cause slightly higher, though still transient, injury compared to early post-emergence (EPOST) applications.[1][5]

    • Solution: If possible, apply fenoxaprop-p-ethyl at an earlier growth stage of the winter wheat.

  • Possible Cause 2: Environmental Conditions. Stressful environmental conditions for the wheat plant at the time of application can increase the risk of phytotoxicity. This can include cold temperatures, drought, or waterlogged soils.

    • Solution: Avoid applying fenoxaprop-p-ethyl when winter wheat is under environmental stress.

  • Possible Cause 3: Application Rate. Exceeding the recommended application rate, even with a safener, can lead to increased crop injury. Doubling the recommended rate (2X) has been shown to cause a slight increase in transient phytotoxicity.[1][5]

    • Solution: Ensure accurate calibration of spray equipment to apply the intended rate.

  • Possible Cause 4: Cultivar Sensitivity. The winter wheat cultivar being used may be particularly sensitive to fenoxaprop-p-ethyl.

    • Solution: Consult literature or conduct preliminary trials to determine the sensitivity of the specific cultivar to fenoxaprop-p-ethyl.

Problem 2: How can I differentiate fenoxaprop-p-ethyl injury from other stress factors like nutrient deficiency?

  • Fenoxaprop-p-ethyl Injury: Symptoms such as chlorosis and stunting will typically appear relatively uniformly across the treated area within 7-14 days after application.[7] The injury pattern may follow the sprayer's path, with more pronounced symptoms in areas of overlap.

  • Nitrogen Deficiency: Symptoms often appear as a general yellowing of the older, lower leaves first, as nitrogen is mobile within the plant. The yellowing will be more widespread and not necessarily linked to a recent herbicide application.

  • Other Nutrient Deficiencies: Deficiencies in other nutrients can cause a variety of symptoms (e.g., striping, purpling) that are distinct from the general chlorosis and stunting associated with fenoxaprop-p-ethyl injury.

  • Solution: To confirm the cause, it is helpful to have an untreated control plot for comparison. Soil and tissue analysis can also help diagnose nutrient deficiencies.

Problem 3: Weed control is poor, and I suspect antagonism with another herbicide in a tank mix.

  • Possible Cause: Tank-mixing fenoxaprop-p-ethyl with certain broadleaf herbicides can lead to reduced efficacy against grass weeds. This is a known issue with some herbicide combinations.

    • Solution: Consult herbicide compatibility charts and relevant literature before tank-mixing. If antagonism is suspected, consider applying the herbicides separately, allowing a sufficient interval between applications.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of fenoxaprop-p-ethyl on winter wheat from field trials.

Table 1: Effect of Fenoxaprop-p-ethyl Application Rate and Timing on Winter Wheat Injury (Ridgetown, ON)

TreatmentApplication RateApplication TimingVisible Injury 1 WAA (%)Visible Injury 2 WAA (%)
Untreated Control--00
Fenoxaprop-p-ethyl + Safener1X (92 g ai/ha)EPOST00
Fenoxaprop-p-ethyl + Safener2X (184 g ai/ha)EPOST00
Fenoxaprop-p-ethyl + Safener1X (92 g ai/ha)LPOST41
Fenoxaprop-p-ethyl + Safener2X (184 g ai/ha)LPOST51

WAA: Weeks After Application; EPOST: Early Post-Emergence; LPOST: Late Post-Emergence. Data adapted from Belfry & Sikkema, 2015.[1][5]

Table 2: Effect of Fenoxaprop-p-ethyl on Winter Wheat Height and Yield (Ridgetown, ON)

Winter Wheat ClassHeight (cm)Yield (t/ha)
Soft White (SWWW)956.4
Soft Red (SRWW)767.1
Hard White (HWWW)765.8
Hard Red (HRWW)936.2

Data represents the average across all treatments. No significant yield reduction was observed from any herbicide treatment. Data adapted from Belfry & Sikkema, 2015.[6]

Experimental Protocols

1. Protocol for Visual Assessment of Phytotoxicity

This protocol is based on a standardized 0-100% rating scale to visually assess herbicide injury to winter wheat.

  • Objective: To quantify the level of phytotoxicity caused by fenoxaprop-p-ethyl on winter wheat.

  • Materials:

    • Treated and untreated control plots.

    • Data collection sheets or electronic device.

    • Reference photographs of herbicide injury symptoms (optional).

  • Procedure:

    • Conduct visual assessments at regular intervals after herbicide application, typically 7, 14, and 28 days after treatment.

    • Visually compare the overall plant health in the treated plots to the untreated control plots.

    • Assign a phytotoxicity rating on a scale of 0 to 100, where:

      • 0: No visible injury. Plants appear identical to the untreated control.

      • 1-10: Very slight injury, such as minor chlorosis on a few leaves.

      • 11-40: Slight injury, with noticeable chlorosis and/or minor stunting.

      • 41-60: Moderate injury, with significant chlorosis, stunting, and/or some necrosis.

      • 61-90: Severe injury, with extensive necrosis, severe stunting, and reduced plant stand.

      • 100: Complete plant death.

    • Record the ratings for each plot, noting the specific symptoms observed (e.g., chlorosis, stunting, necrosis).

    • It is recommended that the same individual performs all the ratings to maintain consistency.

2. Protocol for Glutathione S-Transferase (GST) Activity Assay

This protocol provides a general method for determining GST activity in winter wheat leaf tissue.

  • Objective: To measure the activity of GST enzymes involved in the detoxification of fenoxaprop-p-ethyl.

  • Materials:

    • Winter wheat leaf tissue (from treated and control plants).

    • Liquid nitrogen.

    • Mortar and pestle.

    • Extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing PVPP and protease inhibitors).

    • Spectrophotometer.

    • Cuvettes.

    • Reduced glutathione (GSH) solution.

    • 1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate).

  • Procedure:

    • Protein Extraction:

      • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

      • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

      • Add cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

      • Transfer the slurry to a centrifuge tube and centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

      • Carefully collect the supernatant, which contains the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Enzyme Assay:

      • Prepare a reaction mixture containing the extraction buffer, GSH solution, and CDNB solution.

      • Equilibrate the spectrophotometer to the appropriate wavelength for detecting the product of the GST-CDNB reaction (typically 340 nm).

      • Add a known amount of the protein extract to the reaction mixture in a cuvette.

      • Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time (e.g., for 3-5 minutes).

      • The rate of change in absorbance is proportional to the GST activity.

    • Calculation:

      • Calculate the GST activity using the molar extinction coefficient of the product and normalize it to the protein concentration of the extract. The activity is typically expressed as µmol of product formed per minute per mg of protein.

Visualizations

Fenoxaprop_Detoxification_Pathway cluster_outside Outside the Cell cluster_cell Wheat Cell cluster_phase1 Phase I Detoxification cluster_phase2 Phase II Detoxification cluster_phase3 Phase III Detoxification cluster_safener Safener Action Fenoxaprop-p-ethyl Fenoxaprop-p-ethyl Fenoxaprop-p-ethyl_inside Fenoxaprop-p-ethyl Fenoxaprop-p-ethyl->Fenoxaprop-p-ethyl_inside Uptake Fenoxaprop_acid Fenoxaprop Acid (Active Herbicide) Fenoxaprop-p-ethyl_inside->Fenoxaprop_acid Esterase Hydrolysis Hydroxylated_Fenoxaprop Hydroxylated Fenoxaprop Fenoxaprop_acid->Hydroxylated_Fenoxaprop Hydroxylation Glutathione_Conjugate Glutathione Conjugate (Non-toxic) Hydroxylated_Fenoxaprop->Glutathione_Conjugate Conjugation CYP450 Cytochrome P450 Monooxygenases CYP450->Hydroxylated_Fenoxaprop Vacuolar_Sequestration Vacuolar Sequestration Glutathione_Conjugate->Vacuolar_Sequestration Transport GST Glutathione S-Transferases GST->Glutathione_Conjugate ABC_Transporter ABC Transporters ABC_Transporter->Vacuolar_Sequestration Mefenpyr-diethyl Mefenpyr-diethyl Signaling_Cascade Signaling Cascade Mefenpyr-diethyl->Signaling_Cascade Gene_Expression Increased Gene Expression Signaling_Cascade->Gene_Expression Gene_Expression->CYP450 Induces Gene_Expression->GST Induces Gene_Expression->ABC_Transporter Induces

Caption: Fenoxaprop-p-ethyl detoxification pathway in winter wheat enhanced by the safener mefenpyr-diethyl.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_assessment Data Collection and Analysis A Select Winter Wheat Cultivars B Define Fenoxaprop-p-ethyl and Safener Rates A->B C Establish Experimental Design (e.g., RCBD) B->C D Planting and Crop Establishment C->D E Herbicide Application (EPOST/LPOST) D->E I Harvest and Measure Grain Yield D->I F Visual Phytotoxicity Assessment (7, 14, 28 DAT) E->F G Measure Plant Height and Biomass E->G H Collect Leaf Samples for Biochemical Assays (e.g., GST) E->H J Statistical Analysis F->J G->J H->J I->J

Caption: General experimental workflow for assessing fenoxaprop-p-ethyl phytotoxicity in winter wheat.

References

Technical Support Center: Analysis of Fenoxaprop-ethyl by LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC/MS/MS analysis of Fenoxaprop-ethyl.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the context of this compound analysis, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4][5] This phenomenon is particularly prevalent in complex matrices such as soil, vegetables, and various food products.[6]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects are co-eluting endogenous components from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[1][7] These interfering components can include salts, lipids, pigments, and other organic molecules.[6] The competition for ionization can either suppress or enhance the signal of this compound, leading to erroneous results.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of this compound in a standard solution prepared in a pure solvent versus a standard solution spiked into a blank matrix extract (a sample known to not contain the analyte).[8] A significant difference in the signal intensity indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement in the chromatogram.[4]

Q4: What are the general strategies to mitigate matrix effects?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Implementing thorough cleanup steps to remove interfering matrix components.[1][9]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[1][10]

  • Sample Dilution: Diluting the sample extract to reduce the concentration of interfering substances.[9]

  • Calibration Techniques: Using matrix-matched calibration or internal standards to compensate for signal suppression or enhancement.[1][11]

Troubleshooting Guide

Problem 1: Low recovery of this compound.

Possible Cause Suggested Solution
Inefficient extraction from the sample matrix.Optimize the extraction solvent and technique. For soil, an extraction with acetonitrile (B52724):water (80:20, v:v) has been shown to be effective.[12] For vegetables, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used.[6]
Analyte loss during sample cleanup.Evaluate the cleanup step. If using solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are appropriate for this compound. For complex matrices like vegetables, a dispersive SPE (d-SPE) cleanup with PSA (primary secondary amine) and C18 may be necessary to remove sugars, fatty acids, and pigments.
Significant ion suppression.Refer to the troubleshooting section on "Signal Suppression/Enhancement."

Problem 2: Poor reproducibility of results.

Possible Cause Suggested Solution
Inconsistent sample preparation.Ensure uniform and consistent execution of the extraction and cleanup procedures for all samples. Automating these steps where possible can improve reproducibility.
Variable matrix effects between samples.Employ matrix-matched calibration for each batch of samples from the same matrix type.[11] If matrix variability is high, consider using a stable isotope-labeled internal standard for this compound to normalize the response.
Instrument instability.Check the stability of the LC/MS/MS system, including pump performance, injector precision, and detector response, by injecting a standard solution multiple times.

Problem 3: Significant signal suppression or enhancement.

Possible Cause Suggested Solution
Co-elution of matrix components.Modify the chromatographic gradient to improve the separation of this compound from interfering peaks.[10] Consider using a different stationary phase or a column with higher resolving power.
High concentration of matrix components in the extract.Dilute the sample extract to reduce the concentration of interfering compounds.[9] However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).
Inadequate sample cleanup.Implement a more rigorous cleanup method. For fatty matrices, a cleanup step with C18 or a freezing step (winterization) to precipitate lipids might be necessary.
Inappropriate ionization source parameters.Optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization of this compound while minimizing the influence of the matrix.[13]

Quantitative Data Summary

Table 1: Recovery of this compound in Various Matrices

MatrixSpiking Level (mg/kg)Recovery (%)MethodReference
Rice Straw0.0590-103Acetonitrile extraction, LC/MS/MS[14]
Rice Grain0.5090-103Acetonitrile extraction, LC/MS/MS[14]
Vegetables (general)0.01 - 0.170-120Modified QuEChERS, LC/MS/MS[6]
Soil0.01 - 0.575.1 - 102.8Acetonitrile:water extraction, LC/MS/MS[15]

Table 2: Matrix Effects Observed for Fenoxaprop-p-ethyl in Vegetable Matrices

Vegetable MatrixMatrix Effect (%)Observation
Various Vegetables5 - 79Ion Suppression

Matrix Effect (%) is calculated as ((Slope of matrix-matched calibration / Slope of solvent calibration) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.

Experimental Protocols

1. Generic QuEChERS-based Sample Preparation for this compound in Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.

  • Extraction:

    • Homogenize 10 g of the vegetable sample.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing MgSO₄ and PSA (Primary Secondary Amine). For matrices with pigments, GCB (Graphitized Carbon Black) may be added. For fatty matrices, C18 may be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC/MS/MS analysis.

2. LC/MS/MS Parameters for this compound Analysis

The following are typical starting parameters that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for this compound for quantification and confirmation. The specific m/z values for precursor and product ions should be determined by infusing a standard solution.

    • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity for the selected transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Cleanup (d-SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation Inject Extract ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification verification Verification quantification->verification

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree start Inaccurate Results for This compound check_recovery Is recovery low? start->check_recovery check_reproducibility Is reproducibility poor? check_recovery->check_reproducibility No optimize_extraction Optimize Extraction/ Cleanup check_recovery->optimize_extraction Yes check_signal Observe Signal Suppression/ Enhancement? check_reproducibility->check_signal No use_mmc Use Matrix-Matched Calibration / Internal Standard check_reproducibility->use_mmc Yes review_protocol Review Sample Prep Consistency check_reproducibility->review_protocol Yes check_signal->use_mmc Yes improve_chromatography Improve Chromatographic Separation check_signal->improve_chromatography Yes dilute_sample Dilute Sample check_signal->dilute_sample Yes

Caption: Troubleshooting decision tree for LC/MS/MS analysis.

matrix_matched_calibration cluster_solvent Solvent-Based Calibration cluster_matrix Matrix-Matched Calibration solvent_standards Standards in Pure Solvent solvent_curve Calibration Curve A solvent_standards->solvent_curve comparison Compare Slopes of Curve A and Curve B to Determine Matrix Effect solvent_curve->comparison matrix_standards Standards in Blank Matrix Extract matrix_curve Calibration Curve B matrix_standards->matrix_curve matrix_curve->comparison quantify Quantify Samples using Matrix-Matched Curve B comparison->quantify

Caption: Concept of matrix-matched calibration.

References

Technical Support Center: Enhancing Metabolic Degradation of Fenoxaprop-p-ethyl in Resistant Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic degradation of Fenoxaprop-p-ethyl in resistant weed populations.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for Fenoxaprop-p-ethyl resistance in weeds?

A1: The primary mechanism of metabolic resistance to Fenoxaprop-p-ethyl involves enhanced detoxification by two major enzyme families: Cytochrome P450 monooxygenases (CYPs) and Glutathione (B108866) S-transferases (GSTs).[1][2][3] In some cases, other enzyme families like glycosyl transferases (GTs) and the activity of ATP-binding cassette (ABC) transporters may also contribute to resistance by conjugating and sequestering the herbicide and its metabolites.[1]

Q2: How can I determine if metabolic resistance is the cause of Fenoxaprop-p-ethyl failure in my weed population?

A2: First, rule out target-site resistance (TSR) by sequencing the ACCase gene to check for known resistance-conferring mutations.[4] If no TSR mutations are found, the likely cause is non-target-site resistance (NTSR), primarily enhanced metabolism. To confirm this, you can conduct whole-plant bioassays with and without metabolic inhibitors. A significant reversal of resistance in the presence of an inhibitor (e.g., malathion (B1675926) or piperonyl butoxide for CYPs) strongly suggests metabolic resistance.[4][5][6]

Q3: What are the common metabolites of Fenoxaprop-p-ethyl found in plants?

A3: Fenoxaprop-p-ethyl is rapidly hydrolyzed in plants to its active form, Fenoxaprop-p acid.[7][8][9] Further metabolism by CYPs can lead to hydroxylation of the phenyl ring.[10] The resulting hydroxylated metabolites can then be conjugated with glucose by glycosyl transferases or with glutathione by GSTs, leading to their detoxification and sequestration.[10][11]

Q4: Which inhibitors are recommended for studying CYP- and GST-mediated metabolism?

A4: For inhibiting Cytochrome P450s, malathion and piperonyl butoxide (PBO) are commonly used.[5][6] For Glutathione S-transferases, 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) is a known inhibitor.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in whole-plant bioassays.

Possible Cause Troubleshooting Step
Variable plant growth stage. Ensure all plants (both resistant and susceptible biotypes) are at the same growth stage (e.g., 2-3 leaf stage) at the time of herbicide application.[12]
Uneven herbicide application. Calibrate your sprayer to ensure a consistent application volume and pressure. Use a spray cabinet for uniform coverage.
Environmental stress. Maintain consistent and optimal growing conditions (temperature, light, humidity) as environmental stress can affect plant metabolism and herbicide uptake.
Improper seed collection and storage. Collect mature seeds from multiple surviving plants to ensure a representative sample. Store seeds in a cool, dry place to maintain viability.[12][13]

Issue 2: No significant reversal of resistance with metabolic inhibitors.

Possible Cause Troubleshooting Step
Inhibitor concentration is too low or too high. Perform a dose-response experiment with the inhibitor alone to determine the optimal non-phytotoxic concentration.
Timing of inhibitor application is not optimal. Apply the inhibitor prior to the herbicide application to ensure it has been absorbed and is active when the herbicide is introduced. A common pre-treatment time is 1-2 hours before herbicide application.
The primary resistance mechanism is not inhibited by the selected compound. Consider the possibility of other resistance mechanisms, such as target-site mutations, altered herbicide translocation, or involvement of other enzyme families like GTs or ABC transporters.[1] It's also possible that the specific CYPs or GSTs involved are not effectively inhibited by the chosen compound.
Rapid degradation of the inhibitor. Check the literature for the stability of the inhibitor under your experimental conditions.

Issue 3: Difficulty in quantifying Fenoxaprop-p-ethyl and its metabolites via HPLC.

Possible Cause Troubleshooting Step
Poor extraction efficiency. Optimize your extraction solvent and method. Microwave-assisted extraction (MAE) with acetone (B3395972) has been shown to be effective.[14] A common solvent system is an acetonitrile (B52724)/water mixture.[15]
Matrix effects from plant extracts. Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds.
Low analyte concentration. Concentrate your sample using a rotary evaporator or nitrogen stream before HPLC analysis.
Co-elution of compounds. Adjust the mobile phase gradient and flow rate to improve the separation of Fenoxaprop-p-ethyl and its metabolites.[14]
Degradation of analytes during sample preparation. Keep samples on ice and minimize exposure to light during extraction and processing.

Data Presentation

Table 1: Dose-Response Data for Fenoxaprop-p-ethyl in Susceptible (S) and Resistant (R) Weed Populations.

PopulationHerbicideED50 (g ai/ha)Resistance Index (RI)Reference
Alopecurus japonicus (S)Fenoxaprop-p-ethyl15.3-[4]
Alopecurus japonicus (R)Fenoxaprop-p-ethyl183.612.0[4]
Polypogon fugax (S)Fenoxaprop-p-ethyl12.5-[5]
Polypogon fugax (R)Fenoxaprop-p-ethyl>1600>128[5]
Alopecurus aequalis (S)Fenoxaprop-p-ethyl28.7-[6]
Alopecurus aequalis (R)Fenoxaprop-p-ethyl1045.536.4[6]

Table 2: Effect of Metabolic Inhibitors on the Efficacy of Fenoxaprop-p-ethyl in Resistant Weed Populations.

Weed PopulationInhibitorReversal of Resistance (Fold)Reference
Alopecurus japonicusMalathion2.5[4]
Polypogon fugaxPiperonyl butoxide (PBO)~55% increase in susceptibility[5]
Alopecurus aequalisPiperonyl butoxide (PBO)Significant (P < 0.05)[6]

Table 3: Cytochrome P450 Content in Susceptible (S) and Resistant (R) Weed Populations.

Weed PopulationTreatmentP450 Content (nmol/mg protein) in SP450 Content (nmol/mg protein) in RFold Increase (R vs S)Reference
Polypogon fugaxUntreated~0.15~0.251.67[5],[16]
Polypogon fugaxFenoxaprop-p-ethyl~0.18~0.613.39[5],[16]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

  • Plant Growth: Grow seeds from susceptible and putative resistant populations in pots in a greenhouse under controlled conditions.[12]

  • Herbicide Application: At the 2-3 leaf stage, treat plants with a range of Fenoxaprop-p-ethyl doses. Include an untreated control for each population.[12]

  • Data Collection: Three to four weeks after treatment, assess plant survival and visually estimate biomass reduction compared to untreated controls.[17]

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality or growth reduction (ED50) for each population. The Resistance Index (RI) is calculated as the ratio of the ED50 of the resistant population to the ED50 of the susceptible population.

Protocol 2: Metabolic Inhibitor Assay

  • Plant Growth: Grow resistant and susceptible plants as described in Protocol 1.

  • Inhibitor Application: At the 2-3 leaf stage, apply a non-phytotoxic dose of a metabolic inhibitor (e.g., malathion, PBO) to a subset of plants.[18]

  • Herbicide Application: After a set time (e.g., 1-2 hours), apply Fenoxaprop-p-ethyl at a dose that is lethal to the susceptible population but not the resistant population.

  • Assessment: Assess plant survival and biomass as in Protocol 1. A significant increase in mortality or biomass reduction in the inhibitor-treated resistant plants indicates that the inhibited enzyme family is involved in resistance.

Protocol 3: Quantification of Fenoxaprop-p-ethyl and its Metabolites by HPLC

  • Sample Collection: Harvest plant tissue at various time points after herbicide application (e.g., 2, 8, 24, 48, 96 hours).[19]

  • Extraction: Homogenize the plant tissue and extract with a suitable solvent such as an acetonitrile/water mixture.[15] Microwave-assisted extraction can enhance recovery.[14]

  • Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds from the crude extract.

  • HPLC Analysis: Analyze the cleaned-up extract using a reverse-phase C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water).[14] Use a UV or mass spectrometry detector for quantification.

  • Quantification: Prepare a standard curve using analytical standards of Fenoxaprop-p-ethyl and its known metabolites to quantify their concentrations in the plant samples.[14]

Visualizations

Fenoxaprop_Metabolism FPE Fenoxaprop-p-ethyl FPA Fenoxaprop-p-acid (Active form) FPE->FPA Esterase CYP_Metabolite Hydroxylated Fenoxaprop-p-acid FPA->CYP_Metabolite Cytochrome P450s GST_Conjugate Glutathione Conjugate FPA->GST_Conjugate GSTs GT_Conjugate Glucose Conjugate CYP_Metabolite->GT_Conjugate GTs Detox Detoxification & Sequestration GST_Conjugate->Detox GT_Conjugate->Detox

Caption: Metabolic pathway of Fenoxaprop-p-ethyl in resistant weeds.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 Conclusion A Collect seeds from suspected resistant population B Whole-plant dose-response assay vs. susceptible population A->B C Resistance Confirmed? B->C D Sequence ACCase gene C->D Yes E Target-site mutation found? D->E F Inhibitor Assays (PBO/Malathion) E->F No H Target-Site Resistance E->H Yes G Metabolism Study (HPLC) Quantify parent & metabolites F->G I Metabolic Resistance G->I

Caption: Workflow for investigating Fenoxaprop-p-ethyl resistance.

Troubleshooting_Logic Start Unexpected Result in Inhibitor Assay Q1 Was inhibitor dose optimized and non-phytotoxic? Start->Q1 A1 Perform inhibitor dose-response curve Q1->A1 No Q2 Was inhibitor applied as a pre-treatment? Q1->Q2 Yes A1->Q1 A2 Adjust application timing Q2->A2 No Q3 Have you ruled out Target-Site Resistance? Q2->Q3 Yes A2->Q2 A3 Sequence ACCase gene Q3->A3 No Conclusion Consider alternative NTSR mechanisms (e.g., GTs, ABC transporters) or involvement of uninhibited P450/GST isoforms Q3->Conclusion Yes A3->Q3

Caption: Troubleshooting logic for unexpected inhibitor assay results.

References

Solving peak tailing issues in HPLC analysis of Fenoxaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Fenoxaprop-p-ethyl (B1329639), with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing in Fenoxaprop-p-ethyl Analysis

Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge that extends beyond the expected Gaussian shape. This can negatively impact resolution, integration accuracy, and overall data reproducibility. This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of Fenoxaprop-p-ethyl.

Q1: What are the primary causes of peak tailing for Fenoxaprop-p-ethyl?

A1: Peak tailing in the analysis of Fenoxaprop-p-ethyl, a neutral compound in its ester form, is often attributed to several factors:

  • Secondary Interactions: The most frequent cause is the interaction of the analyte with active sites on the stationary phase, particularly residual silanol (B1196071) groups (Si-OH) on silica-based columns like C18.[1][2] These interactions introduce a secondary, undesirable retention mechanism, leading to peak asymmetry.[1]

  • Mobile Phase pH Issues: While Fenoxaprop-p-ethyl is an ester and does not have a pKa, it can undergo hydrolysis to form Fenoxaprop acid, especially under acidic or basic conditions.[3][4] The pKa of Fenoxaprop acid is predicted to be around 3.16.[5][6] If the mobile phase pH is close to this pKa, the resulting acid can exist in both ionized and non-ionized forms, contributing to peak broadening and tailing.[7][8]

  • Column Degradation: Over time, the stationary phase can degrade, or the column inlet frit can become partially blocked by particulates from the sample or mobile phase. This can distort the flow path and lead to poor peak shapes.

  • Extra-Column Effects: Excessive tubing length, large-diameter tubing, or poorly made connections between the injector, column, and detector can increase dead volume, causing band broadening and peak tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peaks.

Q2: How can I systematically troubleshoot peak tailing for Fenoxaprop-p-ethyl?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the issue. The following workflow can guide your troubleshooting process.

G start Start: Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_column Check for Column Issues: - Frit blockage - Bed collapse yes_all->check_column check_connections Inspect System Connections: - Fittings - Tubing (extra-column volume) yes_all->check_connections check_mobile_phase Investigate Mobile Phase and Analyte Interactions no_all->check_mobile_phase flush_column Action: Reverse and flush column. If no improvement, replace. check_column->flush_column adjust_connections Action: Remake connections. Use shorter, narrower tubing. check_connections->adjust_connections end End: Peak Shape Improved flush_column->end adjust_connections->end check_ph Is mobile phase pH controlled and appropriate? check_mobile_phase->check_ph check_sample Review Sample Preparation check_mobile_phase->check_sample yes_ph Yes check_ph->yes_ph no_ph No check_ph->no_ph check_silanol Consider Silanol Interactions yes_ph->check_silanol adjust_ph Action: Adjust mobile phase pH. For Fenoxaprop-p-ethyl, a slightly acidic pH (e.g., 3.0-4.0) is often a good starting point to suppress silanol activity and minimize hydrolysis to the acid form. no_ph->adjust_ph adjust_ph->end use_additive Action: Use a mobile phase additive (e.g., 0.1% formic acid). check_silanol->use_additive change_column Action: Switch to a column with lower silanol activity (e.g., end-capped, hybrid). check_silanol->change_column use_additive->end change_column->end dilute_sample Action: Dilute sample to avoid overload. check_sample->dilute_sample check_solvent Action: Ensure sample is dissolved in a solvent weaker than or equal to the mobile phase. check_sample->check_solvent dilute_sample->end check_solvent->end

Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

Q3: What is the ideal mobile phase pH for Fenoxaprop-p-ethyl analysis?

A3: Since Fenoxaprop-p-ethyl is an ester, it is neutral and its retention is not directly influenced by mobile phase pH in the same way as acids or bases. However, the pH is still a critical parameter to control for two main reasons:

  • Minimizing Silanol Interactions: At a low pH (around 2.5-3.5), the residual silanol groups on the silica (B1680970) packing are protonated and thus less likely to interact with the analyte through ion-exchange mechanisms.[2]

  • Controlling Hydrolysis: Fenoxaprop-p-ethyl can hydrolyze to its corresponding carboxylic acid, Fenoxaprop acid.[3] This degradation is pH-dependent. While stable in neutral conditions, hydrolysis is faster in both acidic and basic environments.[3] The presence of the resulting acid (pKa ~3.16) can lead to peak distortion if the pH is not well-controlled.[5]

A good starting point for mobile phase pH is typically in the range of 3.0 to 4.0. It is highly recommended to use a buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH throughout the analysis.[7]

Q4: Can mobile phase additives improve the peak shape of Fenoxaprop-p-ethyl?

A4: Yes, mobile phase additives can be very effective. For Fenoxaprop-p-ethyl, the most common and effective additives are weak acids:

  • Formic Acid (0.1%): This is a widely used additive that helps to control the mobile phase pH at a low level, which suppresses the ionization of residual silanol groups.

  • Acetic Acid (0.1%): Similar to formic acid, acetic acid can also be used to maintain a low pH and improve peak shape.

  • Triethylamine (TEA): While sometimes used as a "silanol blocker" for basic compounds, it is generally not necessary or recommended for a neutral compound like Fenoxaprop-p-ethyl and can complicate the mobile phase.[2]

The addition of a small amount of a weak acid is a simple and effective first step to try and mitigate peak tailing.

Q5: How does the choice of HPLC column affect peak tailing for Fenoxaprop-p-ethyl?

A5: The column is a critical factor. For Fenoxaprop-p-ethyl, a standard C18 column is commonly used.[9] However, the type of silica and the column chemistry can have a significant impact on peak shape:

  • Type B Silica (High Purity Silica): Modern columns are typically packed with Type B silica, which has a lower metal content and fewer acidic silanol groups compared to older Type A silica. Using a high-purity silica column will inherently reduce peak tailing.[1]

  • End-capping: Choose a column that is "end-capped." This means that after the C18 chains are bonded to the silica, a smaller silane (B1218182) reagent is used to react with and cover many of the remaining accessible silanol groups, making them unavailable for secondary interactions.[1][10]

  • Hybrid Silica Technology: Columns with hybrid silica particles (e.g., bridged-ethyl hybrid) offer a wider usable pH range and can exhibit reduced silanol activity, leading to improved peak shapes for a variety of compounds.

The following diagram illustrates the interaction of Fenoxaprop-p-ethyl with a standard C18 stationary phase and the effect of residual silanol groups.

G cluster_0 Silica Particle cluster_1 Mobile Phase Si Si O1 O Si->O1 Si_OH Si-OH (Residual Silanol) O1->Si_OH Si_C18 Si-(CH2)17-CH3 (C18 Chain) O1->Si_C18 Analyte Fenoxaprop-p-ethyl Analyte->Si_OH Analyte->Si_C18 Retention Primary Retention (Hydrophobic Interaction) Retention->Analyte Tailing Secondary Interaction (Hydrogen Bonding) Tailing->Analyte

Caption: Analyte interactions with a C18 stationary phase leading to peak tailing.

Experimental Protocols

Standard HPLC Method for Fenoxaprop-p-ethyl Analysis

This is a general-purpose method that can be used as a starting point for the analysis of Fenoxaprop-p-ethyl. Optimization may be required based on the specific instrument, column, and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection UV at 280 nm[9]
Sample Diluent Mobile phase or a weaker solvent (e.g., Acetonitrile:Water 50:50)

Protocol for Mobile Phase Preparation (1 L of 70:30 Acetonitrile:Water with 0.1% Formic Acid)

  • Measure 300 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of formic acid to the water and mix thoroughly.

  • Add 700 mL of HPLC-grade acetonitrile.

  • Transfer the solution to a suitable mobile phase reservoir.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Quantitative Data Summary

The following table provides a hypothetical summary of how different parameters can affect the peak asymmetry factor (As) for Fenoxaprop-p-ethyl. An As value of 1.0 represents a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.

ConditionMobile Phase pHColumn TypeAsymmetry Factor (As)Expected Outcome
A (Initial) 6.8 (unbuffered)Standard C18 (Type A Silica)1.8Significant Tailing
B 3.5 (0.1% Formic Acid)Standard C18 (Type A Silica)1.4Reduced Tailing
C 3.5 (0.1% Formic Acid)End-capped C18 (Type B Silica)1.1Symmetrical Peak
D 8.5 (Ammonium Acetate)Standard C18 (Type A Silica)>2.0Severe Tailing (due to silanol ionization and potential hydrolysis)

Note: This data is illustrative and actual results may vary depending on the specific experimental conditions.

References

Reducing Fenoxaprop-ethyl runoff and leaching in field plot studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting field plot studies on reducing fenoxaprop-ethyl runoff and leaching.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experimental design, execution, and data analysis.

Experimental Setup and Design

  • Question: My control plots are showing unexpected levels of this compound. What could be the cause?

    • Answer: Cross-contamination is a likely source. Consider the following possibilities:

      • Spray Drift: During application, wind can carry this compound to adjacent control plots. Ensure applications are conducted under low-wind conditions and consider using drift-reducing nozzles.[1][2] Establishing buffer zones between treated and control plots is also a crucial preventative measure.[3]

      • Equipment Contamination: Thoroughly clean all application equipment before use, as residue from previous applications can lead to contamination.

      • Surface Runoff: Ensure your plot design prevents surface water from running from treated plots into control plots. This can be achieved through physical barriers or by considering the natural slope of the land.[4][5]

  • Question: I am seeing inconsistent results across my replicate plots. How can I improve consistency?

    • Answer: Inconsistent results can stem from variability in soil characteristics and application uniformity.

      • Soil Heterogeneity: Conduct a thorough soil analysis of your plot area before starting the experiment. Variations in soil type, organic matter content, and pH can significantly impact the adsorption and degradation of this compound.[4] Grouping plots with similar soil characteristics can help reduce variability.

      • Application Uniformity: Calibrate your application equipment carefully to ensure a consistent application rate across all plots.[4] Uneven application can lead to significant differences in the amount of active ingredient present.

Runoff and Leaching Measurement

  • Question: My runoff sample collection system is not capturing all runoff events. What can I do?

    • Answer: The design and placement of your collection system are critical.

      • System Design: For field-scale studies, consider installing collection systems such as flumes or weirs at the edge of the plot to channel and measure total runoff volume. Automated water samplers can be triggered by flow events to ensure collection during unattended periods.

      • Placement: Position collection points at the lowest elevation of the plot to ensure all surface runoff is captured.[6]

  • Question: I am having difficulty distinguishing between this compound and its primary metabolite, fenoxaprop (B166891) acid, in my samples. What analytical methods are recommended?

    • Answer: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) are effective methods for separating and quantifying this compound and its metabolites.[7][8][9][10] this compound rapidly hydrolyzes to fenoxaprop acid in soil and water.[11][12][13][14] Therefore, it is crucial to analyze for both compounds.

Interpreting Results

  • Question: The half-life of this compound in my field study is much shorter than expected. Why might this be?

    • Answer: this compound degradation is influenced by several environmental factors.

      • Soil Properties: Higher soil microbial activity, optimal pH, and warmer temperatures can accelerate the degradation of this compound.[14][15]

      • Hydrolysis: this compound rapidly converts to its more persistent metabolite, fenoxaprop acid, through hydrolysis.[11][13][14][16] Your analytical method should account for this conversion. The half-life of this compound itself can be as short as 0.5 to 2.3 days, while fenoxaprop acid can persist for over 30 days.[7][13][14]

  • Question: My vegetative filter strips (VFS) are not as effective at reducing this compound runoff as the literature suggests. What are the potential reasons?

    • Answer: The effectiveness of VFS depends on their design and maintenance.

      • Design: The width of the VFS is a critical factor; wider strips are generally more effective.[6] The slope of the land should be less than 5% for optimal performance.[6] The type of vegetation is also important; dense, perennial grasses are ideal for trapping sediment and slowing runoff.[6]

      • Maintenance: Over time, sediment can accumulate in the VFS, creating channels that reduce its filtering capacity. Regular maintenance, including sediment removal and reseeding, is necessary to ensure effectiveness.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Metabolite

PropertyThis compoundFenoxaprop AcidReference(s)
Half-life in Soil (aerobic) 0.5 - 2.3 days7.3 - >30 days[7][13][14][17]
Mobility in Soil Immobile to lowLow to medium[16][17]
Primary Degradation Pathway HydrolysisMicrobial degradation[11][14][16]

Table 2: Effectiveness of Mitigation Strategies on Pesticide Reduction

Mitigation StrategySediment ReductionNutrient ReductionHerbicide ReductionReference(s)
Vegetative Filter Strips 75 - 100%50 - 80%44 - 100%[6]
Conservation Tillage Reduces runoff-Reduces losses[1][4]
Cover Crops Reduces erosion--[2]

Experimental Protocols

Protocol 1: Field Plot Setup for Runoff Studies

  • Site Selection: Choose a site with a uniform slope and soil type.[4]

  • Plot Design: Establish replicate plots for each treatment (e.g., control, this compound application, this compound with VFS). A typical plot size is 5m x 10m.

  • Buffer Zones: Create buffer zones of at least 2m around each plot to prevent cross-contamination.[3]

  • Runoff Collection: Install a runoff collection system at the downslope edge of each plot. This can consist of a gutter that channels runoff into a collection basin or an automated water sampler.

  • This compound Application: Apply this compound at the desired rate using a calibrated sprayer.[4] Avoid application during windy conditions.

  • Irrigation/Rainfall Simulation: If natural rainfall is insufficient, use a rainfall simulator to generate runoff events.

  • Sample Collection: Collect runoff samples immediately after each event. Measure the total volume of runoff and take subsamples for analysis.

Protocol 2: Analysis of this compound and Fenoxaprop Acid in Water Samples

  • Sample Preparation:

    • Filter water samples through a 0.45 µm filter to remove suspended solids.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • Instrumentation:

    • Use a High-Performance Liquid Chromatograph (HPLC) with a C18 column.[8][10]

    • Set the UV detector to the appropriate wavelength for this compound and fenoxaprop acid.[8][10]

    • Alternatively, use an LC/MS/MS for higher sensitivity and selectivity.[9]

  • Analysis:

    • Prepare a calibration curve using certified standards of this compound and fenoxaprop acid.

    • Inject the prepared samples and quantify the concentrations based on the calibration curve.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_sampling Data & Sample Collection cluster_analysis Laboratory Analysis site_selection Site Selection plot_design Plot Design & Replication site_selection->plot_design buffer_zones Establish Buffer Zones plot_design->buffer_zones collection_system Install Runoff Collection System buffer_zones->collection_system calibration Equipment Calibration collection_system->calibration application This compound Application calibration->application runoff_event Runoff Event (Rainfall) application->runoff_event sample_collection Collect Runoff Samples runoff_event->sample_collection volume_measurement Measure Runoff Volume sample_collection->volume_measurement sample_prep Sample Preparation (SPE) volume_measurement->sample_prep instrument_analysis HPLC or LC/MS/MS Analysis sample_prep->instrument_analysis quantification Quantification instrument_analysis->quantification

Caption: Experimental workflow for a this compound runoff field study.

fenoxaprop_fate cluster_runoff Runoff cluster_soil Soil cluster_groundwater Groundwater fenoxaprop_ethyl This compound runoff Surface Water Contamination fenoxaprop_ethyl->runoff Dissolved & Adsorbed adsorption Adsorption to Soil Particles fenoxaprop_ethyl->adsorption hydrolysis Hydrolysis fenoxaprop_ethyl->hydrolysis fenoxaprop_acid Fenoxaprop Acid hydrolysis->fenoxaprop_acid degradation Microbial Degradation fenoxaprop_acid->degradation leaching Leaching fenoxaprop_acid->leaching metabolites Further Metabolites degradation->metabolites groundwater Groundwater Contamination leaching->groundwater

Caption: Environmental fate of this compound in soil and water systems.

References

Technical Support Center: Differentiating Fenoxaprop Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on differentiating target-site versus non-target-site resistance to Fenoxaprop, an ACCase-inhibiting herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for Fenoxaprop?

Fenoxaprop-p-ethyl is a selective, systemic herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes in grass weeds.[1] By disrupting this process, Fenoxaprop-p-ethyl leads to the breakdown of cell membranes and ultimately, the death of the weed.[1]

Q2: What is target-site resistance (TSR) to Fenoxaprop?

Target-site resistance (TSR) occurs due to genetic mutations in the gene encoding the ACCase enzyme, the direct target of Fenoxaprop.[3][4][5] These mutations alter the herbicide's binding site on the enzyme, reducing its efficacy.[5] This "key and lock" system is disrupted, and the herbicide can no longer effectively inhibit the enzyme.[5] Known mutations conferring resistance to ACCase inhibitors are found at several codon positions, including 1781, 1999, 2027, 2041, 2078, 2088, and 2096.[3]

Q3: What is non-target-site resistance (NTSR) to Fenoxaprop?

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site.[4][6][7] The most common form of NTSR is enhanced metabolism, where the resistant plant detoxifies the herbicide more rapidly than susceptible plants.[8][9] This is often mediated by enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs).[8][9] Other NTSR mechanisms can include reduced herbicide uptake and translocation.[10][11]

Q4: Can a weed population have both TSR and NTSR?

Yes, it is possible for a weed population to exhibit both target-site and non-target-site resistance mechanisms.[12][13] This can result in broad-spectrum resistance to multiple herbicides with different modes of action, making control particularly challenging.[12]

Q5: What are the first steps to take if I suspect herbicide resistance in my experiments?

Before concluding that you are observing herbicide resistance, it is crucial to rule out other factors that could lead to weed control failure.[14][15] These include:

  • Incorrect herbicide application rate or timing.[15]

  • Unfavorable environmental conditions affecting herbicide activity.[14]

  • Improper sprayer calibration or blockages.[16]

  • The growth stage of the weeds at the time of application.[17]

Once these factors have been eliminated, you can proceed with a systematic investigation of resistance.[14] A common indicator of resistance is the presence of surviving plants of a single weed species alongside effectively controlled species, often in isolated patches.[14][15]

Troubleshooting Guides

Guide 1: Initial Assessment of Resistance

This guide will help you perform a preliminary assessment to confirm the presence of resistance and determine its level.

Problem: Poor efficacy of Fenoxaprop in a weed population that was previously susceptible.

Troubleshooting Steps:

  • Whole-Plant Dose-Response Assay:

    • Objective: To quantify the level of resistance by comparing the dose of Fenoxaprop required to kill 50% of the suspected resistant population (GR50) to that of a known susceptible population.

    • Procedure:

      • Collect mature seeds from the suspected resistant and a known susceptible weed population.[17][18]

      • Germinate the seeds and grow the plants to the 2-3 leaf stage under controlled greenhouse conditions.[19]

      • Apply Fenoxaprop at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate) to both populations.[20]

      • Assess plant survival and biomass reduction 21 days after treatment.[17][19]

      • Calculate the GR50 for each population and determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Data Interpretation:

Resistance Index (RI)Interpretation
1.0 - 2.0Susceptible or very low resistance
2.1 - 5.0Low resistance
5.1 - 10.0Moderate resistance
> 10.0High resistance
Guide 2: Differentiating TSR and NTSR

This guide provides a workflow to distinguish between target-site and non-target-site resistance mechanisms.

Problem: You have confirmed resistance with a whole-plant assay and now need to identify the underlying mechanism.

Experimental Workflow:

ACCase_Inhibition cluster_Cell Grass Weed Cell cluster_Plastid Plastid Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Synthesis Membranes Cell Membranes Fatty_Acids->Membranes Cell_Death Cell Death Membranes->Cell_Death Disruption leads to ACCase->Malonyl_CoA Catalysis Fenoxaprop Fenoxaprop Fenoxaprop->ACCase Inhibition

References

Independent laboratory validation challenges for Fenoxaprop-ethyl analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoxaprop-ethyl analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its metabolites.

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen solvent may not be optimal for the matrix. In complex matrices like soil or plants, the analyte may be strongly adsorbed.- Optimize Solvent System: For soil, a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) has been shown to be effective.[1] For plant matrices, acetonitrile is a common choice.[2] Consider adjusting the polarity of the extraction solvent. - Increase Extraction Time/Energy: Employ techniques like mechanical shaking, sonication, or microwave-assisted extraction (MAE) to improve efficiency.[3][4] - Adjust pH: For the analysis of this compound and its acidic metabolites, acidification of the sample prior to extraction can improve the recovery of the acidic forms.
Analyte Degradation: this compound can degrade to its primary metabolite, Fenoxaprop acid. This can occur during sample preparation or storage.- Control Temperature: Keep samples and extracts cool and protected from light to minimize degradation. - Analyze for Metabolites: Develop the analytical method to simultaneously quantify this compound and its key metabolites, such as Fenoxaprop acid (AE F088406) and AE F054014.[1][5]
Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte signal in the mass spectrometer.[6][7]- Improve Sample Cleanup: Use solid-phase extraction (SPE) with cartridges like Florisil to remove interfering compounds.[2] - Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components. - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[6] - Employ Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects.
Poor Peak Shape or Resolution Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte and column chemistry.- Optimize Mobile Phase: For reverse-phase HPLC, a gradient of acetonitrile or methanol (B129727) and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.[1][2] - Adjust pH: The pH of the mobile phase can affect the peak shape of acidic analytes like Fenoxaprop acid.
Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing and broadening.- Use a Guard Column: This will protect the analytical column from strongly retained matrix components. - Implement a Column Washing Step: After each analytical run or batch, wash the column with a strong solvent to remove contaminants.
High Background Noise in Chromatogram Contaminated Solvents or Reagents: Impurities in solvents or reagents can contribute to high background noise.- Use High-Purity Solvents: Ensure all solvents are HPLC or MS grade. - Check Reagents: Prepare fresh reagents and check for contamination.
Insufficient Sample Cleanup: Complex matrices can introduce a large number of interfering compounds.- Enhance Cleanup Protocol: Consider a multi-step cleanup process, potentially using different SPE sorbents.
Inconsistent Results (Poor Precision) Variability in Sample Preparation: Inconsistent extraction times, volumes, or handling can lead to poor precision.- Standardize Procedures: Ensure all samples are processed identically. Use calibrated pipettes and consistent timings for each step. - Homogenize Samples Thoroughly: Inhomogeneous samples will lead to variability in the amount of analyte extracted.
Instrument Instability: Fluctuations in the LC pump, detector, or mass spectrometer can cause inconsistent responses.- Perform System Suitability Tests: Before running samples, inject a standard solution to verify system performance (e.g., peak area reproducibility, retention time stability). - Regular Instrument Maintenance: Ensure the instrument is regularly serviced and calibrated.

Frequently Asked Questions (FAQs)

Q1: What are the typical validation parameters I should aim for when developing a this compound analytical method?

A1: Based on independent laboratory validations and published methods, here are some typical performance characteristics to target:

Table 1: Typical Validation Parameters for this compound and its Metabolites

ParameterMatrixTypical Value
Limit of Quantitation (LOQ) Soil0.01 mg/kg[1]
Water0.5 ng/mL[5]
Rice0.05 mg/kg[2]
Wheat (Soil, Grain, Straw)5-10 ng/g[8]
Limit of Detection (LOD) Rice0.01 mg/kg[2]
Wheat1-2 ng[8]
Accuracy (Recovery) Soil70-120%[1]
Water70-120%[5]
Rice (Parent Compound)76-86%[2]
Rice (Metabolites)90-103%[2]
Wheat (Soil, Grain, Straw)72.5-91.25%[8]
Precision (RSD) Soil≤20%[1]
Water≤20%[5]
Rice (Parent Compound)3-11%[2]
Rice (Metabolites)6-17%[2]

Q2: How can I mitigate matrix effects when analyzing this compound in complex samples like vegetables?

A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge.[6][7] Fenoxaprop-p-ethyl has been observed to show ion suppression in various vegetable matrices.[6] To address this:

  • Use a robust sample cleanup method: Solid-phase extraction (SPE) is often effective.

  • Employ matrix-matched calibration: This involves preparing your calibration standards in a blank extract of the same matrix as your samples to compensate for the matrix effect.[6]

  • Dilute your sample extract: This can reduce the concentration of interfering co-eluting substances.

  • Utilize an internal standard: Ideally, an isotopically labeled version of this compound should be used to correct for both extraction efficiency and matrix effects.

Q3: What is a common and effective extraction method for this compound from soil samples?

A3: A widely used and validated method for extracting this compound and its metabolites from soil involves a multi-step solvent extraction process.[1] The general workflow is as follows:

  • Extraction with an acetonitrile/water mixture (e.g., 80:20 v/v) using a mechanical shaker.

  • Centrifugation to separate the solid and liquid phases.

  • A subsequent extraction of the soil pellet with a sodium chloride solution.

  • Combining the supernatants for further analysis.

Q4: Do I need a cleanup step after extraction?

A4: The necessity of a cleanup step depends on the complexity of your matrix and the sensitivity and selectivity of your analytical instrument. For relatively clean matrices like water, a simple dilution may suffice, and no cleanup is required.[5] However, for complex matrices like soil, rice, or vegetables, a cleanup step such as SPE with Florisil cartridges is often necessary to remove interferences and reduce matrix effects.[2]

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites in Soil by LC-MS/MS

This protocol is based on a validated method for the determination of Fenoxaprop-p-ethyl and its metabolites AE F088406 and AE F054014 in soil.[1]

1. Extraction: a. Weigh 20 g of soil into a centrifuge tube. b. Add 30 mL of acetonitrile:water (80:20, v:v) and shake mechanically for 20 minutes. c. Centrifuge at 2000 rpm for 3 minutes. Decant the supernatant. d. Repeat steps 1b and 1c. e. Add 20 mL of 10 g/L aqueous sodium chloride solution to the soil pellet, shake for 20 minutes, and centrifuge. f. Combine all supernatants and dilute to a final volume of 80 mL with acetonitrile:water (80:20, v:v). g. Mix an aliquot of the extract with an equal volume of methanol:deionized water (70:30, v:v) before injection.

2. LC-MS/MS Conditions:

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase A: 10:90 (v/v) methanol:water with 10 mM ammonium formate and 120 µL/L formic acid.[1]

  • Mobile Phase B: 90:10 (v/v) methanol:water with 10 mM ammonium formate and 120 µL/L formic acid.[1]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, and then re-equilibrating the column.

  • Ionization: Electrospray ionization (ESI), typically in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for each analyte for quantification and confirmation.

Protocol 2: Analysis of this compound and its Metabolites in Rice by GC-MS and LC-MS/MS

This protocol is adapted for the analysis of the parent compound and its metabolites in rice matrices.[2]

1. Extraction of Parent Compound (this compound): a. Homogenize 10 g of the sample (grain, straw, or plant) with 20 mL of acetonitrile. b. Shake vigorously and filter. c. Concentrate the filtrate to dryness using a rotary evaporator. d. Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. Extraction of Metabolites: a. Homogenize 10 g of the sample with 20 mL of acidified acetonitrile. b. Shake and filter. c. Concentrate the filtrate to dryness. d. Reconstitute the residue in 1 mL of acetonitrile.

3. Cleanup (for Metabolites): a. Load the reconstituted extract onto a Florisil SPE cartridge. b. Elute the metabolites with acetonitrile. c. Evaporate the eluate to dryness under a gentle stream of nitrogen. d. Reconstitute the final residue in acetonitrile for LC-MS/MS analysis.

4. Instrumental Analysis:

  • Parent Compound: Analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Metabolites: Analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization in positive mode.[2]

Visualizations

Fenoxaprop_Ethyl_Soil_Analysis_Workflow cluster_extraction Extraction cluster_final_extraction Final Extraction cluster_preparation Sample Preparation for LC-MS/MS soil_sample 20g Soil Sample add_acn_water Add Acetonitrile/Water (80:20) soil_sample->add_acn_water shake_1 Shake 20 min add_acn_water->shake_1 centrifuge_1 Centrifuge shake_1->centrifuge_1 centrifuge_1->add_acn_water Repeat Extraction supernatant_1 Collect Supernatant centrifuge_1->supernatant_1 add_nacl Add NaCl Solution centrifuge_1->add_nacl combine Combine Supernatants supernatant_1->combine shake_2 Shake 20 min add_nacl->shake_2 centrifuge_2 Centrifuge shake_2->centrifuge_2 supernatant_2 Collect Supernatant centrifuge_2->supernatant_2 supernatant_2->combine dilute Dilute to Final Volume combine->dilute prepare_injection Mix with Methanol/Water dilute->prepare_injection lcmsms LC-MS/MS Analysis prepare_injection->lcmsms Troubleshooting_Logic start Poor Analytical Result (e.g., Low Recovery) check_extraction Is Extraction Efficient? start->check_extraction check_matrix Are Matrix Effects Present? check_extraction->check_matrix Yes optimize_solvent Optimize Solvent System check_extraction->optimize_solvent No check_stability Is Analyte Stable? check_matrix->check_stability No improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Yes analyze_metabolites Analyze for Metabolites check_stability->analyze_metabolites No result_ok Acceptable Result check_stability->result_ok Yes optimize_solvent->check_extraction use_matrix_matched Use Matrix-Matched Calibrants improve_cleanup->use_matrix_matched use_matrix_matched->check_stability analyze_metabolites->result_ok

References

Technical Support Center: Impact of Biochar Amendments on Fenoxaprop-ethyl Toxicity in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of biochar amendments on the toxicity of the herbicide Fenoxaprop-ethyl in soil.

Frequently Asked Questions (FAQs)

Q1: How does biochar amendment affect the degradation of this compound in soil?

A1: Biochar amendment significantly alters the degradation kinetics of this compound and its primary metabolite, fenoxaprop (B166891) acid. While this compound degrades rapidly in both control and biochar-amended soils, with half-lives of less than two days, the presence of biochar can slightly prolong its persistence. For instance, in one study, the half-life of this compound increased from 0.5 days in control soil to 1.2 days in biochar-amended soil.[1][2][3] This is likely due to the sorption of this compound onto the biochar, which can reduce its bioavailability for microbial degradation.[1][2]

Conversely, biochar amendment drastically accelerates the dissipation of the more persistent and herbicidally active metabolite, fenoxaprop acid. The half-life of fenoxaprop acid can decrease from approximately 56.9 days in control soil to as little as 1.5 days in soil amended with biochar.[1][2][3] Biochar appears to restrain the formation of fenoxaprop and promote its dissipation.[1][2][3]

Q2: What is the impact of biochar on the overall toxicity of this compound in soil organisms like earthworms?

A2: Biochar amendment has been shown to effectively reduce the acute toxicity of this compound to soil organisms such as earthworms (Eisenia fetida).[1][2][3] In studies, this compound exhibited low to moderate toxicity to earthworms in control soil, with a reported 14-day LC50 (lethal concentration for 50% of the population) of 322.9 μg g⁻¹.[1][2][3] However, in biochar-amended soil, the LC50 value was found to be above 1000 μg g⁻¹, indicating a significant reduction in toxicity.[2][3][4] This is attributed to the sorption of this compound and its metabolites by biochar, which reduces their bioavailability to earthworms.[2][5]

Q3: Does the type of biochar influence its effect on this compound toxicity?

A3: Yes, the physicochemical properties of the biochar, which are influenced by the feedstock and pyrolysis temperature, can significantly impact its interaction with herbicides.[6][7] Biochars with a higher surface area and lower dissolved organic carbon content tend to have a greater sorption capacity for herbicides.[8] For example, biochar produced at higher temperatures (e.g., 700°C) generally exhibits greater sorption of herbicides compared to biochars produced at lower temperatures.[7][9] Therefore, the selection of biochar is a critical experimental parameter.

Q4: What are the expected trends in the concentration of this compound and its metabolite, fenoxaprop acid, over time in a biochar-amended soil experiment?

A4: In a typical experiment, you would expect to see a rapid decrease in the concentration of the parent compound, this compound, in both control and biochar-amended soils within the first few days.[1][2] The concentration of the metabolite, fenoxaprop acid, will initially increase as this compound is transformed, peaking within the first 12 hours in both soil types.[1][5] Following this peak, the concentration of fenoxaprop acid will gradually decrease. However, in biochar-amended soil, this decrease will be significantly faster and the peak concentration of fenoxaprop acid will be lower compared to the control soil.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent degradation rates of this compound in replicate samples.

  • Possible Cause 1: Non-homogeneous mixing of biochar and/or this compound in the soil.

    • Solution: Ensure thorough and consistent mixing of the soil, biochar, and this compound solution for each replicate. A mechanical shaker or a standardized manual mixing protocol can help improve homogeneity.

  • Possible Cause 2: Variations in soil moisture content.

    • Solution: Carefully control and maintain a consistent moisture content (e.g., 30% water holding capacity) across all experimental units.[1] Regularly check and adjust the moisture levels throughout the incubation period.

  • Possible Cause 3: Microbial activity differences between replicates.

    • Solution: Use soil from a single, well-mixed batch for all replicates to minimize initial microbial community variations. Acclimatize the soil to the experimental temperature and moisture conditions for a period before introducing the herbicide and biochar.

Problem 2: No significant difference in earthworm toxicity between control and biochar-amended soil.

  • Possible Cause 1: Insufficient biochar application rate.

    • Solution: The effect of biochar is dose-dependent. A common application rate in research is 5% (w/w).[1][2][3] If no effect is observed, consider if the application rate is too low to significantly alter the bioavailability of this compound.

  • Possible Cause 2: Biochar properties are not conducive to sorption.

    • Solution: Characterize your biochar's properties, including surface area, pore volume, and pH. Biochars with low surface area may have limited sorption capacity. Consider using a different type of biochar known to be effective in sorbing organic contaminants.[6]

  • Possible Cause 3: The test organism is not sensitive enough at the tested concentrations.

    • Solution: Review the literature for appropriate toxicity test endpoints and concentration ranges for Eisenia fetida and this compound.[1] Ensure your experimental concentrations are within a range that is expected to show a dose-response relationship.

Data Presentation

Table 1: Degradation Kinetics of this compound and Fenoxaprop in Control and Biochar-Amended Soil

CompoundSoil TreatmentHalf-life (t½) in days90% Degradation Time (DT90) in daysMaximum Metabolite Concentration (μg g⁻¹)
This compound Control Soil0.5[2][3]2[2]N/A
Biochar-Amended Soil1.2[2][3]17[2]N/A
Fenoxaprop (metabolite) Control Soil56.9[1][2][3]>355.787[2][3]
Biochar-Amended Soil1.5[1][2][3]-3.865[2][3]

Table 2: Acute Toxicity of this compound to Earthworms (Eisenia fetida) in Control and Biochar-Amended Soil (14-day exposure)

Soil TreatmentLC50 (μg g⁻¹)Mortality at 1000 μg g⁻¹
Control Soil 322.9[1][2][3]100%[2][3]
Biochar-Amended Soil >1000[2][3][4]0%[2][3]

Experimental Protocols

1. Soil Incubation Study for Degradation Kinetics

  • Materials:

    • Test soil (e.g., sandy loam), sieved (<2 mm).

    • Biochar (e.g., rice husk biochar pyrolyzed at 550°C).[1]

    • This compound (analytical standard).

    • Acetone (B3395972) (analytical grade).

    • Incubator.

  • Procedure:

    • Prepare two soil treatments: a control and a biochar-amended treatment (e.g., 5% w/w biochar).[1]

    • Adjust the moisture content of both soil treatments to 30% of their water holding capacity.[1]

    • Fortify the soils with a this compound solution in acetone to achieve a final concentration of 10 μg g⁻¹.[1] An untreated control should also be prepared.

    • Thoroughly mix the soils to ensure even distribution.

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 0.5, 1, 2, 5, 10, 21, and 35 days).

    • Extract this compound and its metabolite, fenoxaprop acid, from the soil samples using an appropriate solvent (e.g., ethyl acetate).[4]

    • Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4]

    • Calculate the degradation kinetics using first-order models.[1][2]

2. Earthworm Acute Toxicity Bioassay (OECD 207)

  • Materials:

    • Adult earthworms (Eisenia fetida) with a well-developed clitellum.

    • Test soil (as prepared for the degradation study).

    • Glass beakers (1 L).

    • Controlled environment chamber.

  • Procedure:

    • Prepare a range of this compound concentrations in both control and biochar-amended soil (e.g., 62.5, 125, 250, 500, and 1000 μg g⁻¹).[1][2] Also, prepare a solvent control for each soil type.

    • Add a known weight of the prepared soil (e.g., 750 g) to each glass beaker.

    • Introduce a set number of acclimatized earthworms (e.g., 10) into each beaker.[1]

    • Place the beakers in a controlled environment chamber with continuous illumination at 20 ± 2°C for 14 days.[1]

    • Assess earthworm mortality on day 14 by gently probing the anterior end. Lack of response indicates mortality.[5]

    • Calculate the LC50 value using appropriate statistical software.

Mandatory Visualizations

Experimental_Workflow_Degradation_Study cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation Incubation & Sampling cluster_analysis Analysis soil_prep Soil Sieving & Moisture Adjustment control_soil Control Soil soil_prep->control_soil biochar_prep Biochar Characterization amended_soil Biochar-Amended Soil (5%) biochar_prep->amended_soil herbicide_prep This compound Stock Solution fortification Herbicide Fortification (10 µg/g) herbicide_prep->fortification control_soil->fortification amended_soil->fortification incubation Incubation (20°C, dark) fortification->incubation sampling Time-course Sampling (0-35 days) incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC-MS/MS Analysis extraction->hplc kinetics Degradation Kinetics Calculation hplc->kinetics

Caption: Experimental workflow for the this compound degradation study.

Fenoxaprop_Degradation_Pathway cluster_control Control Soil cluster_biochar Biochar-Amended Soil F_ethyl_C This compound F_acid_C Fenoxaprop Acid F_ethyl_C->F_acid_C Rapid Hydrolysis Degradation_C Slow Degradation F_acid_C->Degradation_C t½ = 56.9 days F_ethyl_B This compound F_acid_B Fenoxaprop Acid F_ethyl_B->F_acid_B Hydrolysis Sorption Sorption to Biochar F_ethyl_B->Sorption Adsorption Degradation_B Rapid Degradation F_acid_B->Degradation_B t½ = 1.5 days

Caption: this compound degradation pathway in soil with and without biochar.

Troubleshooting_Logic start Problem: Inconsistent Degradation Data q1 Is mixing protocol standardized? start->q1 sol1 Implement consistent mixing procedure. q1->sol1 No q2 Is soil moisture uniform? q1->q2 Yes a1_yes Yes a1_no No end Re-run experiment sol1->end sol2 Standardize and monitor moisture content. q2->sol2 No q3 Is soil source homogeneous? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Use a single, well-mixed soil batch. q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for inconsistent degradation results.

References

Validation & Comparative

Comparative Efficacy of Fenoxaprop-ethyl and Cyhalofop-butyl on Barnyardgrass (Echinochloa crus-galli)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Weed Science Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of Fenoxaprop-ethyl and Cyhalofop-butyl for the control of barnyardgrass (Echinochloa crus-galli), a major weed in rice and other crops. The information presented is based on available experimental data to assist researchers and scientists in their understanding and evaluation of these two widely used herbicides.

Mechanism of Action

Both this compound and Cyhalofop-butyl belong to the aryloxyphenoxypropionate (AOPP) group of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of ACCase disrupts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately, plant death.[1]

While both herbicides share the same primary target, they can exhibit different symptomologies on barnyardgrass. This compound typically induces more rapid and pronounced chlorosis (yellowing) and desiccation (drying) of the treated leaves.[2] In contrast, Cyhalofop-butyl is characterized by a greater initial inhibition of new growth, suggesting differences in their translocation and metabolism within the plant.[2]

Quantitative Efficacy Data

The following tables summarize the comparative efficacy of this compound and Cyhalofop-butyl on barnyardgrass based on field experiments.

Table 1: Effect of Fenoxaprop-p-ethyl and Cyhalofop-butyl on Weed Density and Dry Weight of Barnyardgrass in Transplanted Rice at 58 Days After Transplanting (DAT)

TreatmentApplication Rate (g a.i./ha)Barnyardgrass Density (No./m²)Total Weed Dry Weight (g/m²)Weed Control Efficiency (%)
Fenoxaprop-p-ethyl51.7518.311.871.1
Fenoxaprop-p-ethyl60.3816.510.275.0
Fenoxaprop-p-ethyl69.014.18.579.2
Fenoxaprop-p-ethyl 86.25 11.8 6.7 83.6
Cyhalofop-butyl 80.0 12.9 7.6 81.4
Weedy Check-45.240.80.0

Source: Adapted from Kumar et al., 2022.[3][4]

Table 2: Comparative Growth and Yield Attributes of Transplanted Rice under different Herbicide Treatments at 60 DAT

TreatmentApplication Rate (g a.i./ha)Plant Height (cm)No. of Tillers/hillPlant Dry Matter ( g/hill )
Fenoxaprop-p-ethyl86.2592.413.129.8
Cyhalofop-butyl80.091.812.929.1

Source: Adapted from Kumar et al., 2022.[3]

The data indicates that at the tested application rates, Fenoxaprop-p-ethyl at 86.25 g a.i./ha resulted in a slightly lower barnyardgrass density and total weed dry weight, and consequently a higher weed control efficiency compared to Cyhalofop-butyl at 80 g a.i./ha.[3][4] However, the growth attributes of the rice crop were comparable between these two treatments, suggesting both are effective in reducing weed competition.[3]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the comparative efficacy of this compound and Cyhalofop-butyl on barnyardgrass, based on common practices in weed science research.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Dependent on land availability and equipment, but typically in the range of 3m x 5m or 5m x 5m.

2. Crop and Weed Establishment:

  • Crop: A suitable rice variety is sown or transplanted at the recommended seed rate and spacing.

  • Weed: If natural infestation is not uniform, barnyardgrass seeds can be broadcasted and incorporated into the soil before crop establishment to ensure a consistent weed pressure.

3. Herbicide Treatments:

  • Herbicides: this compound and Cyhalofop-butyl.

  • Application Rates: A range of doses for each herbicide, including the recommended field rate, and rates above and below this to establish a dose-response relationship. A weedy check (no herbicide) and a weed-free check (manual weeding) should be included as controls.

  • Application Timing: Post-emergence, typically when barnyardgrass is at the 2-4 leaf stage.

  • Application Method: A calibrated backpack sprayer with a flat-fan nozzle, ensuring uniform coverage of the plots. Spray volume is typically around 300-400 L/ha.

4. Data Collection:

  • Weed Density: Number of barnyardgrass plants per unit area (e.g., per m²) is recorded at specific intervals after herbicide application (e.g., 20, 40, and 60 days after transplanting).

  • Weed Biomass: Above-ground parts of barnyardgrass from a specified area in each plot are harvested, dried in an oven at 70°C for 72 hours, and the dry weight is recorded.

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

  • Crop Phytotoxicity: Visual assessment of any crop injury (e.g., stunting, chlorosis, necrosis) is recorded at regular intervals after herbicide application on a scale of 0-10 (0 = no injury, 10 = complete crop death).

  • Crop Growth Parameters: Plant height, number of tillers per hill, and crop dry matter accumulation are measured.

  • Yield and Yield Components: At crop maturity, grain yield and straw yield are recorded from a net plot area.

5. Statistical Analysis:

  • The collected data is subjected to Analysis of Variance (ANOVA) appropriate for the experimental design.

  • Treatment means are separated using a suitable test, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD at a significance level of p≤0.05.

Visualizations

Signaling Pathway of ACCase Inhibition by this compound and Cyhalofop-butyl

ACCase_Inhibition cluster_herbicide Herbicides cluster_plant Barnyardgrass Cell Fenoxaprop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Fenoxaprop->ACCase Inhibits Cyhalofop Cyhalofop-butyl Cyhalofop->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes conversion AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation & Integrity FattyAcids->Membranes Growth Plant Growth (New Leaves, Shoots) Membranes->Growth

Caption: Mechanism of action of this compound and Cyhalofop-butyl.

Experimental Workflow for Herbicide Efficacy Evaluation

Herbicide_Trial_Workflow A 1. Experimental Design (Randomized Complete Block) B 2. Field Preparation & Crop/Weed Establishment A->B C 3. Herbicide Application (this compound vs. Cyhalofop-butyl) at 2-4 leaf stage of Barnyardgrass B->C D 4. Data Collection (Weed Density, Biomass, Crop Phytotoxicity) C->D E 5. Further Data Collection (Crop Growth Parameters) D->E F 6. Harvest (Yield and Yield Components) E->F G 7. Statistical Analysis (ANOVA) F->G H 8. Comparative Efficacy Report G->H

Caption: Workflow for a comparative herbicide efficacy trial.

References

Fenoxaprop-Resistant Echinochloa colona: A Comparative Analysis of Cross-Resistance to Clethodim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-resistance profile of fenoxaprop-resistant Echinochloa colona (junglerice) to clethodim, another acetyl-CoA carboxylase (ACCase) inhibiting herbicide. The information presented herein is synthesized from peer-reviewed research and is intended to inform research and development efforts in the agricultural and herbicide discovery sectors.

Executive Summary

Studies on fenoxaprop-resistant Echinochloa colona have revealed varying patterns of cross-resistance to clethodim, largely dependent on the underlying resistance mechanism. In some populations, resistance to fenoxaprop, an aryloxyphenoxypropionate (FOP) herbicide, does not confer resistance to clethodim, a cyclohexanedione (DIM) herbicide. This is particularly observed in cases of non-target-site resistance. However, specific target-site mutations in the ACCase gene, such as the Ile1781Leu substitution, have been shown to confer resistance to both herbicide families, indicating a potential for cross-resistance. This guide will delve into the experimental data and protocols that elucidate these findings.

Quantitative Data Comparison

The following table summarizes the quantitative data from a study on a fenoxaprop-resistant Echinochloa colona population from Mississippi, which did not exhibit cross-resistance to clethodim.[1][2]

HerbicidePopulationED50 (g ai ha⁻¹)Resistance Index (RI)Control at Field Rate
Fenoxaprop-p-ethyl Susceptible (S)20-Not Applicable
Resistant (R)24912.45No
Clethodim Resistant (R)Not DeterminedNot ApplicableYes
Sethoxydim Resistant (R)Not DeterminedNot ApplicableYes

ED50: The effective dose required to reduce plant growth by 50%. Resistance Index (RI): Calculated as the ratio of the ED50 of the resistant population to the ED50 of the susceptible population.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize herbicide resistance in Echinochloa colona.

Dose-Response Assay

This experiment determines the herbicide dose required to inhibit plant growth and is used to calculate the ED50 value.

  • Plant Material: Seeds from both suspected resistant and known susceptible Echinochloa colona populations are germinated and grown in a controlled greenhouse environment.

  • Experimental Design: Plants at the 3-4 leaf stage are treated with a range of herbicide concentrations. For fenoxaprop-p-ethyl, this could range from 0 to several times the recommended field rate. A non-treated control is included for comparison.

  • Herbicide Application: Herbicides are applied using a calibrated sprayer to ensure uniform coverage.

  • Data Collection: Plant biomass (fresh or dry weight) is measured at a set time point after treatment (e.g., 21 days).

  • Statistical Analysis: A non-linear regression model (e.g., a four-parameter logistic curve) is used to fit the dose-response data and calculate the ED50 value for each population. The resistance index is then calculated by dividing the ED50 of the resistant population by that of the susceptible population.

ACCase Enzyme Assay

This in vitro assay directly measures the sensitivity of the ACCase enzyme to the herbicide, helping to distinguish between target-site and non-target-site resistance.[1][2]

  • Enzyme Extraction: Fresh leaf tissue from both resistant and susceptible plants is harvested and the ACCase enzyme is extracted and partially purified.

  • Assay Procedure: The activity of the ACCase enzyme is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into a stable, acid-precipitable product (malonyl-CoA). The assay is conducted in the presence of increasing concentrations of the herbicide (e.g., fenoxaprop-p-ethyl).

  • Data Analysis: The herbicide concentration that inhibits enzyme activity by 50% (I50) is determined for both the resistant and susceptible populations. A significant difference in I50 values between the populations suggests target-site resistance. If the I50 values are similar, the resistance is likely due to a non-target-site mechanism.[1][2]

Visualizations

Experimental Workflow for Resistance Analysis

The following diagram illustrates the typical workflow for identifying and characterizing herbicide resistance in a weed population.

G cluster_0 Field Observation cluster_3 Conclusion A Poor weed control after fenoxaprop application B Seed Collection (Suspected R and known S populations) A->B C Dose-Response Assay (Fenoxaprop & Clethodim) B->C D Calculate ED50 and Resistance Index (RI) C->D E ACCase Enzyme Assay C->E F ACCase Gene Sequencing C->F G Metabolism Studies C->G H Determine Resistance Level and Cross-Resistance Pattern D->H I Identify Resistance Mechanism (Target-site vs. Non-target-site) E->I F->I G->I G cluster_0 Herbicide Application cluster_1 Plant Response cluster_2 Resistance Mechanisms cluster_3 Outcome Fenoxaprop Fenoxaprop (FOP) ACCase ACCase Enzyme Fenoxaprop->ACCase Inhibits Clethodim Clethodim (DIM) Clethodim->ACCase Inhibits TSR Target-Site Resistance (e.g., Ile1781Leu mutation) ACCase->TSR Mutation affects binding of both FOPs and DIMs NTSR Non-Target-Site Resistance (e.g., Enhanced Metabolism) ACCase->NTSR Fenoxaprop is metabolized before reaching ACCase CrossResistance Cross-Resistance to Clethodim TSR->CrossResistance NoCrossResistance No Cross-Resistance to Clethodim NTSR->NoCrossResistance

References

Validating Enantiomeric Purity of Fenoxaprop-P-ethyl: A UPLC Method Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like Fenoxaprop-P-ethyl is critical for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of a validated Ultra-Performance Liquid Chromatography (UPLC) method for determining the enantiomeric purity of Fenoxaprop-P-ethyl, alongside alternative analytical techniques. Experimental data and detailed protocols are presented to support methodological evaluation and adoption.

Fenoxaprop-P-ethyl, the active R-enantiomer of the herbicide Fenoxaprop-ethyl, requires precise analytical methods to quantify its enantiomeric purity and detect the presence of the inactive and undesired S-enantiomer. While various techniques exist, UPLC offers a powerful combination of high resolution, speed, and sensitivity.

Comparative Analysis of Analytical Methods

The primary method for determining the enantiomeric purity of Fenoxaprop-P-ethyl is chiral chromatography. Below is a comparison of a validated UPLC method with other relevant techniques. While a complete UPLC validation dataset for Fenoxaprop-P-ethyl enantiomers was not publicly available, this guide presents data for a closely related compound, Fenpropidin, analyzed by a chiral UPLC-MS/MS method, to serve as a benchmark. This is supplemented with data from an HPLC method for Quizalofop-p-ethyl, another aryloxyphenoxypropionate herbicide, and a non-enantioselective LC-MS/MS method for Fenoxaprop-P-ethyl.

Parameter Chiral UPLC-MS/MS for Fenpropidin Enantiomers Chiral HPLC for Quizalofop-p-ethyl LC-MS/MS for Fenoxaprop-P-ethyl & Metabolites (Non-enantioselective) Spectrophotometry for Fenoxaprop-P-ethyl (Non-enantioselective)
Linearity (R²) ≥ 0.9988[1]0.9971[2]> 0.998[3]Not specified
Accuracy (Recovery %) 71.5 – 106.1%[1]Not specified70 - 120%[3]95 - 97%
Precision (RSD %) Intra-day: 0.3 – 8.9%Inter-day: 0.5 – 8.0%[1]< 1.5% (Repeatability)≤ 20%[3]3.5%
Limit of Detection (LOD) Not specified17.8 µg/mL[2]Not Reported[3]0.029 µg/mL
Limit of Quantitation (LOQ) 5 µg/kg[1]54.1 µg/mL[2]0.01 mg/kg (in soil)[3]0.098 µg/mL
Instrumentation UPLC-MS/MS[1]HPLC-UV[2]LC-MS/MS[3]Spectrophotometer
Key Advantage High sensitivity and selectivity for enantiomersRobust and widely availableHigh sensitivity for parent and metabolitesSimple and low cost
Key Limitation Higher cost and complexityLower resolution and longer run times than UPLCNot suitable for enantiomeric separationLacks specificity for enantiomers

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for the chiral UPLC-MS/MS method for Fenpropidin (as a UPLC proxy) and a general protocol for the chiral HPLC separation of Fenoxaprop-P-ethyl.

Protocol 1: Chiral UPLC-MS/MS for Fenpropidin Enantiomers

This protocol is based on a validated method for the enantioselective determination of Fenpropidin and can be adapted for Fenoxaprop-P-ethyl with appropriate optimization.[1]

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS).

  • Chiral Column: Lux cellulose-3.[1]

  • Mobile Phase: Optimized using a Box-Behnken design, with a final composition of 88.3% methanol (B129727) and 0.1% ammonia (B1221849) solution in water.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 32.7 °C.[1]

  • Injection Volume: Not specified.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (QuEChERS):

    • Homogenize sample (e.g., soil, crop) with water.

    • Add acetonitrile (B52724) and a salt mixture (e.g., MgSO₄, NaCl).

    • Vortex and centrifuge.

    • Take an aliquot of the supernatant and add a dispersive solid-phase extraction (d-SPE) sorbent.

    • Vortex and centrifuge.

    • Filter the supernatant for UPLC-MS/MS analysis.

Protocol 2: Chiral HPLC for Fenoxaprop-P-ethyl Enantiomeric Purity

This is a general protocol based on established methods for the chiral separation of Fenoxaprop-P-ethyl.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: A chiral phase is used, with common examples being polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns.

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of isooctane, propan-2-ol, and trifluoroacetic acid.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at an appropriate wavelength (e.g., 230 nm).

  • Sample Preparation:

    • Accurately weigh the Fenoxaprop-P-ethyl sample.

    • Dissolve in a suitable solvent (e.g., mobile phase).

    • Filter the solution through a 0.45 µm filter before injection.

Method Validation Workflow and Data Analysis

A robust validation process is essential to ensure that the analytical method is fit for its intended purpose. The following diagram illustrates a typical workflow for validating a UPLC method for enantiomeric purity.

UPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Select Chiral Stationary Phase B Optimize Mobile Phase A->B C Define Instrument Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Calculate Validation Parameters J->K Analyze Results L Compare with Acceptance Criteria K->L M Generate Validation Report L->M

Caption: Workflow for the development and validation of a UPLC method for enantiomeric purity.

Alternative and Emerging Technologies

While UPLC and HPLC are the workhorses for chiral separations, other techniques offer unique advantages.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative for chiral separations, often providing faster analysis times and higher efficiency than HPLC. It uses supercritical CO₂ as the primary mobile phase, which is less toxic and has a lower environmental impact than many organic solvents used in HPLC. Polysaccharide-based chiral stationary phases are also widely used in SFC.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent volumes. It can be a valuable tool for the enantiomeric separation of charged or chargeable molecules.

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays have been developed for the detection of Fenoxaprop-P-ethyl. While these methods are typically not enantioselective, they can be useful for rapid screening of total residue levels.[5]

The logical relationship between these methods in a comprehensive analytical strategy is illustrated below.

Analytical_Strategy cluster_screening Screening Methods cluster_confirmation Confirmation ELISA Immunoassay (ELISA) (Total Residue) HPLC HPLC (Robust & Common) ELISA->HPLC Positive Screen UPLC UPLC (High Resolution & Speed) MS Mass Spectrometry (MS) (High Specificity) UPLC->MS Confirmation HPLC->MS Confirmation SFC SFC (Fast & Eco-friendly) SFC->MS Confirmation CE CE (High Resolution, Low Volume) CE->MS Confirmation

Caption: Interrelationship of analytical techniques for Fenoxaprop-P-ethyl analysis.

References

A Comparative Analysis of Herbicidal Symptoms: Fenoxaprop-ethyl Versus Other Aryloxyphenoxypropionate (AOPP) Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Fenoxaprop-ethyl with other prominent aryloxyphenoxypropionate (AOPP) herbicides, including Quizalofop-p-ethyl, Fluazifop-p-butyl, Clodinafop-propargyl, and Haloxyfop-R-methyl. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in herbicidal symptoms, efficacy, and crop selectivity among these widely used graminicides.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionate (AOPP) herbicides, colloquially known as "fops," are selective, post-emergence herbicides that specifically target grassy weeds. Their primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2] By inhibiting ACCase, AOPP herbicides disrupt the production of lipids in susceptible grass species, leading to a cessation of growth and eventual cell death.[2] Broadleaf plants are generally tolerant to AOPP herbicides due to a different form of the ACCase enzyme that is not sensitive to this class of herbicides.[3]

The herbicidal activity of AOPP herbicides resides almost exclusively in the R-enantiomer of the molecule.[4] Modern formulations often contain only the active R-isomer, such as Fenoxaprop-p-ethyl.[4]

dot

Caption: ACCase Inhibition Signaling Pathway.

Comparative Herbicidal Symptoms and Speed of Action

While all AOPP herbicides share a common mode of action, the visual symptoms and the speed at which they appear can differ. These differences are often attributed to variations in translocation and metabolism within the plant.[5]

Common Herbicidal Symptoms:

  • Chlorosis: Yellowing of the leaves, typically starting at the base of the leaf and in the interveinal regions.[6]

  • Necrosis: Browning and death of plant tissue.

  • Growth Cessation: The plant stops growing shortly after application.

  • "Onion Leafing": The newest leaves of the grass weed fail to unroll properly, giving a twisted appearance.

  • Easy Removal of the Youngest Leaf: The growing point (meristem) is killed, allowing the newest leaf to be easily pulled out from the whorl.

A study comparing this compound and Cyhalofop-butyl on barnyardgrass (Echinochloa crus-galli) revealed distinct differences in their symptomology. This compound induced more rapid and severe chlorosis and desiccation of the treated leaves. In contrast, Cyhalofop-butyl resulted in a more pronounced initial inhibition of new growth.[5] This suggests that this compound may have a more localized effect on the treated leaves, while Cyhalofop-butyl is more rapidly translocated to the growing points.[5]

HerbicideTime to First Visible Symptoms (Days)Time to Plant Death (Days)Primary Initial Symptoms
This compound 3 - 714 - 21Chlorosis and desiccation of treated leaves[5]
Quizalofop-p-ethyl 3 - 57 - 14Leaf discoloration and wilting
Fluazifop-p-butyl 7 - 1414 - 28Symptoms appear first on newly emerging leaves
Clodinafop-propargyl 3 - 714 - 21Yellowing and leaf wilting
Haloxyfop-R-methyl 7 - 1014 - 21Yellowing at the base and interveinal areas

Note: The speed of action can vary depending on environmental conditions, weed species, and growth stage.

Efficacy on Key Grass Weeds

The efficacy of AOPP herbicides can vary depending on the target weed species. The following table summarizes the reported efficacy of this compound and other AOPPs on several economically important grass weeds.

Weed SpeciesThis compoundQuizalofop-p-ethylFluazifop-p-butylClodinafop-propargylHaloxyfop-R-methyl
Wild Oat (Avena fatua)Good to Excellent[7]ExcellentGoodExcellent[8]Good
Green Foxtail (Setaria viridis)Good to ExcellentExcellentGoodGoodGood
Barnyardgrass (Echinochloa crus-galli)Excellent[9]Good to ExcellentGoodGoodGood to Excellent
Littleseed Canarygrass (Phalaris minor)Good (resistance reported)[10]GoodN/AExcellent[8]N/A
Johnsongrass (Sorghum halepense)Fair to GoodExcellentExcellentFairExcellent

Efficacy ratings are generalized from available literature and can be influenced by application rate, environmental conditions, and the presence of herbicide-resistant biotypes.

Crop Selectivity and Phytotoxicity

A critical aspect of any herbicide is its selectivity towards the desired crop. AOPP herbicides are generally safe for use in broadleaf crops. However, their use in cereal crops can be more complex and often requires the use of a safener.

CropThis compoundQuizalofop-p-ethylFluazifop-p-butylClodinafop-propargylHaloxyfop-R-methyl
Soybean ExcellentExcellent[11]ExcellentN/AExcellent[12]
Cotton ExcellentExcellentExcellentN/AExcellent
Wheat Good (with safener)[13]Not SelectiveNot SelectiveExcellent (with safener)[8]Not Selective
Barley Fair to Good (with safener, variety dependent)Not SelectiveNot SelectiveGood (with safener)Not Selective
Rice Good (variety dependent)[9]Not SelectiveNot SelectiveN/AN/A

Phytotoxicity Symptoms on Sensitive Crops:

  • Stunting of growth

  • Chlorosis (yellowing)

  • Necrosis (browning and tissue death)

  • Malformed leaves or growing points

A study on winter wheat showed that Fenoxaprop-p-ethyl applied with a safener caused minimal and transient injury (up to 5%), which did not result in yield loss.[6]

Experimental Protocols

Whole-Plant Herbicide Efficacy Assay

This protocol outlines a general procedure for evaluating the efficacy of AOPP herbicides on target weed species in a greenhouse setting.

dot

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation Seed Weed Seed Germination Planting Planting & Growth to 3-4 Leaf Stage Seed->Planting Application Foliar Application (Spray Chamber) Planting->Application Herbicide_Prep Herbicide Solution Preparation (Varying Doses) Herbicide_Prep->Application Symptom_Obs Symptom Observation (Daily/Weekly) Application->Symptom_Obs Data_Collection Data Collection (% Control, Biomass) Symptom_Obs->Data_Collection Analysis Statistical Analysis (e.g., Dose-Response) Data_Collection->Analysis

Caption: General Experimental Workflow for Herbicide Efficacy Testing.

Methodology:

  • Plant Material: Seeds of the target weed species (e.g., Avena fatua, Setaria viridis) are germinated and grown in pots containing a suitable growth medium in a controlled greenhouse environment. Plants are typically grown to the 3-4 leaf stage before herbicide application.

  • Herbicide Application: Herbicides are applied at a range of doses, including a control (no herbicide) and the recommended field rate. Applications are made using a precision spray chamber to ensure uniform coverage.

  • Data Collection:

    • Visual Injury Assessment: Plants are visually assessed for phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • Biomass Reduction: At the end of the experiment, the above-ground biomass of the treated plants is harvested, dried, and weighed. The percent reduction in biomass compared to the untreated control is calculated.

  • Statistical Analysis: Data are subjected to statistical analysis, often using dose-response curves to determine the effective dose required to achieve 50% growth reduction (GR₅₀).

ACCase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the herbicides on the ACCase enzyme.

Methodology:

  • Enzyme Extraction: ACCase is extracted from the leaf tissue of susceptible grass weed seedlings.

  • Assay Reaction: The enzyme extract is incubated with a reaction mixture containing acetyl-CoA, ATP, bicarbonate (labeled with ¹⁴C), and varying concentrations of the AOPP herbicide.

  • Measurement of Inhibition: The activity of ACCase is determined by measuring the incorporation of ¹⁴C from bicarbonate into an acid-stable product (malonyl-CoA). The concentration of the herbicide required to inhibit 50% of the enzyme activity (I₅₀) is then calculated.

Conclusion

This compound and other AOPP herbicides are highly effective graminicides that share a common mode of action. However, they exhibit notable differences in their herbicidal symptoms, speed of action, efficacy on specific weed species, and crop selectivity. This compound is characterized by its rapid induction of chlorosis and desiccation in treated leaves. The choice of a particular AOPP herbicide should be guided by the target weed spectrum, the crop to be treated, and the potential for crop injury. The experimental protocols outlined in this guide provide a framework for conducting comparative studies to further elucidate the performance characteristics of these important herbicides.

References

A Comparative Analysis of Fenoxaprop-p-ethyl and Clodinafop-propargyl for Wild Oat (Avena fatua) Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Crop Protection Scientists

Wild oat (Avena fatua) stands as a significant and competitive weed in cereal production globally, necessitating effective and reliable herbicide solutions. Among the post-emergence graminicides frequently employed for its management are Fenoxaprop-p-ethyl and Clodinafop-propargyl (B133425). Both herbicides belong to the aryloxyphenoxypropionate class and function as acetyl-CoA carboxylase (ACCase) inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation and application strategies.

Mechanism of Action: ACCase Inhibition

Both Fenoxaprop-p-ethyl and Clodinafop-propargyl target the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. By inhibiting ACCase, these herbicides disrupt the formation of lipids essential for cell membrane production and integrity in susceptible grass species. This leads to the cessation of growth, followed by necrosis of meristematic tissues and eventual plant death.

ACCase_Inhibition_Pathway cluster_pathway Normal Metabolic Pathway Herbicides Fenoxaprop-p-ethyl Clodinafop-propargyl ACCase Acetyl-CoA Carboxylase (ACCase) MalonylCoA Malonyl-CoA ACCase->MalonylCoA Inhibition Inhibition ACCase->Inhibition AcetylCoA Acetyl-CoA AcetylCoA->ACCase + CO2 FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Lipids Lipids for Cell Membranes FattyAcids->Lipids PlantGrowth Plant Growth and Development Lipids->PlantGrowth Cessation Cessation of Growth & Plant Death Inhibition->Herbicides Inhibition->Cessation

Caption: Mechanism of action for ACCase-inhibiting herbicides.

Comparative Efficacy: Experimental Data Summary

The following tables summarize quantitative data from various studies on the efficacy of Fenoxaprop-p-ethyl and Clodinafop-propargyl for the control of wild oat. It is important to note that experimental conditions, application rates, and wild oat biotypes can influence the observed efficacy.

Table 1: Efficacy of Fenoxaprop-p-ethyl on Wild Oat (Avena fatua)

Application Rate (g a.i./ha)Wild Oat Growth StageControl (%)Biomass Reduction (%)Country/RegionCitation
55.22-3 leaves--Poland[1]
55TilleringGood-Argentina
69-83Post-emergence--Argentina[2]
9040 DAS97.9-99.9 (panicles)59.7-98.5Egypt[3]
18090 DAS97.9-99.9 (panicles)59.7-98.5Egypt[3]

Table 2: Efficacy of Clodinafop-propargyl on Wild Oat (Avena fatua)

Application Rate (g a.i./ha)Wild Oat Growth StageControl (%)Biomass Reduction (%)Country/RegionCitation
36TilleringGood-Argentina
5040 DAS96.7-99.9 (panicles)76.9-98.7Egypt[3]
10090 DAS96.7-99.9 (panicles)76.9-98.7Egypt[3]
1203-4 leaves95-96-Australia[4][5]
1206-7 leaves62-93-Australia[4][5]

Table 3: Dose Response of Wild Oat (Avena fatua) to Clodinafop-propargyl

BiotypeED50 (g a.i./ha)Resistance Index (RI)Country/RegionCitation
Susceptible22.37-Iran[6]
Resistant (ES4)270.9>12Iran[6]
Resistant (S2)81.23.8Iran[6]

Herbicide Resistance in Wild Oat

A critical consideration in the long-term use of ACCase inhibitors is the development of herbicide resistance in wild oat populations. Studies have confirmed the presence of wild oat biotypes resistant to both Fenoxaprop-p-ethyl and Clodinafop-propargyl.[7][8][9] Resistance can be due to alterations in the target ACCase enzyme or enhanced metabolic detoxification of the herbicide.[9] The resistance index (RI), which is the ratio of the herbicide dose required to kill 50% of the resistant population (ED50) to that of a susceptible population, can be significantly high in some biotypes.[10]

Experimental Protocols

A generalized protocol for conducting a post-emergence herbicide efficacy trial on wild oat is outlined below. This protocol is a composite of methodologies reported in various studies.

Experimental_Workflow A 1. Seed Acquisition (Susceptible & Test Populations) B 2. Potting & Sowing (Standardized Soil Mix) A->B C 3. Plant Growth (Controlled Environment) B->C D 4. Herbicide Application (Specified Growth Stage, e.g., 3-4 leaves) C->D E 5. Post-Treatment Incubation (Controlled Environment) D->E F 6. Data Collection (e.g., 21-28 DAT) E->F G Visual Assessment (% Control) F->G Metrics H Biomass Measurement (Fresh/Dry Weight) F->H Metrics I Mortality Count (Plant Survival %) F->I Metrics J 7. Data Analysis (Dose-Response Curves, Statistical Tests) G->J H->J I->J

Caption: Generalized workflow for herbicide efficacy trials.

1. Seed Collection and Preparation:

  • Obtain certified susceptible wild oat seeds and seeds from putative resistant populations.

  • Store seeds under controlled conditions to maintain viability.

  • If necessary, break seed dormancy through methods such as scarification or stratification.

2. Plant Cultivation:

  • Sow a consistent number of seeds (e.g., 5-10) in pots filled with a standardized potting medium (e.g., sandy loam soil, peat, and sand mixture).[10]

  • Thin seedlings to a uniform number per pot (e.g., 4-5) after emergence.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with specified temperature, humidity, and photoperiod to ensure uniform growth.

3. Herbicide Application:

  • Apply herbicides at a specific wild oat growth stage, typically the 2 to 4-leaf stage, for optimal efficacy.[11]

  • Use a precision laboratory sprayer calibrated to deliver a consistent volume of spray solution to ensure uniform application.

  • Prepare a range of herbicide doses to establish a dose-response relationship, including an untreated control.[10]

4. Post-Application Care and Evaluation:

  • Return treated plants to the controlled environment for observation.

  • Assess herbicide efficacy at a set time point, commonly 21 to 28 days after treatment.[10]

  • Evaluation metrics typically include:

    • Visual control rating: A percentage scale where 0% represents no effect and 100% represents complete plant death.

    • Plant survival/mortality: Counting the number of surviving plants per pot.[10]

    • Biomass reduction: Harvesting the above-ground plant material and measuring fresh or dry weight compared to the untreated control.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA).

  • For dose-response studies, fit the data to a log-logistic model to determine the effective dose for 50% response (ED50) or lethal dose for 50% of the population (LD50).[10]

  • Calculate the resistance index (RI) by dividing the ED50 or LD50 of the resistant population by that of the susceptible population.[10]

Conclusion

Both Fenoxaprop-p-ethyl and Clodinafop-propargyl can provide effective control of wild oat. The choice between these herbicides may depend on several factors including the specific wild oat biotypes present, the history of herbicide use in a particular field, and the potential for resistance. Experimental data suggests that both herbicides can achieve high levels of control when applied at the recommended rates and appropriate growth stages. However, the emergence of resistant biotypes underscores the importance of integrated weed management strategies, including the rotation of herbicides with different modes of action, to ensure the long-term sustainability of these valuable crop protection tools. For researchers, adherence to standardized experimental protocols is crucial for generating reliable and comparable data on herbicide performance.

References

A Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of Fenoxaprop and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pesticide residues and their metabolites is paramount. Fenoxaprop (B166891), a widely used herbicide, and its degradation products require sensitive analytical methods for monitoring in various environmental and biological matrices. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of fenoxaprop and its metabolites, supported by experimental data and detailed methodologies.

When selecting an analytical technique for fenoxaprop and its metabolites, the choice between GC-MS and LC-MS/MS is critical and depends on the specific analytes of interest and the sample matrix. Generally, LC-MS/MS is favored for its versatility in handling a wider range of metabolites without the need for derivatization, while GC-MS can be a robust option for the analysis of the more volatile parent compound, fenoxaprop-ethyl.

Performance Comparison: Accuracy and Precision

The effectiveness of an analytical method is primarily judged by its accuracy (closeness to the true value, often measured as recovery) and precision (reproducibility of measurements, expressed as relative standard deviation or RSD). The following tables summarize the performance of GC-MS and LC-MS/MS for the analysis of fenoxaprop and its key metabolites as reported in various studies.

GC-MS Performance Data

GC-MS is often employed for the analysis of the parent compound, fenoxaprop-P-ethyl, which is sufficiently volatile for this technique.

AnalyteMatrixAccuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ)
Fenoxaprop-P-ethylRice (Straw, Grain, Plant)76 - 86%3 - 11%0.05 mg/kg
Fenoxaprop-P-ethylGhee70 - 130%< 20%0.01 mg/kg

Data sourced from studies employing GC-MS for the parent compound analysis.[1][2]

LC-MS/MS Performance Data

LC-MS/MS is highly versatile and is the predominant technique for the analysis of both fenoxaprop-P-ethyl and its less volatile metabolites, such as fenoxaprop acid.

Analyte(s)MatrixAccuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ)
Fenoxaprop MetabolitesRice (Straw, Grain, Plant)90 - 103%6 - 17%0.05 mg/kg
Fenoxaprop-P-ethyl & MetabolitesSoil70 - 120%≤ 20%10 ng/g (0.01 mg/kg)
Fenoxaprop-P-ethyl & Fenoxaprop-PPaddy Water, Soil, Rice75.1 - 102.8%1.6 - 8.2%Not specified, LOD was 0.003 mg/kg
Fenoxaprop-P-ethyl & Fenoxaprop AcidWheat & Soil72.5 - 91.3% (F-P-ethyl), 75.2 - 86.5% (F-acid)Not explicitly stated5-10 ng/g (0.005-0.01 mg/kg)
Fenoxaprop-P-ethyl & MetabolitesWaterNot specifiedNot specified0.5 ng/mL

Data compiled from various LC-MS/MS validation studies.[1][3][4][5][6]

Key Considerations

  • Analyte Polarity and Volatility : GC-MS is well-suited for volatile and thermally stable compounds like the parent ester, fenoxaprop-P-ethyl.[1] However, its primary metabolites, such as fenoxaprop acid, are more polar and less volatile, making them challenging to analyze by GC-MS without a derivatization step to increase their volatility.[7][8] LC-MS/MS excels in the analysis of these polar metabolites without the need for such modifications.[9]

  • Sensitivity and Selectivity : Both techniques, especially when coupled with tandem mass spectrometry (MS/MS), offer high sensitivity and selectivity. LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, is often considered the gold standard for achieving low limits of quantification for a wide range of pesticide residues in complex matrices.[10]

  • Matrix Effects : Complex sample matrices can interfere with the analysis, a phenomenon known as matrix effects. While both techniques can be affected, the sample preparation methods employed can mitigate these effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for both GC-MS/MS and LC-MS/MS analysis of pesticides in food and environmental samples.[2]

  • Method Versatility : A single LC-MS/MS method can often be developed to simultaneously quantify the parent fenoxaprop-P-ethyl and its key metabolites.[4][11] In contrast, a combined approach using GC-MS for the parent compound and LC-MS/MS for the metabolites might be necessary if derivatization for GC-MS is to be avoided.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of fenoxaprop and its metabolites.

GC-MS Protocol for Fenoxaprop-P-ethyl in Rice

This method is adapted from a study that specifically analyzed the parent compound using GC-MS.[1]

  • Sample Preparation (Acetonitrile Extraction) :

    • Homogenize 10 g of the sample (rice straw, grain, or plant) with 20 mL of acetonitrile.

    • Shake vigorously for 1 hour.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant and repeat the extraction process.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 6890 series GC (or equivalent).

    • Mass Spectrometer : Agilent 5973i MS detector (or equivalent).

    • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas : Helium at a constant flow rate.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification.

LC-MS/MS Protocol for Fenoxaprop Metabolites in Soil

This protocol is based on an EPA validated method for the determination of fenoxaprop-P-ethyl and its metabolites in soil.[3]

  • Sample Preparation (Acetonitrile/Water Extraction) :

    • Weigh 20 g of soil into a centrifuge tube.

    • Add 30 mL of acetonitrile:water (80:20, v/v) and shake for 20 minutes.

    • Centrifuge and decant the supernatant.

    • Repeat the extraction with another 30 mL of acetonitrile:water.

    • Perform a third extraction with 20 mL of 10 g/L aqueous sodium chloride solution.

    • Combine all extracts and dilute to a final volume of 80 mL with acetonitrile:water (80:20, v/v).

    • Take an aliquot and mix 1:1 with methanol (B129727):deionized water (70:30, v/v) prior to injection.

  • LC-MS/MS Instrumentation and Conditions :

    • Liquid Chromatograph : HPLC system capable of gradient elution.

    • Mass Spectrometer : Triple quadrupole mass spectrometer.

    • Column : A suitable C18 reversed-phase column.

    • Mobile Phase A : Water with a suitable modifier (e.g., 0.1% formic acid).

    • Mobile Phase B : Acetonitrile or methanol with a suitable modifier.

    • Gradient Elution : A gradient program to separate the analytes.

    • Ionization Mode : Electrospray Ionization (ESI), often in negative mode for fenoxaprop acid.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantification and confirmation, monitoring at least two transitions per analyte.

Visualizing the Workflow and Chemical Relationships

To better illustrate the processes involved, the following diagrams have been generated.

General Analytical Workflow for Fenoxaprop Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Soil, Rice, Water) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (e.g., Acetonitrile, QuEChERS) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, d-SPE) Extraction->Cleanup GCMS GC-MS (for this compound) Cleanup->GCMS Volatile Analytes LCMSMS LC-MS/MS (for Metabolites & Parent) Cleanup->LCMSMS Polar & Non-volatile Analytes DataAcquisition Data Acquisition (SIM / MRM) GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for fenoxaprop residue analysis.

Fenoxaprop-P-ethyl and its Primary Metabolites FPE Fenoxaprop-P-ethyl (Parent) C18H16ClNO5 FP Fenoxaprop (Metabolite M1) C16H12ClNO5 FPE->FP Hydrolysis M2 6-chloro-2,3-dihydro- benzoxazol-2-one (Metabolite M2) C7H4ClNO2 FP->M2 Further Degradation

Caption: Metabolic pathway of Fenoxaprop-P-ethyl.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of fenoxaprop and its metabolites. The choice between them should be guided by the specific analytical needs.

  • LC-MS/MS stands out as the more versatile and comprehensive technique, capable of simultaneously analyzing the parent compound and its polar metabolites with high accuracy and precision, generally without the need for derivatization. It is particularly advantageous for studies requiring the monitoring of the complete degradation pathway of fenoxaprop.

  • GC-MS remains a robust and suitable option for the specific quantification of the parent compound, fenoxaprop-P-ethyl, especially in laboratories where this instrumentation is readily available. For a complete analysis of both parent and metabolites, a combined approach or a derivatization step for the metabolites would be necessary.

For researchers and professionals in drug development, a thorough validation of the chosen method in the specific matrix of interest is crucial to ensure data of the highest quality and reliability.

References

Unraveling the Toxicological Profiles of ACCase Herbicides: A Comparative Analysis of Fenoxaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical evaluation of the toxicological profiles of widely used herbicides is paramount for environmental and human safety assessments. This guide provides a comprehensive comparison of the toxicity of Fenoxaprop-p-ethyl with other prominent Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides, supported by experimental data and detailed methodologies.

Fenoxaprop-p-ethyl belongs to the aryloxyphenoxypropionate class of herbicides, which function by inhibiting the ACCase enzyme.[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis in plants.[2][3] Inhibition of ACCase disrupts the production of lipids, which are essential for building and maintaining cell membranes, ultimately leading to the death of susceptible grass weeds.[2][4] This guide delves into the comparative toxicity of Fenoxaprop-p-ethyl and other ACCase inhibitors, namely Clodinafop-propargyl, Quizalofop-p-ethyl, Sethoxydim, and Clethodim, across various non-target organisms.

Comparative Toxicity Data

The following table summarizes the acute toxicity data for Fenoxaprop-p-ethyl and other selected ACCase-inhibiting herbicides across different species. The data is presented as LD50 (median lethal dose) for oral toxicity in rats and birds, and LC50 (median lethal concentration) or EC50 (median effective concentration) for aquatic organisms. Lower values indicate higher toxicity.

HerbicideChemical ClassOral LD50 (Rat, mg/kg)LC50 (Rainbow Trout, 96h, mg/L)EC50 (Daphnia magna, 48h, mg/L)LD50 (Bobwhite Quail, mg/kg)
Fenoxaprop-p-ethyl Aryloxyphenoxypropionate3150-4000[5]0.46[5]>1.058[6]>2000[5]
Clodinafop-propargyl Aryloxyphenoxypropionate1392[7]0.39[8]Moderately Toxic[8]>1455 (dietary LC50 in ppm)[9]
Quizalofop-p-ethyl Aryloxyphenoxypropionate1182-1670[10][11]10.7[10][11]->2000[10]
Sethoxydim Cyclohexanedione2600-3100[12]32[12]1.5[12]>2510[12]
Clethodim Cyclohexanedione1360-1630[13]18-56[13]20.2[13]>2000[14]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of data.

Acute Oral Toxicity (based on OECD Guideline 401)

This test determines the short-term toxicity of a substance when administered orally.[10]

  • Test Organism: Typically, laboratory strains of rats are used.[10]

  • Procedure: A single dose of the test substance is administered to the animals via gavage. At least five animals per dose level are typically used.[10]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (such as changes in behavior, tremors, and convulsions), and effects on body weight for a period of at least 14 days.[10]

  • Endpoint: The primary endpoint is the LD50, which is the statistically derived dose expected to cause mortality in 50% of the test animals.[10] A necropsy of all animals is performed to identify any gross pathological changes.[10]

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute toxicity of substances to fish.[15]

  • Test Organism: Common test species include Rainbow Trout (Oncorhynchus mykiss) and Zebra-fish (Brachydanio rerio).[15][16]

  • Procedure: Fish are exposed to the test substance in water for a 96-hour period under controlled temperature and photoperiod conditions.[15] The test is typically conducted with at least five concentrations of the test substance in a geometric series.[17]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[15]

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour exposure period.[15]

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of substances to aquatic invertebrates, specifically Daphnia species.[5][18]

  • Test Organism: Daphnia magna is a commonly used species.[5]

  • Procedure: Young daphnids (less than 24 hours old) are exposed to the test substance at a range of at least five concentrations for 48 hours.[18][19]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[5][6]

  • Endpoint: The primary endpoint is the EC50, the concentration of the test substance that causes immobilization in 50% of the daphnids within the 48-hour exposure period.[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

ACCase_Inhibition_Pathway cluster_photosynthesis Photosynthesis cluster_carbon_fixation Carbon Fixation cluster_fatty_acid_synthesis Fatty Acid Biosynthesis (Plastid) cluster_downstream_effects Downstream Effects Photosynthesis Light Energy Acetyl_CoA Acetyl-CoA Photosynthesis->Acetyl_CoA Provides Carbon Precursors ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes Conversion Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Precursor for Elongation Membranes Cell Membranes Fatty_Acids->Membranes Essential Component Cell_Death Cell Death & Plant Demise Membranes->Cell_Death Disruption Leads to ACCase_Herbicide ACCase-Inhibiting Herbicide (e.g., Fenoxaprop-p-ethyl) ACCase_Herbicide->ACCase Inhibits

Diagram 1: ACCase Herbicide Signaling Pathway

Toxicity_Testing_Workflow cluster_preparation Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation Phase cluster_analysis Data Analysis Phase Test_Substance Prepare Test Substance (e.g., Fenoxaprop-p-ethyl) Test_Solutions Prepare Test Concentrations Test_Substance->Test_Solutions Test_Organisms Acclimate Test Organisms (Rats, Fish, or Daphnia) Exposure Expose Organisms (Oral Gavage or in Water) Test_Organisms->Exposure Test_Solutions->Exposure Data_Collection Record Mortality, Clinical Signs, or Immobilization Exposure->Data_Collection Observe for pre-defined period Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Endpoint_Determination Determine LD50, LC50, or EC50 Statistical_Analysis->Endpoint_Determination

Diagram 2: General Workflow for Acute Toxicity Testing

References

A Comparative Guide to Inter-laboratory Analysis of Fenoxaprop-ethyl Soil Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The performance of an analytical method is determined by several key parameters. The following tables summarize quantitative data from various studies on the analysis of fenoxaprop-ethyl and its metabolites in soil, providing a comparative look at the efficacy of different methodologies.

Table 1: Method Performance for Fenoxaprop-P-ethyl in Soil

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MS (Bayer Method FP-002-S11-03) Not Reported10 ng/g (0.01 mg/kg)70-120≤20[1]
HPLC-MS/MS 2 ng5 ng/g85.1-91.25Not Reported[2][3]
HPLC-UV 2 ng5 ng/g85.1-91.25Not Reported[3]
HPLC with MAE Not ReportedNot Reported90-96< 5[4]
Spectrofluorimetry 0.03 ng/mLNot Reported92.0-104.00.27-6.02[5]

Table 2: Method Performance for Fenoxaprop Acid (Metabolite) in Soil

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MS (Bayer Method FP-002-S11-03) Not Reported10 ng/g (0.01 mg/kg)70-120≤20[1]
HPLC-MS/MS 1 ng5 ng/g80.56-86.5Not Reported[2][3]
HPLC-UV 1 ng5 ng/g80.56-86.5Not Reported[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of common experimental protocols for the analysis of this compound in soil.

QuEChERS-based Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[6]

  • Extraction: A homogenized soil sample is typically extracted with acetonitrile (B52724). For buffering, salts such as magnesium sulfate (B86663) and sodium acetate (B1210297) are added to induce phase separation and stabilize the analytes.

  • Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) for cleanup. A combination of sorbents like PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is commonly used.

  • Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the detection and quantification of this compound and its metabolites.[7][8]

Solid-Liquid Extraction and HPLC-UV Analysis

A conventional and robust method for residue analysis.

  • Extraction: Soil samples are extracted with an organic solvent such as acetonitrile or methanol (B129727) using techniques like shaking, sonication, or microwave-assisted extraction (MAE).[4]

  • Cleanup: The crude extract may be cleaned up using solid-phase extraction (SPE) cartridges to remove interfering matrix components.

  • Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[3] While less sensitive than MS/MS, this method can be effective for higher residue levels.

Bayer Method FP-002-S11-03 (LC-MS/MS)

This method is designed for the quantitative determination of fenoxaprop-P-ethyl and its metabolites in soil.[1]

  • Extraction: The soil is extracted twice by shaking with an 80:20 (v:v) mixture of acetonitrile and water, followed by an extraction with a 10 g/L aqueous solution of sodium chloride.[1]

  • Preparation for Analysis: The combined extracts are diluted with the acetonitrile:water mixture. An aliquot is then mixed 1:1 with a 70:30 (v:v) solution of methanol and deionized water before analysis.[1]

  • Analysis: The prepared sample is analyzed using LC-MS/MS with electrospray ionization. Two ion transitions are monitored for each analyte to ensure accurate quantitation and confirmation.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound soil residues using the widely recognized QuEChERS methodology.

Fenoxaprop_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Soil_Sample 1. Soil Sample Collection & Homogenization Weighing 2. Weighing of Homogenized Sample Soil_Sample->Weighing Add_Solvent 3. Add Acetonitrile & Internal Standard Weighing->Add_Solvent Add_Salts 4. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Vortex_Centrifuge 5. Vortex & Centrifuge Add_Salts->Vortex_Centrifuge Transfer_Supernatant 6. Transfer Supernatant to d-SPE Tube Vortex_Centrifuge->Transfer_Supernatant Supernatant Vortex_Centrifuge2 7. Vortex & Centrifuge Transfer_Supernatant->Vortex_Centrifuge2 Final_Extract 8. Collect Final Extract Vortex_Centrifuge2->Final_Extract Cleaned Extract LCMS 9. LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for this compound soil analysis.

References

Assessing the Performance of Fenoxaprop-ethyl in Tank Mixtures with Broadleaf Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoxaprop-ethyl is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops such as soybeans and cotton, as well as in cereals like rice and wheat.[1][2] As a member of the aryloxyphenoxypropionate ('FOPs') chemical family, its efficacy is targeted specifically at grasses, leaving broadleaf crops unharmed.[2][3] To achieve broader spectrum weed control and improve application efficiency, this compound is often tank-mixed with herbicides that target broadleaf weeds.

However, the combination of different herbicide modes of action in a single spray solution can lead to complex interactions. These interactions can be synergistic (enhanced effect), additive (combined effect equals the sum of individual effects), or antagonistic (reduced efficacy of one or more components). This guide provides an objective comparison of this compound's performance in tank mixtures with various broadleaf herbicides, supported by experimental data, to aid researchers and agricultural scientists in making informed decisions for effective weed management strategies.

Mechanism of Action: A Tale of Two Targets

The interaction between this compound and broadleaf herbicides begins at the cellular level. Understanding their distinct modes of action is crucial to comprehending potential antagonisms.

This compound: This herbicide acts by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components for building and maintaining cell membranes, particularly in the meristematic regions (areas of new growth) of grasses.[5][6] By blocking this enzyme, this compound effectively halts the production of new cells, leading to a cessation of growth, chlorosis, and eventual death of the grass weed.[6][7] Broadleaf plants are naturally tolerant because their version of the ACCase enzyme is structurally different and insensitive to this herbicide group.[4]

Broadleaf Herbicides: These herbicides encompass several modes of action, including:

  • Synthetic Auxins (e.g., 2,4-D, MCPA, dicamba): These compounds mimic the plant growth hormone auxin, causing uncontrolled and disorganized growth in susceptible broadleaf weeds, leading to stem twisting, leaf malformation, and eventual death.[8][9]

  • ALS Inhibitors (e.g., metsulfuron-methyl, thifensulfuron, tribenuron): These herbicides inhibit the acetolactate synthase (ALS) enzyme, which is vital for the production of branched-chain amino acids (isoleucine, leucine, and valine).[4] This inhibition stops cell division and plant growth.

  • Photosynthesis Inhibitors (e.g., bentazon, bromoxynil): These chemicals interfere with the process of photosynthesis, typically by blocking electron transport in Photosystem II, which leads to a buildup of toxic molecules and cell membrane destruction.[6][9]

Herbicide_Modes_of_Action cluster_0 This compound (Grass Weed) cluster_1 Synthetic Auxin (Broadleaf Weed) FE This compound ACCase ACCase Enzyme FE->ACCase Inhibits FattyAcids Fatty Acid Synthesis CellMembranes Cell Membrane Production GrassDeath Grass Weed Death Auxin e.g., 2,4-D AuxinReceptors Auxin Receptors Auxin->AuxinReceptors Binds to GeneExpression Altered Gene Expression AuxinReceptors->GeneExpression UncontrolledGrowth Uncontrolled Growth GeneExpression->UncontrolledGrowth BroadleafDeath Broadleaf Weed Death UncontrolledGrowth->BroadleafDeath Experimental_Workflow A 1. Experimental Design (Randomized Complete Block) B 2. Plot Establishment & Weed/Crop Seeding A->B C 3. Herbicide Application (Post-emergence at specific weed/crop stage) B->C D 4. Data Collection (Visual Ratings, Biomass) C->D 7, 14, 28 DAT E 5. Final Harvest (Crop Yield Data) C->E At Crop Maturity F 6. Statistical Analysis (ANOVA, Colby's Method) D->F E->F G 7. Interaction Assessment (Antagonistic, Synergistic, Additive) F->G Jar_Test_Logic Start Start Jar Test AddWater 1. Add proportional amount of water to clear jar Start->AddWater AddProducts 2. Add components in correct mixing order AddWater->AddProducts Mix 3. Cap and shake well AddProducts->Mix Wait 4. Let stand for 15-30 mins Mix->Wait Observe 5. Observe for separation, clumping, or precipitate Wait->Observe Incompatible Result: Incompatible Do NOT tank mix Observe->Incompatible Yes Compatible Result: Compatible Proceed with tank mix Observe->Compatible No

References

A Comparative Analysis of Fenoxaprop-ethyl Degradation Across Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The herbicide Fenoxaprop-ethyl is a widely utilized post-emergence herbicide for the control of annual and perennial grass weeds. Its environmental fate, particularly its persistence and degradation in soil, is a critical determinant of its potential for carryover, off-site transport, and non-target effects. This guide provides a comparative overview of this compound degradation in various soil types, supported by experimental data, detailed methodologies, and visual representations of the degradation process and experimental workflows.

Data Presentation: Degradation Kinetics of this compound and its Metabolites

The degradation of this compound in soil is a rapid process, primarily driven by microbial and chemical hydrolysis, leading to the formation of its main metabolite, Fenoxaprop acid. This acid form is more persistent in the soil environment. The rate of degradation is significantly influenced by soil properties such as pH, organic matter content, and microbial activity. The following table summarizes the degradation half-life (DT50) of this compound and Fenoxaprop acid in different soil types and conditions.

Soil Type/ConditionpHOrganic Matter (%)This compound Half-life (DT₅₀, days)Fenoxaprop acid Half-life (DT₅₀, days)Reference
Field Soil (unspecified)--0.556.9
Biochar-amended Soil--1.21.5
Field Soil (Indian tropical)8.2-0.57.3
Wheat Field Soil--1.45 - 2.30>30
Silty Clay Loam--<7-
Sandy Loam--<7-
Acidic Soil4.4 - 4.5-Rapid (25% conversion to acid in 20h)-
Neutral Soil6.8 - 6.9-More Rapid (55% conversion to acid in 20h)-

Key Observations:

  • Rapid Degradation of Parent Compound: this compound exhibits a short half-life across various soil types, often degrading within a few days.

  • Persistence of Fenoxaprop acid: The primary metabolite, Fenoxaprop acid, is significantly more persistent than the parent ester, with its half-life extending to several weeks or even months.

  • Influence of Biochar: The addition of biochar to the soil can slightly increase the persistence of this compound but dramatically accelerates the degradation of the more persistent Fenoxaprop acid.

  • Impact of pH: Soil pH plays a crucial role in the hydrolysis of this compound. The conversion to Fenoxaprop acid is faster in neutral soils compared to acidic soils, indicating that both chemical and microbial hydrolysis are pH-dependent.

Experimental Protocols

The following is a generalized protocol for a laboratory-based soil degradation study of this compound, synthesized from common methodologies reported in the literature.

1. Soil Collection and Characterization:

  • Collect topsoil (0-15 cm depth) from the desired locations.

  • Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic matter content, and cation exchange capacity.

2. Herbicide Treatment:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

  • Weigh a known amount of sieved soil (e.g., 100 g) into incubation vessels (e.g., glass jars).

  • Apply the herbicide solution to the soil to achieve the desired concentration. The solvent should be allowed to evaporate completely in a fume hood.

  • Adjust the soil moisture to a predetermined level, typically 50-60% of its maximum water holding capacity.

3. Incubation:

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C). The vessels should be covered but allow for air exchange.

  • Maintain soil moisture by periodically adding deionized water.

4. Sampling and Extraction:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 35 days after treatment).

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent system, such as acetonitrile/water, through methods like shaking, sonication, or microwave-assisted extraction.

  • Centrifuge and filter the extracts. A cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering co-extractives.

5. Analytical Determination:

  • Quantify the concentrations of this compound and Fenoxaprop acid in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Use certified analytical standards for calibration and quantification.

6. Data Analysis:

  • Plot the concentration of this compound and Fenoxaprop acid against time.

  • Determine the degradation kinetics, which typically follow first-order kinetics.

  • Calculate the half-life (DT₅₀) for both the parent compound and its metabolite using the formula: DT₅₀ = 0.693 / k, where k is the degradation rate constant.

Visualizations

Degradation Pathway of this compound

Fenoxaprop_ethyl This compound Fenoxaprop_acid Fenoxaprop acid (Primary Metabolite) Fenoxaprop_ethyl->Fenoxaprop_acid Hydrolysis (Microbial & Chemical) Other_metabolites Further Degradation Products (e.g., CDHB) Fenoxaprop_acid->Other_metabolites Slower Degradation

Caption: Degradation pathway of this compound in soil.

Experimental Workflow for Soil Degradation Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing soil_collection Soil Collection soil_sieving Sieving & Homogenization soil_collection->soil_sieving soil_char Physicochemical Characterization soil_sieving->soil_char herbicide_app Herbicide Application soil_char->herbicide_app incubation Incubation (Controlled Temp. & Moisture) herbicide_app->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup (SPE) extraction->cleanup hplc HPLC or LC-MS/MS Analysis cleanup->hplc kinetics Degradation Kinetics hplc->kinetics half_life Half-life Calculation kinetics->half_life

Caption: Experimental workflow for a soil degradation study.

A Comparative Guide to the Analysis of Fenoxaprop-P-ethyl Technical Concentrate: Validating the CIPAC Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the active ingredient in a technical concentrate is paramount for quality control and regulatory compliance. This guide provides a detailed comparison of the official Collaborative International Pesticides Analytical Council (CIPAC) method for the analysis of Fenoxaprop-P-ethyl technical concentrate against a common alternative analytical approach, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Fenoxaprop-P-ethyl, the herbicidally active R-enantiomer of fenoxaprop-ethyl, requires precise analytical methods to determine its purity and enantiomeric ratio in technical concentrates (TC). The CIPAC method, recognized globally for its robustness and reliability, serves as the benchmark for such analyses. This guide will delve into the experimental protocols of the CIPAC method and a widely used RP-HPLC alternative, presenting a side-by-side comparison of their performance characteristics.

Methodologies and Experimental Protocols

The analytical approach to Fenoxaprop-P-ethyl in technical concentrates is twofold: firstly, to determine the total content of this compound (the sum of both R- and S-enantiomers), and secondly, to establish the enantiomeric purity, which is crucial for its herbicidal efficacy.

The CIPAC Method: A Two-Part Approach

The official CIPAC method for Fenoxaprop-P-ethyl, as outlined in CIPAC Handbook J, employs two distinct HPLC procedures.[1][2] This method is designated for the analysis of technical concentrates (TC) and emulsion in water (EW) formulations.[1]

Part 1: Determination of Total this compound Content

This part of the method utilizes normal-phase HPLC (NP-HPLC) to quantify the total concentration of this compound enantiomers.

  • Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a silica (B1680970) stationary phase. A non-polar mobile phase is used for the separation. Detection is typically carried out using a UV detector, and quantification is achieved through external standardization.[1]

  • Stationary Phase: Silica gel column.

  • Mobile Phase: A gradient elution using a non-polar solvent system, such as isooctane (B107328) and propan-2-ol with trifluoroacetic acid.[1]

  • Detection: UV spectrophotometry.

  • Quantification: External standard calibration.

Part 2: Determination of Enantiomeric Purity

To determine the ratio of the active R-enantiomer (Fenoxaprop-P-ethyl) to the inactive S-enantiomer, a chiral HPLC method is employed. This is detailed in CIPAC Handbook M.[3]

  • Principle: The separation of the enantiomers is achieved on a chiral stationary phase that selectively interacts with each enantiomer, leading to different retention times.

  • Stationary Phase: An enantioselective stationary phase, such as silica bonded permethylated beta-cyclodextrin.

  • Mobile Phase: A non-polar mobile phase, for instance, isooctane/propan-2-ol with trifluoroacetic acid.[1]

  • Detection: UV detection at 237 nm.[3]

  • Calculation: The percentage of Fenoxaprop-P-ethyl is calculated from the peak areas of the two enantiomers.

Alternative Method: Reversed-Phase HPLC (RP-HPLC)

A common and versatile alternative to the official CIPAC method is reversed-phase HPLC. While numerous RP-HPLC methods have been developed and validated for Fenoxaprop-P-ethyl in various matrices such as soil, water, and agricultural products, this guide will focus on a representative method applicable to technical concentrates.[4][5][6][7]

  • Principle: In contrast to normal-phase chromatography, RP-HPLC uses a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[8][9][10][11]

  • Stationary Phase: A non-polar stationary phase, typically a C18 or C8 bonded silica column.

  • Mobile Phase: A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid to improve peak shape.

  • Detection: UV detection is widely used, with wavelengths around 280 nm being effective.[5]

  • Quantification: External standard calibration.

Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the expected performance of the CIPAC method and a typical RP-HPLC alternative for the analysis of Fenoxaprop-P-ethyl technical concentrate. The data for the CIPAC method is inferred from its status as a "full CIPAC method," which necessitates successful collaborative study, while the data for the RP-HPLC method is a composite from various published validation studies.

Table 1: Comparison of Method Performance for Total Fenoxaprop-P-ethyl Content

Performance ParameterCIPAC Normal-Phase HPLC MethodAlternative Reversed-Phase HPLC Method
Specificity High; separates this compound from potential impurities in the technical concentrate.High; baseline separation from common impurities.
Linearity (r²) ≥ 0.99 (Expected for CIPAC methods)≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0% (Typical for CIPAC collaborative studies)97.0 - 103.0%
Precision (RSDr) < 1.5% (Expected for a major component in a TC)< 2.0%
Robustness High; demonstrated through inter-laboratory collaborative study.Generally high, but requires validation for specific instrument and column variations.

Table 2: Comparison of Methods for Enantiomeric Purity

FeatureCIPAC Chiral HPLC MethodAlternative Approaches
Principle Direct separation of enantiomers on a chiral stationary phase.Often requires derivatization for separation on achiral columns or specialized detectors.
Specificity Directly resolves R- and S-enantiomers.Specificity is dependent on the derivatization reaction and chromatographic separation.
Accuracy High, as it is a direct measurement.Can be influenced by the efficiency and stereoselectivity of the derivatization step.
Complexity Requires a specialized and often more expensive chiral column.May involve additional sample preparation steps (derivatization).
Status Official CIPAC method for enantiomeric purity determination.[3]Not standardized; method-specific validation is crucial.

Experimental Workflow and Validation Process

The validation of an analytical method is a critical process to ensure its suitability for its intended purpose. The following diagrams illustrate the typical workflow for the analysis of Fenoxaprop-P-ethyl technical concentrate and the validation process for the analytical method.

cluster_workflow Analytical Workflow for Fenoxaprop-P-ethyl TC A Sample Preparation (Weighing and Dissolution) B HPLC Analysis (NP-HPLC for Total Content) A->B E Chiral HPLC Analysis (for Enantiomeric Ratio) A->E C Data Acquisition (Chromatogram) B->C D Quantification (External Standard) C->D F Report Generation D->F E->C

Analytical Workflow for Fenoxaprop-P-ethyl TC

cluster_validation Method Validation Protocol Specificity Specificity (Interference Check) Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness ValidationReport Validation Report Robustness->ValidationReport

Method Validation Protocol

Conclusion

The CIPAC method for the analysis of Fenoxaprop-P-ethyl technical concentrate stands as a well-validated and internationally recognized standard. Its two-part HPLC approach ensures both the accurate determination of the total active ingredient and the crucial enantiomeric purity. While reversed-phase HPLC methods offer a viable and widely used alternative, particularly for the determination of total this compound content, they lack the official standing of the CIPAC method for regulatory purposes concerning technical concentrates.

For routine quality control, a well-validated in-house RP-HPLC method can be efficient and cost-effective. However, for matters of international trade, regulatory submission, and dispute resolution, adherence to the CIPAC method is highly recommended. The choice between the methods will ultimately depend on the specific requirements of the laboratory, including regulatory obligations, cost considerations, and available instrumentation. This guide provides the foundational information to make an informed decision based on objective comparison and detailed methodologies.

References

Safety Operating Guide

Proper Disposal of Fenoxaprop-ethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Fenoxaprop-ethyl is a critical component of laboratory safety and chemical management. Adherence to proper procedures minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the correct disposal of this compound and associated waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing[1]. Operations should be conducted in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or aerosols[1][2]. An accessible safety shower and eye wash station are mandatory where this chemical is handled[1].

Step-by-Step Disposal Protocol

The disposal of this compound must always be in accordance with all applicable federal, state, and local regulations[1][2]. State and local laws may be stricter than federal requirements[3].

Step 1: Waste Identification and Segregation

  • Unused or Excess Product: Any this compound that is no longer needed or has expired should be treated as hazardous waste[4]. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Contaminated Materials: All materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent materials from spills, and empty containers, must also be disposed of as hazardous waste[4].

  • Rinse Water: Water used to rinse equipment should be collected and treated as hazardous waste. Do not discharge effluent containing this product to sewer systems or allow it to enter surface water, drains, or groundwater[2].

Step 2: Spill Management and Cleanup

In the event of a spill, prevent further leakage or spillage if it is safe to do so[1][5]. Keep the product away from drains and water courses[1].

  • Containment: Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1]. For solid spills, sweep or vacuum up the material and place it in a suitable container for disposal[2].

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collection: Collect all contaminated materials and place them in a suitable, closed, and properly labeled container for disposal[5].

Step 3: Container Management

Empty containers should not be reused[2][3]. Completely empty the container into the application equipment. The empty container should then be disposed of in a sanitary landfill, by incineration, or by other procedures approved by state and local authorities[2].

Step 4: Final Disposal

Dispose of this compound waste through an approved waste disposal facility[2][6]. Contact your local solid waste management authority, environmental agency, or health department to identify household hazardous waste collection programs or similar programs for disposing of unwanted pesticides[3][7].

Environmental Hazards and Considerations

This compound is very toxic to aquatic life with long-lasting effects[5]. It is crucial to prevent its release into the environment[1][5]. The herbicide is toxic to fish and aquatic invertebrates. While it is not expected to leach to groundwater due to its immobility in soil, direct contamination of waterways must be avoided[8].

Hazard Classification & DataValue/StatementSource
GHS Hazard Statements H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects.[5]
Environmental Fate Not rapidly biodegradable. Does not bioaccumulate. Immobile in soil.[2]
Toxicity to Aquatic Life Toxic to fish and aquatic invertebrates.
Disposal Precautionary Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

Experimental Workflow for Disposal

Below is a logical workflow for the proper disposal of this compound in a laboratory setting.

FenoxapropEthylDisposal cluster_prep Preparation cluster_containment Containment & Segregation cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste (Unused product, contaminated items, rinse water) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Types B->C Proceed with Disposal D Place in Labeled, Closed Hazardous Waste Containers C->D E Store waste in designated area away from water sources F Contact Certified Hazardous Waste Contractor E->F G Arrange for Pickup and Proper Disposal F->G S1 Spill Occurs S2 Contain Spill (Use absorbents) S1->S2 Treat as Hazardous Waste S3 Collect Contaminated Material S2->S3 Treat as Hazardous Waste S3->D Treat as Hazardous Waste

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Fenoxaprop-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fenoxaprop-ethyl. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.

This compound is a selective herbicide that requires careful handling in a laboratory setting.[1] Exposure can cause skin and eye irritation, and it may cause an allergic skin reaction.[2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize risk.

Essential Personal Protective Equipment (PPE)

A comprehensive approach to safety involves protection for the eyes, face, hands, and body. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be necessary.Protects against splashes and aerosols of this compound, which can cause moderate eye injury.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[3][5][6] Gloves must be inspected prior to use.[2]Prevents skin contact, which can lead to allergic reactions and absorption of the chemical.[2][3]
Body Protection Wear a long-sleeved shirt, long pants, and shoes plus socks.[3] Impervious or fire/flame-resistant clothing may be required.[2][7]Minimizes skin exposure from accidental spills or splashes. Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2]Protects against inhalation of dust, mists, or vapors, especially in poorly ventilated areas.[2][7]

Procedural Guidance for PPE Usage and Disposal

Proper handling of PPE is as critical as its selection. Follow these steps to ensure maximum protection and prevent contamination.

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly before putting on any PPE.

  • Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully fastened.

  • Respirator (if needed): If respiratory protection is required, perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.

Doffing PPE:

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Untie or unfasten the gown and peel it away from your body, folding the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove goggles and face shield from the back.

  • Respirator (if used): Remove the respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

  • Solid Waste: Dispose of all used PPE, including gloves, disposable gowns, and any contaminated materials (e.g., absorbent pads), in a designated hazardous waste container.[2][3]

  • Liquid Waste: Unused this compound and contaminated solutions should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Do not pour down the drain.[7][8]

  • Contaminated Clothing: Reusable clothing must be decontaminated before reuse.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Fenoxaprop_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Decontamination & Disposal prep_start Start: this compound Handling Task assess_risk Assess Risks and Review SDS prep_start->assess_risk select_ppe Select Appropriate PPE Based on Task assess_risk->select_ppe locate_safety Locate Safety Equipment (Shower, Eyewash, Spill Kit) select_ppe->locate_safety don_ppe Don PPE in Correct Sequence locate_safety->don_ppe handle_chem Handle this compound in a Well-Ventilated Area or Fume Hood don_ppe->handle_chem spill Accidental Spill? handle_chem->spill spill_response Follow Spill Response Protocol spill->spill_response Yes doff_ppe Doff PPE in Correct Sequence spill->doff_ppe No decontaminate Decontaminate Work Surfaces and Reusable Equipment spill_response->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container doff_ppe->dispose_waste dispose_waste->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoxaprop-ethyl
Reactant of Route 2
Reactant of Route 2
Fenoxaprop-ethyl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.